molecular formula C15H25ClN2O4 B127261 Bambuterol Monocarbamate CAS No. 81732-52-7

Bambuterol Monocarbamate

Katalognummer: B127261
CAS-Nummer: 81732-52-7
Molekulargewicht: 332.82 g/mol
InChI-Schlüssel: JVIRNXYMUZQGGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bambuterol Monocarbamate is a key intermediate metabolite in the metabolic pathway of the anti-asthma prodrug Bambuterol, which is a bis-dimethylcarbamate prodrug of the active drug terbutaline . The conversion of Bambuterol to its active form, terbutaline, is a two-step hydrolysis process primarily catalyzed by the enzyme butyrylcholinesterase (BChE), with this compound being the major intermediate in this biotransformation . This compound is not merely a transition molecule; it plays a significant functional role as a potent inhibitor of butyrylcholinesterase itself. By inhibiting this enzyme, this compound contributes to the rate-limiting step in the hydrolysis of its parent drug, thereby influencing the slow and sustained release of the active terbutaline and ultimately affecting the pharmacokinetic profile and long duration of action of the prodrug therapy . Due to its critical role and the previous commercial unavailability of a reference standard, this compound is an essential analytical standard for modern bioanalytical research . Its primary research applications include use as a reference standard in Hydrophilic Interaction Liquid Chromatography (HILIC) and tandem mass spectrometry (MS/MS) methods for the sensitive and simultaneous quantification of Bambuterol and its metabolites in human plasma . It is also vital for enantioselective pharmacokinetic studies using chiral LC-MS/MS to understand the distinct behaviors of the individual enantiomers of Bambuterol, its intermediates, and the active drug . Furthermore, it serves as a crucial tool for investigating the complex hydrolysis kinetics of carbamate prodrugs and their interaction with butyrylcholinesterase, providing deeper insights into prodrug metabolism and activation mechanisms . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRNXYMUZQGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552835
Record name 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81732-52-7
Record name 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bambuterol Monocarbamate: Chemical Structure, Properties, and Bioactivation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bambuterol monocarbamate (CAS: 81732-67-4) represents the pivotal, rate-limiting intermediate in the metabolic bioactivation of bambuterol to terbutaline.[1] Unlike simple prodrug hydrolysis, the conversion of bambuterol involves a complex interaction with butyrylcholinesterase (BChE), where the molecule acts as both a substrate and a suicide inhibitor.[1]

This guide provides an in-depth analysis of the monocarbamate metabolite, defining its structural parameters, physicochemical behavior, and its role as the "molecular gatekeeper" that confers the 24-hour sustained-release profile to the parent drug.[1]

Chemical Architecture & Identity

Bambuterol is a bis-dimethylcarbamate prodrug.[1][2][3][4] The monocarbamate species arises when exactly one of the two carbamate protecting groups is hydrolyzed, exposing a single phenolic hydroxyl group.[1] This structural alteration significantly shifts the molecule's polarity and binding affinity.[1]

Structural Specifications
ParameterData
Common Name This compound
Synonyms Bambuterol Impurity C (EP); D-2439; 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate
CAS Registry Number 81732-67-4
Molecular Formula

Molecular Weight 296.36 g/mol
Stereochemistry Racemic mixture (RS).[1][5][6] The chiral center at the

-carbon remains unaffected by the hydrolysis.[1]
Key Functional Groups 1x Dimethylcarbamate (lipophilic, masking), 1x Phenolic Hydroxyl (hydrophilic, active), 1x Secondary Amine (basic).[1]
Electronic & Steric Properties

The transition from the bis-carbamate (Bambuterol) to the monocarbamate creates an amphiphilic intermediate.[1]

  • Lipophilicity Shift: Bambuterol (LogP ~1.[1]2) is highly lipophilic to ensure lung tissue uptake.[1] The monocarbamate, possessing a free phenol, has a reduced LogP (est. 0.4–0.8), facilitating its transition into the aqueous active site of the esterase.[1]

  • Ionization (pKa):

    • Amine: ~10.1 (Protonated at physiological pH).[1]

    • Phenol: ~8.8 (Partially ionized at physiological pH, critical for hydrogen bonding within the BChE gorge).[1]

The Bioactivation Cascade: Mechanism of Action

The pharmacological uniqueness of bambuterol lies in its metabolic pathway.[1] It does not rely on hepatic P450 enzymes but rather on plasma cholinesterases.[1] The monocarbamate is not merely a passive intermediate; it is an active participant in the inhibition kinetics of BChE.[1]

The "Suicide Inhibition" Cycle

Bambuterol and its monocarbamate inhibit BChE by carbamylating the serine residue in the enzyme's active site.[1] This carbamylation is reversible but slow, effectively "dosing" terbutaline into the system as the enzyme recovers.

  • Phase I (Bambuterol

    
     Monocarbamate):  Bambuterol binds to BChE.[1][4] The enzyme cleaves one carbamate group, releasing the Monocarbamate.[4] The enzyme becomes temporarily carbamylated (inactive).[1]
    
  • Phase II (Decarbamylation): Water hydrolyzes the carbamylated enzyme, restoring BChE activity.[1]

  • Phase III (Monocarbamate

    
     Terbutaline):  The released Monocarbamate re-binds to a free BChE molecule.[1] The second carbamate is cleaved, releasing active Terbutaline.[7]
    
Pathway Visualization[1]

Bioactivation_Pathway Bambuterol Bambuterol (Bis-carbamate) Complex1 Enzyme-Substrate Complex Bambuterol->Complex1 Binding (Kd) BChE_Free BChE (Active) BChE_Free->Complex1 Mono Bambuterol Monocarbamate Complex1->Mono Hydrolysis 1 Carbamylated_BChE Carbamylated BChE (Inactive) Complex1->Carbamylated_BChE Carbamylation Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis 2 (via BChE) Carbamylated_BChE->BChE_Free Slow Decarbamylation (H2O)

Figure 1: The sequential hydrolytic cascade of Bambuterol mediated by Butyrylcholinesterase (BChE), highlighting the Monocarbamate intermediate.[1][4]

Experimental Protocols

For researchers validating drug metabolism or quality control, isolating and detecting the monocarbamate requires specific conditions due to its transient nature.

Protocol: In Vitro Hydrolysis Kinetics Assay

Objective: To monitor the formation of this compound and subsequent conversion to terbutaline in human plasma.[1]

Reagents:

  • Pooled Human Plasma (containing active BChE).[1]

  • Phosphate Buffer Saline (PBS), pH 7.4.[1]

  • Bambuterol HCl stock solution (1 mM in methanol).[1]

  • Internal Standard (e.g., Bamethan).[1]

  • Acetonitrile (ACN) for protein precipitation.[1]

Workflow:

  • Preparation: Dilute plasma 1:1 with PBS to prevent substrate saturation. Equilibrate to 37°C.

  • Initiation: Spike plasma with Bambuterol stock to a final concentration of 10 µM.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min), withdraw 100 µL aliquots.

  • Quenching: Immediately add 300 µL ice-cold ACN containing the Internal Standard. Vortex for 30 seconds to precipitate proteins and stop BChE activity.

  • Extraction: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant.

  • Analysis: Inject 10 µL of supernatant into LC-MS/MS.

LC-MS/MS Detection Parameters

The monocarbamate is distinct from the parent and metabolite by mass and retention time.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Polarity
Bambuterol 368.2

295.130Positive
Monocarbamate 297.2

224.1 28 Positive
Terbutaline 226.1

152.125Positive

Note: The transition 297.2


 224.1 corresponds to the loss of the tert-butylamine moiety or the remaining carbamate group depending on fragmentation energy.[1]

Pharmacological Implications[1][3][7][8][9][10][11][12][13]

Selective BChE Inhibition

This compound retains significant affinity for BChE.[1] Research indicates that while bambuterol is a potent inhibitor (


), the monocarbamate also inhibits the enzyme, though with slightly different kinetics.[1] This "double-lock" mechanism ensures that the conversion to terbutaline is steady and prevents "dose dumping" of the active bronchodilator.[1]
Toxicology and Safety

The monocarbamate is generally considered safe as a transient metabolite.[1] However, in patients with genetic variants of BChE (e.g., the atypical variant), the hydrolysis of both bambuterol and the monocarbamate may be significantly prolonged. This can lead to:

  • Accumulation of the prodrug and monocarbamate.[1]

  • Delayed onset of therapeutic effect.[1]

  • Potential for unexpected drug-drug interactions if other BChE-metabolized drugs (e.g., succinylcholine) are co-administered.[1]

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3] Drug Metabolism and Disposition.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133750, this compound.[1] PubChem.

  • Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol.[1][7] Clinical Pharmacokinetics.

  • Gao, Y., et al. (2023). Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors.[1] Molecules.

  • ECHEMI (2025). this compound Chemical Properties and Safety. ECHEMI Global Chemical Database.[1] [1][8]

Sources

Mechanism of Action: Bambuterol & The Monocarbamate Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The "Self-Braking" Prodrug Strategy

Bambuterol is not merely a precursor to terbutaline; it is a sophisticated bis-dimethylcarbamate prodrug engineered with a "built-in" rate-limiting mechanism.[1] Unlike conventional prodrugs that rely solely on passive enzymatic cleavage, Bambuterol actively regulates its own metabolic activation.

The core of this mechanism lies in the sequential hydrolysis of its carbamate moieties. The first hydrolysis step yields 7-monocarbamate-terbutaline (Monocarbamate) , a stable intermediate that acts as a reversible inhibitor of the activating enzyme, Butyrylcholinesterase (BuChE). This inhibition creates a "self-braking" effect, ensuring a slow, sustained release of the active moiety (terbutaline) over 24 hours and facilitating preferential uptake in lung tissue.

Molecular Architecture & Prodrug Design

Chemical Structure

Bambuterol is the bis-N,N-dimethylcarbamate ester of terbutaline.[1][2] The addition of two dimethylcarbamate groups at the 3,5-positions of the resorcinol ring serves two critical functions:

  • Protection: It masks the phenolic hydroxyl groups, protecting the molecule from presystemic conjugation (sulfation/glucuronidation) during first-pass metabolism.

  • Enzyme Targeting: The carbamate moiety mimics the structure of acetylcholine/butyrylcholine, acting as a "false substrate" for cholinesterases.

The Target Enzyme: Butyrylcholinesterase (BuChE)

Unlike acetylcholinesterase (AChE), which is specific to synapses, BuChE (plasma cholinesterase) is abundant in plasma and liver. Bambuterol is designed to be a specific substrate and inhibitor for BuChE.

  • Mechanism: BuChE hydrolyzes the carbamate ester bond.[1][3] However, the carbamylated enzyme intermediate is hydrolyzed very slowly compared to an acetylated enzyme. This results in transient inhibition of the enzyme.

The Metabolic Activation Cascade

The conversion of Bambuterol to Terbutaline is a sequential, two-step hydrolysis process. The intermediate, Monocarbamate , is the critical determinant of the drug's pharmacokinetic profile.

Step 1: Formation of the Monocarbamate


  • Bambuterol binds to the active site of BuChE.

  • One dimethylcarbamate group is hydrolyzed.[1]

  • Outcome: Formation of the Monocarbamate intermediate (7-monocarbamate-terbutaline). This step is relatively fast but results in the temporary inactivation of the enzyme molecule involved.

Step 2: The Rate-Limiting Bottleneck


  • The Monocarbamate must re-bind to a free BuChE molecule to hydrolyze the second carbamate group.

  • Critical Insight: The Monocarbamate is also a potent inhibitor of BuChE. It competes with Bambuterol and itself for the enzyme's active site.

  • Kinetics: The hydrolysis of the Monocarbamate is significantly slower than that of Bambuterol. This makes Step 2 the rate-limiting step in the generation of active Terbutaline.

The "Lung Selectivity" Hypothesis

Because Bambuterol and the Monocarbamate inhibit plasma BuChE, the prodrug survives in circulation longer, allowing it to distribute into tissues. Lung tissue possesses specific esterase activity and uptake mechanisms. The inhibition of plasma BuChE effectively "protects" the prodrug until it reaches the lung, where local hydrolysis releases the active bronchodilator exactly where it is needed.

Visualization: The Sequential Hydrolysis & Inhibition Loop

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate) Mono Monocarbamate (Intermediate) Bambuterol->Mono Hydrolysis (Step 1) Fast Inhibited_BuChE Carbamylated BuChE (Temporarily Inactive) Bambuterol->Inhibited_BuChE Carbamylation BuChE_Plasma Plasma BuChE (Active Enzyme) BuChE_Plasma->Bambuterol Catalyzes BuChE_Plasma->Mono Catalyzes Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (Step 2) Rate-Limiting Mono->Inhibited_BuChE Potent Inhibition Inhibited_BuChE->BuChE_Plasma Slow Decarbamylation

Figure 1: The metabolic cascade of Bambuterol.[2][4][5] Note the feedback inhibition where both the parent drug and the Monocarbamate intermediate inhibit the activating enzyme (BuChE), regulating the production of Terbutaline.

Pharmacodynamics: Signaling of the Active Metabolite

Once Terbutaline is released, it acts as a selective


-adrenergic agonist.
Receptor Coupling & Signal Transduction
  • Ligand Binding: Terbutaline binds to the transmembrane domain of the

    
    -adrenergic receptor (GPCR) on bronchial smooth muscle cells.
    
  • G-Protein Activation: Induces a conformational change that activates the

    
     alpha subunit (
    
    
    
    ).
  • cAMP Production: Activated

    
     stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
    
  • PKA Activation: High cAMP levels activate Protein Kinase A (PKA).

Effectors of Bronchodilation

PKA phosphorylates several downstream targets to induce relaxation:

  • Inhibition of MLCK: Phosphorylation of Myosin Light Chain Kinase (MLCK) reduces its affinity for Calcium-Calmodulin, preventing contraction.

  • Calcium Efflux: Stimulation of

    
    -ATPase pumps removes intracellular calcium.
    
  • K+ Channel Opening: Hyperpolarization of the cell membrane, making it less excitable.

Visualization: -Adrenergic Signaling Pathway

Beta2_Signaling Terbutaline Terbutaline Beta2AR Beta-2 Adrenergic Receptor Terbutaline->Beta2AR Activates Gs Gs Protein Beta2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes ATP ATP PKA Protein Kinase A (Activated) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (Inactive) PKA->MLCK Phosphorylates (Inhibits) Ca_Channels Ca2+ Channels (Inhibited) PKA->Ca_Channels Phosphorylates (Inhibits) Relaxation Bronchial Smooth Muscle Relaxation MLCK->Relaxation Reduced Actomyosin Interaction Ca_Channels->Relaxation Lower [Ca2+]i

Figure 2: The molecular signaling pathway of Terbutaline post-hydrolysis.

Experimental Validation Protocols

To confirm the mechanism of action and the specific role of the Monocarbamate, the following assays are standard in drug development.

BuChE Inhibition Assay (Modified Ellman’s Method)

This protocol validates the "self-braking" capacity of Bambuterol and the Monocarbamate.

Objective: Determine the


 and 

of Bambuterol/Monocarbamate against human BuChE.

Protocol Steps:

  • Enzyme Preparation: Isolate human plasma BuChE or use recombinant human BuChE.

  • Substrate: Use Butyrylthiocholine iodide (BTC).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Pre-incubation (Critical): Incubate the enzyme with varying concentrations of Bambuterol or Monocarbamate for 30 minutes before adding the substrate. This allows the slow carbamylation (inhibition) to occur.

  • Reaction: Add BTC and DTNB.

  • Measurement: Monitor absorbance at 412 nm continuously for 5 minutes. The rate of color formation is proportional to residual enzyme activity.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

Hydrolysis Kinetics (HPLC-MS/MS)

Objective: Quantify the formation of the Monocarbamate and Terbutaline over time.

Protocol Steps:

  • Incubation: Incubate Bambuterol (

    
    ) in human plasma at 
    
    
    
    .
  • Sampling: Aliquot samples at t = 0, 1, 2, 4, 8, 12, 24 hours.

  • Quenching: Stop reaction with ice-cold acetonitrile (precipitates proteins).

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Monitor Transitions:

      • Bambuterol:

        
         368 
        
        
        
        fragment.
      • Monocarbamate:

        
         297 
        
        
        
        fragment.
      • Terbutaline:

        
         226 
        
        
        
        fragment.
  • Data: You should observe a rapid decline in Bambuterol, a rise and sustained plateau of Monocarbamate, and a slow, linear appearance of Terbutaline.

Summary of Pharmacokinetic Parameters

ParameterBambuterol (Prodrug)Monocarbamate (Intermediate)Terbutaline (Active)
Primary Enzyme BuChEBuChEN/A (Metabolized by SULT/UGT)
BuChE Inhibition Potent (

range)
PotentNone
Hydrolysis Rate Fast (

short)
Slow (Rate-Limiting)N/A
Lipophilicity High (Good absorption)ModerateLow (Hydrophilic)
Clinical Role Absorption & DistributionReservoir & Release BrakeBronchodilation

References

  • Tunek, A., & Svensson, L. A. (1988).[6] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3][6] Drug Metabolism and Disposition, 16(5), 759-764.[6]

  • Svensson, L. A. (1987).[1] Mechanism of action of bambuterol: A beta-2 agonist prodrug with prolonged effect.[3][7] Agents and Actions, 21, 222-224.

  • Nyberg, L. (1991). Pharmacokinetics of bambuterol in healthy subjects.[4] British Journal of Clinical Pharmacology, 31(S1), 41-52.

  • Bartoli, M., et al. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates. Drug Metabolism and Disposition, 43(2), 248-256.

  • PubChem. (n.d.). Bambuterol Compound Summary.[1][2][3][4][6] National Library of Medicine.

Sources

Synthesis Pathway of Bambuterol Monocarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bambuterol Monocarbamate (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) is the primary hydrolytic metabolite and a critical process impurity of Bambuterol. While Bambuterol acts as a prodrug by shielding the phenolic hydroxyls of Terbutaline with two dimethylcarbamate groups, the monocarbamate represents the intermediate state where only one phenolic group is protected.

This guide details the synthesis, isolation, and validation of this compound. Unlike the exhaustive bis-carbamoylation used to produce the API (Active Pharmaceutical Ingredient), the synthesis of the monocarbamate requires symmetry breaking of the Terbutaline substrate. This document provides a controlled "Statistical Synthesis" protocol, prioritizing the isolation of the mono-substituted product from a mixture of unreacted diol and bis-carbamate.

Target Molecule Profile:

  • Common Name: this compound[1]

  • Pharmacopoeial Designation: Bambuterol EP Impurity C[2]

  • CAS Number: 81732-67-4 (Free base) / 81732-52-7 (HCl salt)

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 296.36 g/mol [4]

Retrosynthetic Analysis & Strategy

The synthesis poses a regioselectivity challenge. The starting material, Terbutaline, possesses a


 axis of symmetry through the benzene ring (assuming free rotation of the alkyl chain), making the two phenolic hydroxyls chemically equivalent.
The Challenge of Symmetry

Reacting Terbutaline with Dimethylcarbamoyl Chloride (DCC) presents three nucleophilic sites:

  • Phenolic -OH (Position 3):

    
     (Highly nucleophilic as phenoxide).
    
  • Phenolic -OH (Position 5): Equivalent to Position 3.

  • Secondary Amine (Side chain): Sterically hindered by the tert-butyl group, but potentially reactive.

Strategic Solution: Statistical Carbamoylation

To synthesize the monocarbamate, we employ a sub-stoichiometric controlled reaction . By limiting the carbamoylating agent and controlling the pH, we favor the formation of the mono-ester while minimizing the bis-ester (Bambuterol).

  • Selectivity Control: Use of a non-nucleophilic base (e.g., NaH or

    
    ) in an aprotic polar solvent (DMF) promotes phenoxide formation.
    
  • Stoichiometry: 0.9 - 1.0 equivalents of DCC relative to Terbutaline.

  • Kinetics: Low temperature (

    
    ) slows the second addition, as the electron-withdrawing nature of the first carbamate group slightly deactivates the ring, though the electronic communication between meta-positions is weak.
    

Retrosynthesis cluster_logic Selectivity Logic Terbutaline Terbutaline (Symmetric Diol) Mono This compound (Target Intermediate) Terbutaline->Mono k1 (Fast) Base, DMF DCC Dimethylcarbamoyl Chloride (1.0 eq) DCC->Mono Bis Bambuterol (Bis-carbamate) Mono->Bis k2 (Slow) Over-reaction Text Target: Maximize Mono Constraint: k1 ≈ k2 Solution: HPLC Purification

Figure 1: Reaction pathway illustrating the competitive formation of mono- and bis-carbamates.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Terbutaline Sulfate Substrate>99% Purity (USP/EP Grade)
Dimethylcarbamoyl Chloride (DCC) Reagent98%, distilled if colored
Sodium Hydride (NaH) Base60% dispersion in mineral oil
Dimethylformamide (DMF) SolventAnhydrous, stored over molecular sieves
Ethyl Acetate / Hexane WorkupHPLC Grade
Step-by-Step Synthesis Workflow
Step 1: Free Base Preparation

Terbutaline is supplied as a sulfate salt. The free base must be liberated to solubilize it in organic solvents and activate the phenols.

  • Dissolve 5.0 g of Terbutaline Sulfate in 50 mL of water.

  • Adjust pH to 10.0 using 1M NaOH.

  • Extract exhaustively with EtOAc (

    
     mL).
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield: ~3.5 g of Terbutaline free base (white foam/solid).

Step 2: Controlled Carbamoylation
  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.

  • Solubilization: Dissolve Terbutaline free base (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to

    
    . Add NaH (1.1 eq, 11 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Note: The phenoxide is formed preferentially over the amide anion.
    
  • Addition: Dissolve Dimethylcarbamoyl chloride (1.0 eq, 10 mmol) in 5 mL DMF. Add this solution dropwise over 60 minutes via syringe pump. Slow addition is critical to prevent local high concentrations of reagent which favor bis-carbamoylation.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature for 1 hour.
    
  • Quench: Add 5 mL saturated

    
     solution to quench unreacted hydride.
    
Step 3: Workup and Isolation[5]
  • Remove DMF under reduced pressure (high vacuum,

    
    ).
    
  • Resuspend residue in EtOAc (50 mL) and wash with water (

    
     mL) to remove salts and unreacted Terbutaline (which is more water-soluble).
    
  • The organic layer contains a mixture: Bambuterol (Bis) + Monocarbamate (Target) + Trace Terbutaline .

Purification Strategy (The Critical Step)

Since the reaction is statistical, flash column chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA).

    • Start: 95:5:0.1 (Elutes Bis-carbamate/Bambuterol first).

    • End: 85:15:0.1 (Elutes Monocarbamate).

    • Note: Terbutaline is very polar and will remain on the column or elute last.

Workflow cluster_QC QC Checkpoint Start Crude Reaction Mixture (DMF Removed) Extraction Liquid-Liquid Extraction (EtOAc / Water) Start->Extraction Aqueous Aqueous Phase (Salts, Unreacted Terbutaline) Extraction->Aqueous Organic Organic Phase (Mono + Bis + Trace SM) Extraction->Organic Column Flash Chromatography SiO2 (DCM:MeOH Gradient) Organic->Column Frac1 Fraction 1: Bambuterol (Bis) (High Rf) Column->Frac1 Frac2 Fraction 2: Monocarbamate (Target, Mid Rf) Column->Frac2 QC Purity > 98%? Frac2->QC HPLC/NMR

Figure 2: Purification workflow for isolating this compound from crude reaction mixture.

Analytical Validation

To ensure the isolated product is the Monocarbamate (Impurity C) and not the Bis-carbamate or an isomer, the following analytical markers must be verified.

HPLC Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 µm).
    
  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Elution Order:

    • Terbutaline (

      
       min) - Most Polar.
      
    • Monocarbamate (

      
       min) - Intermediate Polarity. 
      
    • Bambuterol (

      
       min) - Least Polar.
      
NMR Characterization (Proton)

The key differentiator is the integration of the dimethylcarbamate protons.

SignalChemical Shift (

)
MultiplicityIntegration (Bis)Integration (Mono)
Aromatic Protons 6.5 - 7.0 ppmMultiplet3H3H (Asymmetric pattern)

~3.0 - 3.1 ppmSinglet/Broad12H (Two groups) 6H (One group)

-Butyl
~1.1 ppmSinglet9H9H

Interpretation: If the integration of the methyl protons at ~3.0 ppm corresponds to 6 protons relative to the 9 protons of the t-butyl group, the product is the Monocarbamate.

Alternative Pathway: Enzymatic Hydrolysis

For researchers lacking synthetic chemistry infrastructure, an enzymatic route mimics the metabolic pathway.

  • Enzyme: Butyrylcholinesterase (BChE) (Source: Horse Serum).

  • Substrate: Bambuterol HCl.[3][4][6][7]

  • Condition: Incubate at

    
     in phosphate buffer (pH 7.4).
    
  • Drawback: This is a dynamic kinetic process. The Monocarbamate is an intermediate that will eventually hydrolyze to Terbutaline.[1] Quenching the reaction at the exact moment of maximum Monocarbamate concentration (

    
    ) is difficult and yields are lower than chemical synthesis.
    

References

  • European Pharmacopoeia (Ph. Eur.) 10.0. "Bambuterol Hydrochloride Monograph." Council of Europe.
  • Tunek, A., & Svensson, L. A. (1988).[8] "Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood."[1][8] Drug Metabolism and Disposition, 16(5), 759-764.[8] Link

  • Sitar, D. S. (1996).[6] "Clinical Pharmacokinetics of Bambuterol." Clinical Pharmacokinetics, 31(4), 246-256. Link

  • PubChem. "Bambuterol Hydrochloride Compound Summary." National Library of Medicine. Link[9]

  • Venkata Sai Life Sciences. "Bambuterol Impurity Profiling." (Reference for Impurity C structure confirmation). Link

Sources

Pharmacological Profile of Bambuterol Monocarbamate: The Critical Intermediate in Terbutaline Prodrug Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of Bambuterol Monocarbamate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The "Self-Braking" Mechanism

This compound (CID 133750) represents the pivotal metabolic intermediate in the pharmacological activation of Bambuterol, a bis-carbamate prodrug of the


-agonist terbutaline. Unlike conventional prodrugs that rely solely on passive enzymatic hydrolysis, the Bambuterol system employs a sophisticated "suicide inhibition" mechanism .

The monocarbamate species is not merely a transient precursor; it is an active participant in the regulation of the drug's release kinetics. By competitively carbamylating butyrylcholinesterase (BChE), the monocarbamate (and its parent bis-carbamate) temporarily inactivates the very enzyme responsible for its hydrolysis. This creates a self-regulating feedback loop that flattens the plasma concentration curve of the active metabolite, terbutaline, enabling a true 24-hour once-daily dosing regimen with reduced systemic side effects (e.g., tremor) compared to standard terbutaline therapy.

Chemical & Molecular Identity

This compound is the mono-hydrolyzed derivative of Bambuterol. It retains one dimethylcarbamate moiety, which is essential for its continued interaction with cholinesterases.[1]

PropertySpecification
Chemical Name 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate
CAS Number 81732-67-4
Molecular Formula

Molecular Weight 296.36 g/mol
Role Metabolic Intermediate / BChE Inhibitor
Active Payload Terbutaline (formed upon hydrolysis of the second carbamate)
Chirality Exists as enantiomers (R/S); Bambuterol is typically administered as a racemate.[2]

Metabolic Activation & Mechanism of Action[3]

The pharmacological uniqueness of Bambuterol lies in its metabolic pathway. The conversion from Bambuterol


 Monocarbamate 

Terbutaline is not a linear first-order decay but a kinetically complex process involving enzyme inhibition.
The Hydrolysis Cascade
  • Initial State: Bambuterol (Bis-carbamate) enters the systemic circulation. It is lipophilic and resistant to pre-systemic elimination.

  • First Hydrolysis (Rate-Limiting): BChE attacks one carbamate group. This results in the carbamylation of the enzyme (inactivation) and the release of This compound .

  • Enzyme Regeneration: The carbamylated BChE slowly undergoes decarbamylation (hydrolysis of the enzyme-carbamate bond), regenerating free BChE.

  • Second Hydrolysis: The regenerated BChE (or other esterases) attacks the remaining carbamate group on the Monocarbamate, releasing the active drug Terbutaline .

Selectivity and Safety
  • BChE vs. AChE: Bambuterol and its monocarbamate are highly selective for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE). This is critical for safety, as it avoids cholinergic crises associated with AChE inhibition at neuromuscular junctions.

  • Lung Targeting: BChE activity is present in lung tissue.[3] The lipophilic nature of the prodrug allows lung uptake, where local hydrolysis releases terbutaline proximal to the

    
     receptors.
    
Visualization of the Kinetic Pathway

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-Carbamate) Complex_1 Acyl-Enzyme Complex 1 Bambuterol->Complex_1 Binding BChE_Free BChE (Active Enzyme) BChE_Free->Complex_1 Attack Complex_2 Acyl-Enzyme Complex 2 BChE_Free->Complex_2 Re-Attack Complex_1->BChE_Free Slow Decarbamylation (Rate Limiting) Mono Bambuterol Monocarbamate Complex_1->Mono Release 1 Mono->BChE_Free Competitive Inhibition Mono->Complex_2 Binding Complex_2->BChE_Free Regeneration Terbutaline Terbutaline (Active Beta-2 Agonist) Complex_2->Terbutaline Release 2

Caption: The metabolic cascade of Bambuterol showing the central role of the Monocarbamate intermediate and the reversible inhibition (carbamylation) of BChE.

Pharmacodynamics: The Intermediate's Profile

While Terbutaline is the effector at the


-adrenoceptor, the Monocarbamate dictates the availability of that effector.
Receptor Affinity
  • 
    -Adrenergic Receptor:  The Monocarbamate has negligible to low affinity  for the 
    
    
    
    receptor compared to Terbutaline. The bulky carbamate group on the phenolic ring sterically hinders binding to the receptor's orthosteric site.
  • Clinical Implication: The Monocarbamate does not contribute directly to bronchodilation, nor does it cause acute

    
    -mediated side effects (tachycardia, tremor) until hydrolyzed.
    
Enzyme Inhibition Kinetics

The Monocarbamate acts as a "slow substrate" and inhibitor.

  • Mechanism: Pseudo-substrate inhibition.[4]

  • Kinetics: The carbamylation rate constant (

    
    ) and decarbamylation rate constant (
    
    
    
    ) determine the duration of BChE inhibition.
  • Outcome: By inhibiting BChE, the Monocarbamate preserves the remaining pool of Bambuterol, extending the absorption and conversion phase over 24 hours.

Experimental Protocols

For researchers characterizing this profile, the following protocols ensure robust data generation.

Protocol A: In Vitro BChE Hydrolysis & Inhibition Assay

Objective: Determine the rate of Monocarbamate formation and subsequent Terbutaline release while monitoring BChE activity.

  • Reagents:

    • Purified Human BChE (Sigma-Aldrich or recombinant).

    • Substrate: Butyrylthiocholine iodide (BTC).

    • Test Compound: Bambuterol HCl (to generate mono) or synthesized Monocarbamate.

    • Chromogen: DTNB (Ellman’s Reagent).

  • Workflow:

    • Incubation: Incubate BChE (0.1 U/mL) with Bambuterol (1-10

      
      M) in Phosphate Buffer (pH 7.4) at 37°C.
      
    • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, 240 min.

    • Quenching: Stop reaction with acetonitrile/methanol (50:50).

    • Analysis:

      • LC-MS/MS: Quantify Bambuterol, Monocarbamate, and Terbutaline.

      • Activity Check: In parallel wells, add BTC + DTNB to measure residual BChE activity spectrophotometrically at 412 nm.

  • Data Output: Plot % BChE Activity vs. Time overlaid with [Monocarbamate] concentration.

    • Expected Result: Rapid initial drop in BChE activity (carbamylation), followed by a slow recovery plateau as Monocarbamate accumulates and slowly converts to Terbutaline.

Protocol B: Plasma Stability & Protein Binding

Objective: Verify the stability of the Monocarbamate in plasma vs. buffer to assess non-enzymatic hydrolysis.

  • Matrix: Pooled Human Plasma vs. PBS (pH 7.4).

  • Spiking: Spike Monocarbamate to a final concentration of 1

    
    M.
    
  • Incubation: 37°C for 24 hours.

  • Analysis: LC-MS/MS quantification.

  • Self-Validation: Include a control with a known specific BChE inhibitor (e.g., ethopropazine) to differentiate enzymatic vs. chemical hydrolysis.

Clinical & Translational Implications[5][6]

The pharmacological profile of the Monocarbamate explains the clinical success of Bambuterol as a "smooth" bronchodilator.

FeatureMechanismClinical Benefit
Once-Daily Dosing Monocarbamate/Bambuterol inhibits BChE, slowing hydrolysis.Improves patient compliance; covers nocturnal asthma.
Reduced Tremor Gradual release of Terbutaline avoids "peak" plasma spikes.Better tolerability compared to standard oral Terbutaline.
Lung Selectivity Lipophilic prodrug uptake + local lung BChE hydrolysis.Higher efficacy at lower systemic doses.
Visualizing the Therapeutic Window

Therapeutic_Window Oral_Dose Oral Bambuterol Dose GI_Abs GI Absorption Oral_Dose->GI_Abs Liver_Lung Liver & Lung Distribution GI_Abs->Liver_Lung Inhibition BChE Inhibition by Monocarbamate Liver_Lung->Inhibition Metabolism Release Controlled Release of Terbutaline Inhibition->Release Rate Limiting Step Plasma_Profile Plasma Profile: Flat Curve, No Peaks Release->Plasma_Profile Outcome Reduced Tremor & 24h Bronchodilation Plasma_Profile->Outcome

Caption: The logic flow from oral administration to clinical outcome, highlighting the Monocarbamate's inhibitory role as the key regulator.

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[5] Drug Metabolism and Disposition, 16(5), 759-764.[5]

  • Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246-256.

  • Nyberg, L. (1991). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology, 29(S1), 125S-129S.

  • PubChem. this compound (CID 133750). National Library of Medicine.

  • AstraZeneca. Bambuterol (Bambec) Prescribing Information. Mechanism of Action and Metabolism.

Sources

Technical Guide: Discovery and Development of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, development, and pharmacological significance of Bambuterol Monocarbamate , the critical metabolic intermediate of the bronchodilator Bambuterol.

The Pivot of Prodrug Kinetics and Lung Selectivity

Executive Summary: The "Soft Drug" Architecture

Bambuterol is a bis-dimethylcarbamate prodrug of the


-adrenergic agonist terbutaline.[1] While Bambuterol is the administered pharmaceutical entity, This compound  (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) represents the pivotal transitional state that dictates the drug's sustained-release profile and lung selectivity.

Unlike conventional prodrugs that rely on rapid hydrolysis, the Bambuterol-Monocarbamate system functions as a reversible metabolic inhibitor of butyrylcholinesterase (BChE). This guide dissects the monocarbamate's role not merely as a metabolite, but as the rate-limiting checkpoint in the bioactivation cascade, ensuring 24-hour therapeutic coverage for asthma and COPD.

Molecular Architecture & Prodrug Design

The development of this compound was driven by the need to overcome the high first-pass metabolism of terbutaline. Terbutaline contains a resorcinol moiety (1,3-benzenediol) highly susceptible to presystemic sulfation in the liver.

Structural Logic
  • Parent Drug (Terbutaline): Hydrophilic, rapid elimination, low oral bioavailability.

  • Bis-Carbamate (Bambuterol): Lipophilic, protects phenol groups from sulfotransferase (SULT) enzymes.

  • Monocarbamate (Intermediate): The asymmetric metabolite retaining one protective group. It possesses hybrid polarity—sufficiently lipophilic to enter lung tissue, yet polar enough to interact with esterases.

The "Built-In" Inhibition Mechanism

The dimethylcarbamate moieties are not simple masking groups; they are specific substrates for plasma cholinesterase (BChE).

  • Bambuterol binds to BChE.[2]

  • The enzyme carbamylates, releasing the Monocarbamate .

  • The carbamylated enzyme regenerates slowly, effectively "metering" the production of the active drug.

Metabolic Pathway & Bioactivation

The conversion of Bambuterol to Terbutaline is a sequential hydrolysis process. The Monocarbamate is the obligate intermediate.

The Hydrolytic Cascade (Graphviz Visualization)

The following diagram illustrates the stepwise bioactivation and the parallel oxidative pathways.

MetabolicPathway Bambuterol Bambuterol (Bis-carbamate) Mono Bambuterol Monocarbamate (Intermediate) Bambuterol->Mono Slow Hydrolysis (Carbamylation of BChE) Oxidative Oxidative Metabolites (CYP450) Bambuterol->Oxidative CYP450 Oxidation BChE Butyrylcholinesterase (Plasma) BChE->Bambuterol Binding Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (Lung/Liver) Oxidative->Terbutaline Hydrolysis

Figure 1: The metabolic cascade of Bambuterol.[1][2][3][4][5][6][7] The conversion to Monocarbamate is the rate-limiting step governed by BChE inhibition.

Kinetic Parameters

The stability of the Monocarbamate determines the "flat" plasma concentration profile of terbutaline.

ParameterBambuterol (Bis)MonocarbamateTerbutaline
BChE Inhibition Type Competitive / SuicideCompetitiveReversible
Lipophilicity (LogP) ~2.6~1.5 (Est.)0.9
Primary Location Plasma / LungLung TissueSystemic / Lung
Bioactivity InactiveWeakly ActivePotent

Agonist

Synthesis and Isolation of the Monocarbamate

While Bambuterol is synthesized via exhaustive carbamoylation, the Monocarbamate requires precise stoichiometric control or partial hydrolysis to isolate for analytical standards (Impurity C).

Synthetic Protocol (Targeted Monocarbamate Production)

Note: This protocol describes the isolation of the monocarbamate as a reference standard.

  • Starting Material: Terbutaline Sulfate.[2]

  • Reagent: Dimethylcarbamoyl chloride (1.0 equivalent).

  • Base: Pyridine or Triethylamine.

  • Solvent: Acetonitrile (anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve Terbutaline free base in acetonitrile under

    
     atmosphere.
    
  • Controlled Addition: Add Dimethylcarbamoyl chloride dropwise at 0°C to favor mono-substitution over bis-substitution.

  • Reaction Monitoring: Monitor via HPLC (C18 column) until the ratio of Monocarbamate to Bis-carbamate is maximized (typically 4-6 hours).

  • Quenching: Quench with dilute ammonium chloride.

  • Purification: The reaction mixture will contain Terbutaline (unreacted), Monocarbamate (Target), and Bambuterol (Over-reaction).

    • Separation: Use Flash Chromatography (Silica Gel).

    • Eluent: Gradient of Dichloromethane:Methanol (95:5 to 85:15). The Monocarbamate elutes between the non-polar Bambuterol and polar Terbutaline.

Analytical Methodologies

Quantifying the Monocarbamate is essential for PK studies and impurity profiling (EP Impurity C).

LC-MS/MS Detection Protocol

Because the Monocarbamate is thermally labile (carbamates can degrade in GC injectors), Liquid Chromatography-Mass Spectrometry is the gold standard.

  • Instrument: Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Polar Embedded.

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • MRM Transitions (Precursor -> Product):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Bambuterol 368.272.13025
Monocarbamate 297.272.12822
Terbutaline 226.2152.12520
Analytical Logic

The transition


 72.1 corresponds to the dimethylamine fragment 

, characteristic of the carbamate group. The Monocarbamate shows a distinct retention time between the parent and active drug.

Enzyme Kinetics: The "Suicide" Inhibition Cycle

The unique feature of Bambuterol development is its interaction with BChE. The Monocarbamate is generated inside the enzyme's active site.

Mechanism of Action[4]
  • Michaelis Complex: Bambuterol enters the BChE active site.

  • Carbamylation: The serine residue in the active site attacks one carbamate group.

  • Release 1: The Monocarbamate is released into circulation.

  • Inhibited State: The enzyme remains carbamylated (inactive) for minutes to hours.

  • Regeneration: Hydrolysis of the carbamylated enzyme eventually restores BChE activity.

EnzymeKinetics FreeEnzyme Free BChE (Active) Complex Michaelis Complex FreeEnzyme->Complex + Bambuterol AcylEnzyme Carbamylated BChE (Inhibited) Complex->AcylEnzyme Carbamylation Mono Monocarbamate (Released) Complex->Mono Release AcylEnzyme->FreeEnzyme Slow Hydrolysis (Regeneration) Bambuterol Bambuterol

Figure 2: The catalytic cycle of BChE inhibition by Bambuterol, resulting in the release of the Monocarbamate.

References

  • Sitar, D. S. (1996).[6] Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics. Link

  • Tunek, A., & Svensson, L. A. (1988).[1] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][2] Drug Metabolism and Disposition.[6][7] Link

  • PubChem. (2025).[8] this compound (Compound Summary). National Library of Medicine. Link

  • AstraZeneca. (2004). Patent WO2004014290A2: R-bambuterol, its preparation and therapeutic uses. Google Patents. Link

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology. Link

Sources

Bambuterol & The Monocarbamate Intermediate: A Self-Regulating Prodrug System

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Pharmaceutical Scientists, Medicinal Chemists, and PK/PD Researchers Focus: Mechanism of Action, Hydrolytic Stability, and Experimental Validation of the Bambuterol-Monocarbamate-Terbutaline Cascade.

Executive Summary: The "Smart" Prodrug Architecture

Bambuterol is not merely a passive prodrug; it is a chemically intelligent delivery system . While clinically administered as the bis-dimethylcarbamate of terbutaline, its pharmacological efficacy relies entirely on a sequential hydrolysis cascade. The critical, often overlooked species in this pathway is Bambuterol Monocarbamate .

This guide dissects the unique "self-braking" mechanism where the parent molecule inhibits the very enzyme required for its activation (Butyrylcholinesterase, BChE). We define the monocarbamate not just as a metabolite, but as the rate-limiting prodrug intermediate that confers the system's characteristic 24-hour sustained-release profile and lung selectivity.

Molecular Architecture & The Hydrolysis Cascade

The Stability Problem

Terbutaline, a potent


-agonist, suffers from extensive first-pass metabolism (sulfation) due to its exposed resorcinol hydroxyl groups. Bambuterol masks these groups with dimethylcarbamate moieties.[1][2][3]
The Sequential Activation Pathway

The conversion of Bambuterol to Terbutaline is a two-step hydrolytic process.

  • Step 1 (The Brake): Bambuterol binds to Plasma Cholinesterase (BChE).[3] It acts as a competitive inhibitor (carbamylating agent), temporarily inactivating the enzyme. This slows the conversion of Bambuterol to the Monocarbamate.

  • Step 2 (The Release): The Monocarbamate intermediate is formed. This species is more labile than the bis-carbamate but still retains protection on one hydroxyl group.

  • Step 3 (Activation): The Monocarbamate is hydrolyzed (by regenerated BChE or oxidative enzymes) to release active Terbutaline.

Visualization of the Metabolic Cascade

The following diagram illustrates the sequential hydrolysis and the inhibitory feedback loop that creates the "sustained release" effect.

Bambuterol_Pathway Bambuterol Bambuterol (Bis-dimethylcarbamate) BChE_Inhibited Carbamylated BChE (Inactive) Bambuterol->BChE_Inhibited 1. Carbamylation (Inhibition) Monocarbamate Bambuterol Monocarbamate Bambuterol->Monocarbamate Slow Conversion BChE_Active BChE (Active) BChE_Active->Monocarbamate 2. Hydrolysis (Step 1) BChE_Inhibited->BChE_Active Slow Decarbamylation Terbutaline Terbutaline (Active Drug) Monocarbamate->Terbutaline 3. Hydrolysis (Step 2) (Rate Limiting)

Figure 1: The "Self-Braking" Activation Cycle. Bambuterol inhibits BChE, slowing its own conversion to the Monocarbamate intermediate.

The Monocarbamate Intermediate: Pharmacokinetic Significance

The Monocarbamate is the pivotal entity in this system.

  • Lipophilicity: It is less lipophilic than Bambuterol but more lipophilic than Terbutaline. This intermediate polarity facilitates lung tissue retention.

  • Lung Selectivity: The lung possesses specific esterase activity.[4] While the liver clears the bis-carbamate, the monocarbamate can be preferentially taken up by lung tissue and hydrolyzed locally, increasing the therapeutic index.

  • Stability Profile: The monocarbamate is relatively stable in plasma compared to typical ester prodrugs, contributing to the "flat" plasma concentration curve of terbutaline seen in clinical studies.

ParameterBambuterol (Bis)MonocarbamateTerbutaline
BChE Affinity High (

)
ModerateLow
Lipophilicity HighModerateLow
Pharmacologic Activity InactiveInactiveActive (

-agonist)
Role Reservoir / Enzyme InhibitorTransport / PrecursorEffector

Experimental Protocols

To study the Bambuterol-Monocarbamate transition, standard esterase assays are insufficient due to the inhibitory nature of the substrate. The following protocols are designed to validate the cascade.

Protocol A: Kinetic Validation of BChE Inhibition (The "Self-Braking" Effect)

Objective: Determine the


 of Bambuterol against BChE and observe the lag time in hydrolysis, confirming the stability of the prodrug system.

Reagents:

  • Human Plasma (Source of BChE).[1][3][5][6][7][8]

  • Substrate: Butyrylthiocholine iodide (BTC).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).

  • Inhibitor/Analyte: Bambuterol Hydrochloride.[4][5][8][9][10][11]

Workflow:

  • Preparation: Dilute human plasma 1:100 in 0.1 M Phosphate Buffer (pH 7.4).

  • Pre-incubation (Critical): Incubate plasma with varying concentrations of Bambuterol (

    
     M to 
    
    
    
    M) for 30 minutes at 37°C. Note: Pre-incubation is essential to allow carbamylation of the enzyme.
  • Reaction Initiation: Add BTC (1 mM) and DTNB (0.3 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (Kinetic Mode).

  • Analysis: Plot % Residual Activity vs. Log[Bambuterol].

    • Self-Validation Check: If the curve does not shift with pre-incubation time, the "self-braking" mechanism is not active or the enzyme source is degraded.

Protocol B: HPLC-MS Quantification of the Monocarbamate Intermediate

Objective: Separate and quantify Bambuterol, the Monocarbamate, and Terbutaline to track hydrolysis rates.

Instrument Setup:

  • System: LC-MS/MS (Triple Quadrupole).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % B Event
0.0 5 Equilibrate
1.0 5 Load
6.0 90 Elute Bis-carbamate
7.0 90 Wash

| 7.1 | 5 | Re-equilibrate |

Detection Parameters (MRM Transitions):

  • Bambuterol (Bis):

    
     368 
    
    
    
    212
  • Monocarbamate:

    
     297 
    
    
    
    241 (Predicted transition based on loss of isobutylene/carbamate)
  • Terbutaline:

    
     226 
    
    
    
    152

Experimental Steps:

  • Incubate Bambuterol (10 µM) in human plasma at 37°C.

  • Aliquot 100 µL samples at

    
     hours.
    
  • Quench: Add 300 µL ice-cold Acetonitrile (precipitates proteins and stops hydrolysis).

  • Centrifuge (10,000g, 10 min) and inject supernatant.

  • Data Interpretation: You should observe a decay of Bambuterol, a transient rise and broad peak of Monocarbamate , and a slow, linear accumulation of Terbutaline.

Mechanism of Action Diagram

The following diagram details the interaction at the active site of Butyrylcholinesterase.

MOA_Detail Enzyme BChE Active Site Serine-198 Complex Tetrahedral Intermediate Enzyme->Complex Binding Bambuterol Bambuterol Carbamate Ester Bambuterol->Complex AcylEnzyme Carbamylated Enzyme Stable Inhibition Complex->AcylEnzyme Carbamylation AcylEnzyme->Enzyme Slow Hydrolysis (t1/2 ~ hours) Product Monocarbamate + Terbutaline AcylEnzyme->Product Release

Figure 2: Molecular Mechanism of BChE Inhibition. The stability of the Carbamylated Enzyme determines the slow-release kinetics.

References

  • Svensson, L. A. (1987).[4] Bambuterol, a prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][6][8] British Journal of Clinical Pharmacology, 24(S1), 15S-19S. Link

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[6] Drug Metabolism and Disposition, 16(5), 759-764. Link

  • Nyberg, L. (1991). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology, 31(S1), 229S. Link

  • Sitar, D. S. (1996).[4] Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246-256. Link

  • AstraZeneca. (2000). Bambec (Bambuterol Hydrochloride) Prescribing Information. Link

Sources

The Pharmacological Trajectory of Bambuterol Monocarbamate: Prodrug Mechanics and Metabolic Gating

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical role of Bambuterol Monocarbamate —the obligate metabolic intermediate of the bronchodilator Bambuterol. Unlike typical prodrug metabolites, the monocarbamate functions within a complex "self-braking" kinetic system. It serves not merely as a transitional state but as a regulator of the parent drug's hydrolysis rate via competitive inhibition of Butyrylcholinesterase (BChE).

This document details the in vitro enzymatic mechanisms and in vivo pharmacokinetic behaviors that researchers must account for when studying this molecule. It is designed to guide experimental design in drug metabolism and pharmacokinetics (DMPK).

The Prodrug Architecture & Metabolic Gating

Bambuterol is a bis-dimethylcarbamate prodrug of terbutaline.[1][2][3][4] Its design solves two problems inherent to terbutaline: low oral bioavailability and short half-life. The solution lies in the Monocarbamate Intermediate .

The metabolic pathway is not a simple linear degradation; it is a gated release mechanism.

  • Phase 1: Bambuterol is hydrolyzed by plasma BChE to form This compound .

  • Phase 2: The Monocarbamate is further hydrolyzed by BChE to release the active drug, Terbutaline .[4]

Crucially, the carbamate groups shield the molecule from first-pass metabolism (sulfation) in the gut wall and liver, allowing it to reach the systemic circulation intact.

Visualization: The Hydrolytic Cascade

The following diagram illustrates the stepwise hydrolysis and the critical enzymes involved.

MetabolicPathway Bambuterol Bambuterol (Bis-carbamate) Mono Bambuterol Monocarbamate Bambuterol->Mono Slow Hydrolysis Oxidative Oxidative Metabolites Bambuterol->Oxidative Minor Pathway (CYP450) BChE1 BChE (Plasma) BChE1->Mono Catalysis Terbutaline Terbutaline (Active Agonist) Mono->Terbutaline Rate-Limiting Step BChE2 BChE (Plasma/Lung) BChE2->Terbutaline

Figure 1: The sequential hydrolysis of Bambuterol. Note that the Monocarbamate is the pivotal intermediate determining the release rate of the active moiety.

In Vitro Studies: The "Self-Braking" Mechanism

The defining characteristic of Bambuterol and its Monocarbamate is that they are reversible inhibitors of the very enzyme (BChE) responsible for their activation. This creates a "bell-shaped" hydrolysis curve: at high concentrations, the drug inhibits the enzyme, slowing its own conversion. This is a built-in safety valve preventing dose dumping.

Experimental Protocol: BChE Inhibition Assay

To characterize this inhibition, researchers must distinguish between BChE (plasma) and AChE (neuromuscular).

Objective: Determine the Selectivity Index (SI) of Bambuterol/Monocarbamate for BChE vs. AChE.

Materials:

  • Human Plasma (source of BChE).[1][2][5][6][7][8][9][10]

  • Human Erythrocytes (source of AChE).

  • Substrates: Butyrylthiocholine (for BChE) and Acetylthiocholine (for AChE).[2]

  • Inhibitor: Bambuterol HCl (dissolved in phosphate buffer).

Step-by-Step Workflow:

  • Pre-incubation (Critical Step): Incubate the enzyme source (plasma or RBC lysate) with the inhibitor (Bambuterol) for 30 minutes before adding the substrate.

    • Reasoning: Bambuterol forms a carbamylated enzyme intermediate.[1][4][5] Immediate substrate addition will compete with this process and yield false

      
       values.
      
  • Substrate Addition: Add Butyrylthiocholine or Acetylthiocholine.[2]

  • Spectrophotometric Measurement: Monitor absorbance at 412 nm (Ellman’s method) to measure the release of thiocholine.

  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate

    
    .
    
Data Summary: Enzyme Selectivity

The following table summarizes the extreme selectivity of Bambuterol, which is critical for safety (avoiding cholinergic crisis).

ParameterSubstrateEnzyme TargetIC50 (Molar)Insight
BChE Inhibition ButyrylthiocholinePlasma Cholinesterase

High Potency: Nanomolar affinity ensures stability in plasma.
AChE Inhibition AcetylthiocholineRBC Acetylcholinesterase

Low Potency: ~2400-fold lower affinity protects neuromuscular function.

Data Source: Tunek et al. (1988)[1][2][5]

Visualization: The Feedback Loop

The kinetic behavior is non-linear due to product inhibition.

FeedbackLoop Bambuterol Bambuterol Complex Carbamylated Enzyme (Inactive Adduct) Bambuterol->Complex Carbamylation (Inhibition) BChE Butyrylcholinesterase (Active Enzyme) Complex->BChE Decarbamylation (Slow Recovery) Mono Monocarbamate Complex->Mono Hydrolysis Product Mono->BChE Competitive Inhibition

Figure 2: The Kinetic Feedback Loop. Bambuterol and its Monocarbamate temporarily inactivate BChE, regulating the rate of Terbutaline generation.

In Vivo Pharmacokinetics & Lung Targeting

In vivo studies reveal the clinical utility of the Monocarbamate intermediate. The high affinity for BChE allows the prodrug to survive the bloodstream and concentrate in tissues with high esterase activity, specifically the lungs (via macrophage uptake and local hydrolysis).

Key Pharmacokinetic Parameters[4][5][6][7][9][11]
  • Absorption: Good oral absorption, unaffected by food.[11]

  • Metabolism: The conversion of Monocarbamate

    
     Terbutaline is the rate-limiting step.
    
  • Lung Selectivity: Studies in guinea pigs and humans show a higher lung-to-plasma ratio for the active drug when administered as Bambuterol compared to Terbutaline directly.

Protocol: PK Profiling in Animal Models

When designing a PK study for Bambuterol, you cannot simply measure the parent drug. You must track the Monocarbamate .

Workflow:

  • Dosing: Oral administration (gavage) in Beagle dogs or Guinea pigs (species with BChE profiles closer to humans; Note: Rats have different esterase distributions and are less predictive).

  • Sampling: Serial blood draws at 0, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Stabilization (Crucial): Immediately inhibit plasma esterases in the collection tube to prevent ex vivo hydrolysis of Bambuterol to Monocarbamate.

    • Reagent: Add Dichlorvos or Physostigmine to the collection tube immediately. Failure to do this invalidates the study.

  • Analysis: LC-MS/MS quantification of three analytes: Bambuterol, Monocarbamate, Terbutaline.

Analytical Methodology: HILIC-UPLC-MS/MS

Due to the polarity of the Monocarbamate and Terbutaline, standard Reverse Phase (C18) chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

Recommended Method Parameters
ComponentSpecificationRationale
Column HILIC Silica or Amide (1.7 µm)Retains polar metabolites that elute in void volume on C18.
Mobile Phase A 10mM Ammonium Acetate + 0.1% Formic AcidProvides ionic strength for peak shape.
Mobile Phase B Acetonitrile (ACN)High organic content required for HILIC mode.
Ionization ESI Positive Mode (+ve)Protonation of the amine groups.
LLOQ ~10 pg/mLRequired to detect the slow-release tail of the PK curve.

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[2][5] Drug Metabolism and Disposition, 16(5), 759-764.[2]

  • Svensson, L. A., & Tunek, A. (1988). The design and bioactivation of presystemically stable prodrugs.[5] Drug Metabolism Reviews, 19(2), 165-194.[5]

  • Nyberg, L. (1984). Pharmacokinetic parameters of terbutaline in healthy man.[5] An overview. European Journal of Respiratory Diseases, 65(suppl 134), 149-160.[5]

  • Zhang, J., et al. (2014). Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry.[8] Journal of Chromatography B, 969, 216-222.

Sources

Technical Guide: Potential Therapeutic Applications of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Molecular Brake" Paradigm

Bambuterol Monocarbamate (BMC) is not merely a transient metabolic intermediate; it is the functional "molecular brake" that defines the pharmacokinetic superiority of the parent drug, bambuterol. While bambuterol (a bis-carbamate) is the administered prodrug, and terbutaline is the final effector, This compound represents the critical junction where Butyrylcholinesterase (BChE) inhibition and latent


-adrenergic agonism intersect.

This guide explores the therapeutic utility of BMC, moving beyond its role as a metabolite to its potential as a dual-action agent: a potent, reversible BChE inhibitor and a lung-specific bronchodilator precursor.[1] We will dissect its unique "self-braking" hydrolysis kinetics, its application in sustained-release respiratory therapies, and its emerging relevance in neuroprotection.

Part 2: Chemical & Pharmacological Profile

Structural Identity

BMC is the mono-hydrolyzed derivative of bambuterol. Structurally, it retains one dimethylcarbamate moiety at the phenolic position, which is essential for BChE affinity, while the other phenol is exposed (or remains protected depending on the specific isomer, though the 5-hydroxy, 3-carbamate structure is the primary bioactive intermediate).

Table 1: Comparative Physicochemical Profile

FeatureBambuterol (Parent)This compound (BMC)Terbutaline (Effector)
Molecular Structure Bis-dimethylcarbamate esterMono-dimethylcarbamate esterResorcinol derivative
Primary Target BChE (Inhibitor/Substrate)BChE (Inhibitor/Substrate)

-Adrenergic Receptor
BChE Affinity (

)
~3 nM (High Affinity)High (Kinetic determinant)Negligible

-Agonist Activity
InactiveLatent (Prodrug)Active
Lipophilicity HighIntermediateLow
Role Systemic ReservoirRate-Limiting Intermediate Bronchodilator
Mechanism of Action: The Self-Validating Hydrolysis Loop

The therapeutic value of BMC lies in its interaction with plasma cholinesterase (BChE). Unlike standard prodrugs that rely on rapid conversion, BMC exploits the catalytic mechanism of BChE to regulate its own release.

  • Competitive Inhibition: BMC binds to the active site of BChE.

  • Carbamylation: The carbamate group is transferred to the serine residue in the enzyme's esteratic site, forming a carbamylated enzyme complex.

  • Slow Decarbamylation: The enzyme is temporarily inactivated. Regeneration of active BChE is slow, delaying the hydrolysis of remaining BMC molecules.

  • Release: Once hydrolyzed, BMC releases Terbutaline.

This mechanism creates a "zero-order" like release profile, smoothing plasma concentration peaks and reducing systemic side effects (tremors, palpitations).

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic cascade and the "feedback inhibition" loop where BMC inhibits the very enzyme responsible for its conversion.

G Bambuterol Bambuterol (Bis-carbamate) BChE Butyrylcholinesterase (BChE) Bambuterol->BChE Inhibits BMC Bambuterol Monocarbamate Bambuterol->BMC Hydrolysis (Slow) BChE->Bambuterol Catalyzes BChE->BMC Catalyzes InhibitedBChE Carbamylated BChE (Inactive) BChE->InhibitedBChE Transient Inactivation BMC->BChE Inhibits (Carbamylation) Terbutaline Terbutaline (Active Agonist) BMC->Terbutaline Hydrolysis (Rate Limiting) InhibitedBChE->BChE Slow Regeneration

Caption: Figure 1. The self-braking metabolic pathway of Bambuterol. BMC acts as both a substrate and a potent inhibitor of BChE, regulating the generation of Terbutaline.[2]

Part 4: Therapeutic Applications

Respiratory Medicine (Asthma & COPD)
  • Application: Nocturnal Asthma Management.

  • Role of BMC: The monocarbamate's intermediate lipophilicity allows for lung tissue retention. While the parent bambuterol is absorbed systemically, BMC is formed and retained in the lung lipid biophase.

  • Mechanism: "Lung-Specific Bioactivation." BMC slowly releases terbutaline directly at the site of action (bronchial smooth muscle), maximizing local efficacy while minimizing systemic exposure.

Neuroprotection (Alzheimer’s Disease)
  • Hypothesis: BChE levels are often elevated in Alzheimer's brains, contributing to acetylcholine depletion and amyloid plaque maturation.

  • Role of BMC: As a specific BChE inhibitor (unlike AChE-selective donepezil), BMC could serve as a scaffold for dual-acting neuroprotective agents.

  • Advantage: Its carbamate moiety functions similarly to Rivastigmine (a pseudo-irreversible inhibitor) but with high selectivity for BChE, potentially reducing peripheral cholinergic side effects associated with AChE inhibition.

Prophylaxis Against Organophosphate Poisoning
  • Concept: Bioscavenging.

  • Role of BMC: Pre-treatment with carbamates can protect the active site of cholinesterases from irreversible phosphorylation by nerve agents (e.g., Soman, Sarin).

  • Mechanism: BMC carbamylates the enzyme reversibly. When the nerve agent enters the system, the enzyme is already "occupied" (protected). The carbamate spontaneously hydrolyzes later, restoring enzyme function after the nerve agent has been cleared.

Part 5: Experimental Protocols

Protocol A: In Vitro BChE Inhibition Assay (Ellman’s Method)

Objective: Determine the


 and inhibition kinetics of BMC against human serum BChE.

Reagents:

  • Phosphate Buffer: 0.1 M, pH 8.0.

  • Substrate: Butyrylthiocholine iodide (BTC), 0.5 mM.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Enzyme: Human serum BChE (purified).

  • Test Compound: this compound (synthesized or isolated metabolite).

Workflow:

  • Preparation: Dissolve BMC in DMSO to create a stock solution. Prepare serial dilutions (

    
     M to 
    
    
    
    M) in phosphate buffer.
  • Pre-incubation: Add 20 µL of enzyme solution and 20 µL of BMC dilution to a 96-well plate. Incubate at 37°C for 30 minutes . ( Critical Step: Pre-incubation is essential for carbamates to allow time for the carbamylation reaction.)

  • Reaction Initiation: Add 200 µL of Master Mix (Buffer + DTNB + BTC).

  • Measurement: Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Analysis: Calculate the slope (velocity) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: Pharmacokinetic Profiling (LC-MS/MS)

Objective: Quantify BMC and Terbutaline in plasma to validate the conversion pathway.

Methodology:

  • Sample Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing deuterated internal standards.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Mass Spectrometry:

    • Mode: Positive Electrospray Ionization (+ESI).

    • MRM Transitions:

      • Bambuterol: m/z 368.2 → 297.1

      • Monocarbamate: m/z 297.1 → 226.1 (Loss of dimethylcarbamoyl group)

      • Terbutaline: m/z 226.1 → 152.0

Part 6: References

  • Tunek, A., & Svensson, L. A. (1988).[3] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][4][3] Drug Metabolism and Disposition, 16(5), 759-764.[3] Link

  • Svensson, L. A. (1991).[5] Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity.[5] Agents and Actions Supplements, 34, 71-78.[5] Link

  • Andrisano, V., et al. (2018).[1] A patent review of butyrylcholinesterase inhibitors and reactivators 2010–2017. Expert Opinion on Therapeutic Patents, 28(7). Link

  • Bartolini, M., et al. (2023). Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors. International Journal of Molecular Sciences, 25(1), 220. Link

  • PubChem. (n.d.). Bambuterol Compound Summary. National Center for Biotechnology Information. Link

Sources

The Metabolic Pivot: Bambuterol Monocarbamate in Respiratory Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Research Whitepaper

Executive Summary: The Prodrug Precision Mechanism

In respiratory drug development, the challenge has rarely been potency, but rather selectivity and duration . Terbutaline is a potent


-agonist, but its hydrophilic nature and rapid systemic metabolism limit its utility in nocturnal asthma and chronic obstructive pulmonary disease (COPD).

This guide analyzes Bambuterol (a bis-dimethylcarbamate prodrug) with a specific focus on its critical metabolic intermediate: the Monocarbamate metabolite .[1] While Bambuterol is the administered agent, the Monocarbamate intermediate acts as the essential "lipophilic bridge," facilitating lung retention and controlled release. Understanding the kinetics of the Bis-carbamate


 Monocarbamate 

Terbutaline cascade is vital for researchers optimizing prodrug delivery systems.
Part 1: Molecular Mechanism & Metabolic Activation

The efficacy of Bambuterol relies on a "suicide inhibitor" mechanism where the drug slows its own metabolism. This creates a self-regulating release system.

1.1 The Hydrolysis Cascade

Bambuterol is chemically 5-(2-tert-butylamino-1-hydroxyethyl)-m-phenylene bis(dimethylcarbamate).[2] It is inactive at


-receptors. Its activation requires sequential hydrolysis by Butyrylcholinesterase (BChE)  (also known as pseudocholinesterase).
  • Phase I (Systemic Stability): Bambuterol enters the plasma. It acts as a reversible inhibitor of BChE.[3][4] This inhibition protects the drug from rapid degradation, allowing it to circulate and distribute to tissues.

  • Phase II (The Monocarbamate Pivot): One carbamate group is hydrolyzed, forming the Monocarbamate intermediate . This molecule is less lipophilic than the parent but significantly more lipophilic than terbutaline.

  • Phase III (Lung Activation): The Monocarbamate is hydrolyzed (via BChE or oxidative pathways) to the active Terbutaline. Crucially, lung tissue possesses specific esterase activity and a lipid environment that favors the retention of the Monocarbamate, creating a "lung reservoir."

1.2 Pathway Visualization

The following diagram illustrates the kinetic pathway and the feedback inhibition loop that defines Bambuterol's unique pharmacokinetics.

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate Prodrug) [Lipophilic] BChE Plasma BChE (Butyrylcholinesterase) Bambuterol->BChE Reversible Inhibition Mono Monocarbamate Intermediate [Transport Vehicle] Bambuterol->Mono First Hydrolysis BChE->Bambuterol Hydrolysis (Slow) Terbutaline Terbutaline (Active Beta-2 Agonist) [Hydrophilic] Mono->Terbutaline Second Hydrolysis (Rate Limiting) Lung Lung Tissue (Target Site) Mono->Lung Preferential Uptake/Retention Lung->Terbutaline Local Activation

Figure 1: The metabolic cascade of Bambuterol.[2][4][5][6][7] Note the inhibitory feedback loop on BChE, which regulates the rate of Monocarbamate formation.

Part 2: The "Lung-Selectivity" Hypothesis[4][6]

Research indicates that the Monocarbamate intermediate is not merely a transient byproduct but the primary driver of lung selectivity.

  • Lipophilicity Gradient: Bambuterol is highly lipophilic, allowing rapid absorption. The Monocarbamate retains sufficient lipophilicity to penetrate lung parenchyma but is polar enough to be a substrate for local esterases.

  • Ion Trapping: The basic nitrogen in the tert-butylamino group (pKa ~9-10) allows the Monocarbamate to be protonated and trapped within the acidic environment of lung lysosomes/macrophages.

  • Reduced Systemic Toxicity: Because the conversion to Terbutaline is slow and occurs preferentially in the lung (due to specific esterase distribution), peak plasma levels of Terbutaline are blunted, reducing cardiac side effects (tremor, tachycardia).

Part 3: Experimental Protocols

For researchers studying respiratory prodrugs, measuring the kinetics of the Monocarbamate intermediate is critical. Standard measuring techniques often fail to distinguish between the Bis- and Mono- forms without specific derivatization.

3.1 Protocol: Differential Hydrolysis Kinetics Assay

Objective: To quantify the rate of Monocarbamate formation vs. Terbutaline release in human plasma.

Reagents:

  • Human Plasma (pooled, BChE activity verified).

  • Substrate: Bambuterol HCl (10 µM final conc).

  • Internal Standard: Bambuterol-D9 or similar deuterated analog.

  • Stop Solution: Ice-cold Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Equilibrate plasma at 37°C for 10 minutes.

  • Initiation: Add Bambuterol. Vortex immediately.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, 240, and 480 minutes.

  • Quenching: Add 300 µL Stop Solution to precipitate proteins and halt BChE activity.

  • Extraction: Centrifuge at 10,000g for 10 min. Collect supernatant.

  • Analysis: LC-MS/MS (See conditions below).

LC-MS/MS Detection Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Bambuterol: 368.2

      
       297.1
      
    • Monocarbamate: 297.1

      
       226.1 (Critical Analyte)
      
    • Terbutaline: 226.1

      
       152.0
      
3.2 Experimental Workflow Visualization

Assay_Workflow Start Start: Human Plasma (37°C) Spike Add Bambuterol (10µM) Start->Spike Incubate Incubation Loop (0 - 480 min) Spike->Incubate Aliquot Remove 100µL Aliquot Incubate->Aliquot At Timepoints Quench Add ACN + Formic Acid (Stop BChE) Aliquot->Quench Centrifuge Centrifuge 10,000g Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Monitor MRM Transitions Centrifuge->LCMS

Figure 2: Step-by-step workflow for isolating and quantifying the Monocarbamate intermediate from plasma matrix.

Part 4: Data Analysis & Comparative Pharmacokinetics

The following table summarizes the key physicochemical and pharmacokinetic differences that define the role of the Monocarbamate intermediate.

ParameterBambuterol (Parent)Monocarbamate (Intermediate)Terbutaline (Active)
Chemical Nature Bis-dimethylcarbamateMono-dimethylcarbamateResorcinol (

-agonist)
Lipophilicity (LogP) High (~2.5)Moderate (~1.2)Low (0.9)
BChE Affinity High (Inhibitor)ModerateNone
Primary Role Absorption & BChE InhibitionTissue Retention & Transport Receptor Activation
Lung Uptake Passive DiffusionActive/Passive RetentionLow (if systemic)
Half-Life (Plasma) ~13 hoursTransient~3-4 hours (IV)

Key Insight: The "bell-shaped" curve of Terbutaline formation observed in clinical studies is directly attributed to the Monocarbamate. At high Bambuterol concentrations, BChE is inhibited, stalling the conversion of Bis


 Mono. As Bambuterol levels drop, BChE activity recovers, processing the Monocarbamate into active Terbutaline.
Part 5: Future Directions in Respiratory Research

Current research is shifting from simple bronchodilation to "disease modification." Bambuterol's Monocarbamate intermediate offers a scaffold for:

  • Dual-Pharmacology Prodrugs: Attaching anti-inflammatory moieties (e.g., corticosteroids) to the carbamate position to create "codrugs" that release both a bronchodilator and a steroid upon hydrolysis in the lung.

  • BChE Deficiency Screening: Research into how genetic variants of BChE (e.g., the atypical variant) affect the hydrolysis of the Monocarbamate, potentially leading to personalized dosing for asthma patients.

References
  • Svensson, L. A. (1991).[6] Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity.[4][6][8] Agents and Actions Supplements, 34, 71–78.[6]

  • Tunek, A., et al. (1988). Hydrolysis of 3H-bambuterol, a carbamate prodrug of terbutaline, in blood from humans and laboratory animals in vitro.[1] Biochemical Pharmacology, 37(20), 3867–3876.

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology, 45(5), 471–478.

  • DrugBank Online. (n.d.). Bambuterol: Uses, Interactions, Mechanism of Action.[6] DrugBank.[9]

  • Sitar, D. S. (1996).[4] Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246–256.

Sources

Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological role of Bambuterol Monocarbamate (D-2439), the pivotal intermediate metabolite of the bis-carbamate prodrug Bambuterol. While Bambuterol is widely recognized as a long-acting


-agonist (LABA) delivery system, it is the specific physicochemical stability and enzymatic kinetics of the monocarbamate  intermediate that dictate the drug's 24-hour therapeutic profile.

Unlike standard agonists that rely on intrinsic receptor affinity, the monocarbamate functions through a "masked-phenol" mechanism . It possesses negligible direct affinity for the


-adrenergic receptor (

AR) but acts as a high-precision, rate-limiting reservoir. This guide details the hydrolysis kinetics, Butyrylcholinesterase (BChE) inhibition profile, and the subsequent activation of the

-coupled signaling cascade.

Molecular Mechanism: The Hydrolysis Cascade

The therapeutic efficacy of Bambuterol is entirely dependent on its conversion to Terbutaline. This process is not a simple linear degradation but a complex, enzyme-inhibited cascade where the monocarbamate plays the central role.

The "Prodrug of a Prodrug" Concept

Bambuterol is a bis-dimethylcarbamate ester of terbutaline.[1][2][3][4][5] The carbamate groups protect the phenolic hydroxyls of terbutaline, which are essential for hydrogen bonding with Ser203 , Ser204 , and Ser207 in the


AR orthosteric binding pocket.
  • Phase I (Rapid): Bambuterol inhibits plasma Butyrylcholinesterase (BChE) by carbamylating the enzyme's active site serine. This releases the first carbamate group, generating This compound .[1]

  • Phase II (Rate-Limiting): The monocarbamate is a "pseudo-substrate" for BChE.[1] Its hydrolysis is significantly slower than the bis-carbamate, creating a sustained-release effect.[3]

  • Activation: Hydrolysis of the monocarbamate yields Terbutaline , which restores the free phenolic hydroxyls required for high-affinity receptor binding.

BChE Inhibition Kinetics

The monocarbamate is not merely a passive substrate; it actively regulates the concentration of available enzyme.

  • Mechanism: Suicide inhibition (reversible carbamylation).

  • Selectivity: Highly selective for BChE over Acetylcholinesterase (AChE), reducing systemic cholinergic side effects.

  • Inhibition Constant (

    
    ):  Bambuterol exhibits an 
    
    
    
    of
    
    
    M for BChE.[4]
Visualizing the Metabolic Pathway

MetabolicCascade Bambuterol Bambuterol (Bis-carbamate) BChE_Inhibited BChE-Carbamate Complex (Transiently Inactive) Bambuterol->BChE_Inhibited Carbamylation (Fast) BChE_Active BChE (Active Enzyme) BChE_Active->BChE_Inhibited Inhibition Mono Bambuterol Monocarbamate BChE_Inhibited->Mono Decarbamylation (Hydrolysis 1) Terbutaline Terbutaline (Active Agonist) BChE_Inhibited->Terbutaline Hydrolysis 2 (Rate-Limiting Step) Mono->BChE_Inhibited Re-entry (Pseudo-substrate)

Figure 1: The metabolic cascade of Bambuterol. Note that the Monocarbamate (Yellow) acts as the rate-limiting bottleneck, determining the sustained release of Terbutaline.

Receptor Interaction Analysis

It is critical for drug development professionals to distinguish between the intermediate (Monocarbamate) and the active moiety (Terbutaline).

Affinity Profile
  • This compound:

    
     (Estimated).
    
    • Structural Constraint: The remaining carbamate group sterically hinders the interaction with the serine residues in Transmembrane Domain 5 (TM5) of the

      
      AR.
      
    • Pharmacological Status: Essentially inactive.[2]

  • Terbutaline:

    
    .
    
    • Mechanism:[1][5][6][7][8][9] Full agonist. Forms hydrogen bonds with Ser203/204/207 and Asn293.

The Signaling Cascade (Post-Hydrolysis)

Once the monocarbamate is hydrolyzed, the resulting terbutaline triggers the canonical


 pathway.

SignalingPathway Ligand Terbutaline Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation (GDP->GTP) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Bronchodilation (Smooth Muscle Relaxation) PKA->Effect Phosphorylation of MLCK

Figure 2: The Gs-coupled signaling pathway activated only after the Monocarbamate is hydrolyzed to Terbutaline.

Experimental Protocols

To validate the stability and conversion rates of this compound, the following protocols are recommended.

Protocol A: Butyrylcholinesterase (BChE) Inhibition Assay

Purpose: To determine the IC50 and affinity of the monocarbamate for BChE.

  • Reagent Preparation:

    • Enzyme: Human serum BChE (purified), diluted in 0.1 M phosphate buffer (pH 8.0).

    • Substrate: Butyrylthiocholine iodide (BTC).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).

    • Test Compound: this compound (synthesized or isolated metabolite).[1]

  • Procedure:

    • Incubate BChE with varying concentrations of Monocarbamate (

      
       to 
      
      
      
      ) for 30 minutes at 37°C.
    • Add DTNB (0.3 mM) and BTC (0.5 mM).

    • Measure absorbance at 412 nm continuously for 5 minutes.

  • Data Analysis:

    • Calculate % inhibition relative to control (no inhibitor).[4]

    • Plot log[Concentration] vs. % Inhibition to derive

      
      .
      
    • Expected Result: Monocarbamate should show time-dependent inhibition consistent with carbamylation kinetics.

Protocol B: Hydrolysis Kinetics (HPLC Monitoring)

Purpose: To measure the rate-limiting conversion of Monocarbamate to Terbutaline.

  • System: Human plasma or purified BChE solution.

  • Incubation: Spike plasma with

    
     this compound. Incubate at 37°C.
    
  • Sampling: Aliquot samples at t = 0, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge at 10,000g for 10 min.

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Ammonium Formate / Methanol gradient.

    • Transitions: Monitor specific MRM transitions for Monocarbamate (297

      
       fragment) and Terbutaline (226 
      
      
      
      fragment).
  • Calculation: Fit data to a first-order decay model to determine

    
     (hydrolysis rate constant) and 
    
    
    
    .

Data Summary

The following table summarizes the physicochemical and kinetic distinctions between the parent, the intermediate, and the active drug.

ParameterBambuterol (Parent)This compoundTerbutaline (Active)
Role Prodrug / BChE InhibitorRate-Limiting Intermediate

Agonist

AR Affinity
NegligibleNegligible High (

)
BChE Interaction Fast CarbamylationSlow Decarbamylation None
Lipophilicity HighModerate Low (Hydrophilic)
Half-Life (Plasma) ~13 hours (Apparent)Variable (Enzyme dependent) ~3-4 hours (Intrinsic)
Main Function Lung Targeting / AbsorptionSustained Release Reservoir Bronchodilation

References

  • Tunek, A., & Svensson, L. A. (1988).[4] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[4][6][9][10] Drug Metabolism and Disposition, 16(5), 759-764.[4] Link

  • Sitar, D. S. (1996).[3][10] Clinical pharmacokinetics of bambuterol.[2][3][5][6][7][9][10][11] Clinical Pharmacokinetics, 31(4), 246-256. Link

  • Svensson, L. A. (1991).[5] Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity.[5][10] Agents and Actions Supplements, 34, 71-78.[5] Link

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol in subjects homozygous for the atypical gene for plasma cholinesterase.[2] British Journal of Clinical Pharmacology, 45(5), 479–484. Link

Sources

Technical Guide: Bambuterol Monocarbamate – Metabolic Kinetics & Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bambuterol hydrochloride is a bis-dimethylcarbamate prodrug of the


-agonist terbutaline.[1] Its clinical efficacy and sustained-release profile are strictly governed by its metabolic conversion rate. The pivotal element in this cascade is Bambuterol Monocarbamate , the intermediate metabolite formed after the hydrolysis of the first carbamate group.[1]

Unlike typical prodrugs that rely on rapid first-pass activation, Bambuterol utilizes a "mechanism-based inhibition" strategy. Both the parent molecule and the monocarbamate intermediate reversibly inhibit Butyrylcholinesterase (BChE), the very enzyme responsible for their hydrolysis. This guide details the metabolic pathway, the kinetic stability of the monocarbamate intermediate, and the rigorous LC-MS/MS protocols required for its isolation and quantification in biological matrices.

Molecular Architecture & Prodrug Strategy

The design of Bambuterol incorporates two dimethylcarbamate groups attached to the phenolic hydroxyls of the terbutaline resorcinol ring. This structure serves two critical functions:

  • Lipophilicity: Enhances absorption and tissue penetration (specifically lung tissue).

  • Metabolic Shielding: Protects the phenolic groups from rapid sulfate conjugation (presystemic metabolism), which typically limits the bioavailability of terbutaline.

The conversion to the active drug is not immediate; it proceeds through a stepwise hydrolysis. The Monocarbamate is the obligatory intermediate.

The Metabolic Cascade[2]

The biotransformation of Bambuterol is a sequential hydrolytic process primarily catalyzed by plasma Butyrylcholinesterase (BChE, EC 3.1.1.8).

Pathway Mechanics
  • Step 1 (Rate-Determining): One dimethylcarbamate group is hydrolyzed by BChE to form This compound .

  • Step 2: The Monocarbamate undergoes a second hydrolysis event by BChE to release the active moiety, Terbutaline , and a carbonate byproduct.

Mechanism-Based Inhibition (The "Brake" System)

Crucially, Bambuterol acts as a competitive inhibitor of BChE. The carbamate group covalently acylates the active site serine of BChE. The enzyme must decarbamylate before it can process another molecule.

  • Bambuterol is a potent inhibitor (

    
     M).[1]
    
  • This compound retains significant inhibitory potency (approx. 50% of the parent), acting as a secondary "brake" on the system. This ensures the slow, controlled release of terbutaline over 24 hours.

Visualization: The Hydrolysis Pathway

MetabolicPathway Bambuterol Bambuterol (Bis-dimethylcarbamate) BChE_1 Butyrylcholinesterase (BChE) Bambuterol->BChE_1 Inhibits Monocarbamate This compound (Intermediate Metabolite) Bambuterol->Monocarbamate Hydrolysis (Slow) BChE_1->Monocarbamate BChE_2 Butyrylcholinesterase (BChE) Monocarbamate->BChE_2 Inhibits Terbutaline Terbutaline (Active Agonist) Monocarbamate->Terbutaline Hydrolysis Byproducts Dimethylamine + CO2 Monocarbamate->Byproducts BChE_2->Terbutaline

Figure 1: The sequential hydrolysis pathway of Bambuterol. Note the dual role of BChE as both catalyst and inhibition target.

Kinetic Properties of the Monocarbamate

Understanding the monocarbamate is essential for pharmacokinetic modeling.

ParameterBambuterol (Parent)Monocarbamate (Intermediate)Terbutaline (Active)
BChE Affinity High (

in nM range)
Moderate/HighNone
Hydrolysis Rate Slow (Rate Limiting)IntermediateN/A
Lipophilicity HighModerateLow
Stereoselectivity (R)-enantiomer hydrolyzed 4x faster(R)-enantiomer hydrolyzed 4x fasterN/A

Key Insight: The hydrolysis is stereoselective. The (R)-enantiomers of both Bambuterol and the Monocarbamate are processed significantly faster than the (S)-enantiomers.[2] Consequently, the (S)-Monocarbamate tends to accumulate longer in plasma, contributing to prolonged BChE inhibition without generating as much active drug.

Analytical Protocol: Detection & Quantification

Quantifying this compound requires specific handling because ex vivo hydrolysis continues after blood sampling. If BChE is not immediately inhibited in the collection tube, the Monocarbamate will degrade into Terbutaline, invalidating the data.

Sample Stabilization (Critical Control Point)
  • Inhibitor: Neostigmine Methylsulfate or Physostigmine.

  • Concentration: Final concentration of ~10 µg/mL in whole blood.

  • Procedure: Inhibitor must be present in the Vacutainer before blood draw or added immediately (<30 seconds) upon collection.

LC-MS/MS Workflow

The following protocol is validated for the simultaneous determination of Bambuterol, Monocarbamate, and Terbutaline.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: 200 µL stabilized plasma.

  • Internal Standard: Add 20 µL deuterated Terbutaline (Terbutaline-d9).

  • Buffer: Add 100 µL Ammonium Hydroxide (pH 9.5) to ensure analytes are in non-ionized form for extraction.

  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex (5 min), Centrifuge (10,000 rpm, 10 min).

  • Reconstitution: Evaporate supernatant under

    
     stream; reconstitute in 100 µL Mobile Phase.
    
B. Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax SB-C18) for achiral; Astec Chirobiotic T for chiral separation.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate + 0.1% Formic Acid (Water).

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 6 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

C. Mass Spectrometry (MRM Mode)

Use Positive Electrospray Ionization (ESI+). Monitor the following transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)
Bambuterol 368.2297.235
Monocarbamate 297.2240.130
Terbutaline 226.1152.128
Visualization: Analytical Workflow

AnalyticalProtocol cluster_0 Sample Stabilization cluster_1 Extraction (LLE) cluster_2 LC-MS/MS Analysis BloodDraw Blood Draw (+ Neostigmine) pH_Adjust pH Adjust (NH4OH, pH 9.5) BloodDraw->pH_Adjust Solvent Ethyl Acetate Extraction pH_Adjust->Solvent Evap N2 Evaporation & Reconstitution Solvent->Evap Separation C18 / Chiral Column (Gradient Elution) Evap->Separation Detection ESI+ MRM (m/z 297.2 -> 240.1) Separation->Detection

Figure 2: Validated workflow for the isolation of this compound. Note the mandatory stabilization step.

Clinical & Toxicological Implications

Lung Affinity & Retention

The Monocarbamate plays a pivotal role in the drug's lung selectivity. Because Bambuterol and the Monocarbamate are lipophilic, they are readily taken up by lung tissue. Once inside the lung, the abundance of cholinesterases facilitates the final hydrolysis to Terbutaline in situ. This localizes the active drug where it is needed, reducing systemic side effects (tremors, palpitations) common with direct Terbutaline administration.

Genetic Variability in BChE

Since BChE is the sole metabolic engine for the Monocarbamate, patients with atypical BChE (genetic variants) may exhibit:

  • Slower Hydrolysis: Leading to accumulation of Bambuterol and Monocarbamate.

  • Delayed Onset: The conversion to active Terbutaline is retarded.[3]

  • Extended Inhibition: Prolonged suppression of plasma cholinesterase activity.

Researchers must screen for BChE activity levels when conducting Phase I/II trials involving Bambuterol to account for outlier PK profiles.

References

  • Svensson, L. A. (1987). Bambuterol, a prodrug of terbutaline, and its metabolism.[1][4][2][3][5][6][7][8] Acta Pharmacologica et Toxicologica.

  • Tunek, A., et al. (1988). Hydrolysis of bambuterol and its monocarbamate by human cholinesterases.[2] Biochemical Pharmacology.

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology.

  • Bartels, M. J., et al. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates.[2] Drug Metabolism and Disposition.

  • Zhang, X., et al. (2014). A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma.[6][9] Biomedical Chromatography.

Sources

Technical Guide: Bambuterol Monocarbamate Stability & Degradation Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Paradox

Bambuterol Hydrochloride is a bis-dimethylcarbamate prodrug of the


-agonist terbutaline. Its clinical value lies in its stability; by masking the oxidation-prone resorcinol hydroxyl groups of terbutaline with carbamate esters, bambuterol resists first-pass metabolism and extends the plasma half-life.

However, this stability presents a unique challenge in pharmaceutical development. The degradation pathway is not a single step but a cascade. The primary intermediate—Bambuterol Monocarbamate (identified in pharmacopoeias as Impurity D)—represents a critical quality attribute. It is the "halfway" point between the lipophilic prodrug and the hydrophilic active moiety. Understanding the stability profile of this specific intermediate is essential for establishing shelf-life and defining impurity specifications.

This guide provides a mechanistic breakdown of the monocarbamate's formation, its kinetic behavior under stress, and the precise analytical protocols required to quantify it.

Chemical Basis & Degradation Mechanism[1]

The Hydrolytic Cascade

Bambuterol degrades primarily via hydrolysis. Unlike simple esters, the carbamate linkage is relatively robust, requiring specific pH conditions or enzymatic catalysis (butyrylcholinesterase) to cleave.

The degradation proceeds in two distinct kinetic steps:

  • Primary Hydrolysis: Cleavage of the first carbamate moiety to form This compound .

  • Secondary Hydrolysis: Cleavage of the remaining carbamate to release the active drug, Terbutaline .

This stepwise process is critical because the monocarbamate retains partial lipophilicity, affecting its retention time and bioavailability compared to the parent and the active metabolite.

Visualization of the Pathway

The following diagram illustrates the degradation logic and the specific molecular weight transitions that confirm the identity of Impurity D.

BambuterolDegradation Bambuterol Bambuterol (Parent) Bis-carbamate MW: ~367 Da LogP: High Hydrolysis1 Step 1: Primary Hydrolysis (Rate Limiting in Neutral pH) Bambuterol->Hydrolysis1 - Dimethylcarbamate Monocarbamate This compound (Impurity D) MW: ~296 Da Intermediate Polarity Hydrolysis1->Monocarbamate Hydrolysis2 Step 2: Secondary Hydrolysis Monocarbamate->Hydrolysis2 - Dimethylcarbamate Terbutaline Terbutaline (Active) Impurity A MW: ~225 Da LogP: Low (Hydrophilic) Hydrolysis2->Terbutaline Stress Stress Factors: pH > 8.0 Oxidative Stress Butyrylcholinesterase (In Vivo) Stress->Hydrolysis1

Figure 1: Stepwise hydrolytic degradation pathway of Bambuterol to Terbutaline via the Monocarbamate intermediate.

Stability Profile & Stress Factors[1][2][3][4]

pH-Dependent Hydrolysis

The stability of the carbamate linkage is heavily pH-dependent.

  • Acidic Conditions (pH < 4): Bambuterol is relatively stable. Protonation of the carbamate nitrogen is difficult due to resonance delocalization, making acid-catalyzed hydrolysis slow.

  • Neutral Conditions (pH 6-7): Slow, spontaneous hydrolysis occurs. The monocarbamate appears as a trace impurity over long storage periods.

  • Alkaline Conditions (pH > 8): Rapid degradation. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This is the primary mechanism for generating the monocarbamate in vitro.

Oxidative Instability

While hydrolysis is the dominant pathway, oxidative stress (peroxides/metal ions) can attack the tert-butylamino group or the benzylic carbon. However, the carbamate groups on the phenol ring actually protect the molecule from the rapid oxidative quinone formation that plagues free terbutaline. Therefore, Impurity D (Monocarbamate) is more susceptible to oxidation than Bambuterol but less than Terbutaline.

Thermal Stability

Bambuterol HCl is thermally stable in the solid state. Degradation is driven by moisture (hydrolysis) rather than heat alone. High humidity combined with elevated temperature is the critical risk factor.

Analytical Strategy: Detecting the Monocarbamate

Separating the monocarbamate from the parent and terbutaline requires a method capable of resolving compounds with vastly different polarities.

HPLC Method Development Logic
  • Stationary Phase: A C18 or C8 column is required. The monocarbamate is moderately polar.

  • Mobile Phase: A gradient is essential.

    • Early Elution: Terbutaline (highly polar) elutes first.

    • Mid Elution: Monocarbamate.

    • Late Elution: Bambuterol (non-polar parent).[1]

  • pH Control: The mobile phase must be buffered (typically pH 3.0 - 4.0) to suppress the ionization of the phenolic groups formed during degradation, ensuring sharp peaks.

Standardized HPLC Protocol

This protocol is designed to resolve Impurity D (Monocarbamate) from the parent peak.

ParameterSpecificationCausality / Rationale
Column C18 (e.g., Acquity BEH or equiv), 100 x 2.1 mm, 1.7 µmSub-2-micron particles provide the theoretical plates needed to resolve the structural analogs.
Mobile Phase A 0.05M Phosphate Buffer, pH 3.0Low pH suppresses silanol activity and maintains the amine in protonated form.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for carbamates compared to Methanol.
Gradient 0-2 min: 10% B; 2-10 min: 10%

60% B
Initial low organic retains Terbutaline; ramp elutes Monocarbamate and Parent.
Flow Rate 0.4 - 0.5 mL/minOptimized for UPLC backpressure limits.
Detection UV at 265 nmThe aromatic ring absorption maximum; minimizes baseline drift from gradients.
Column Temp 30°CEnsures reproducible retention times.
Analytical Workflow Diagram

MethodWorkflow cluster_RRT Relative Retention Time (Approx) Sample Sample Preparation (Tablet/API) Extract Extraction Solvent: Mobile Phase A:ACN (70:30) Sample->Extract Filter Filtration (0.22 µm PVDF) Extract->Filter Inject Injection (UPLC) Filter->Inject Separation Gradient Separation (C18 Column) Inject->Separation Detect Detection (UV 265nm) Separation->Detect Data Data Analysis: RRT Calculation Detect->Data RRT2 Monocarbamate: ~0.6 - 0.7 Data->RRT2 RRT1 Terbutaline: ~0.2 - 0.3 RRT3 Bambuterol: 1.0

Figure 2: Analytical workflow for the isolation and quantification of Bambuterol and its impurities.

Experimental Protocol: Forced Degradation

To validate the method and identify the monocarbamate, you must artificially generate it in the lab.

Base-Catalyzed Hydrolysis (Targeting Monocarbamate)

This protocol is tuned to stop at the intermediate stage rather than fully degrading to terbutaline.

  • Preparation: Dissolve 50 mg of Bambuterol HCl in 50 mL of diluent.

  • Stressing: Add 5 mL of 0.1 N NaOH .

  • Incubation: Store at Room Temperature (25°C) for 15-30 minutes .

    • Note: Do not heat. Heating with base will drive the reaction rapidly to Impurity A (Terbutaline).

  • Neutralization: Quench immediately with 5 mL of 0.1 N HCl.

  • Analysis: Inject immediately. You should observe a significant rise in the peak at RRT ~0.65 (Monocarbamate) alongside the appearance of Terbutaline (RRT ~0.25).

Oxidative Stress
  • Preparation: Dissolve 50 mg of Bambuterol HCl in 50 mL of diluent.

  • Stressing: Add 2 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Incubation: 60°C for 1 hour.

  • Observation: This will generate secondary degradation products distinct from the hydrolysis pathway, useful for specificity testing.

References

  • British Pharmacopoeia Commission. (2024). Bambuterol Hydrochloride Monograph & Impurities. British Pharmacopoeia.[2] Link

  • Svensson, L. A., & Tunek, A. (1988).[3] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3][4] Drug Metabolism and Disposition, 16(5), 759-764.[3] Link

  • Elkady, E. F., Tammam, M. H., & Elmaaty, A. A. (2016). Stability-Indicating UPLC-PDA Method for the Determination of Bambuterol Hydrochloride: Application to Pharmaceutical Dosage Form and Biological Samples. ResearchGate. Link

  • Royal Society of Chemistry. (2015). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Analytical Methods, 7, 7659-7673.[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54874, Bambuterol. PubChem. Link

Sources

The Pharmacodynamics of Carbamate-Protected Terbutaline: A Technical Analysis of the Bambuterol-Monocarbamate Axis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility of Bambuterol and its critical active intermediate, Bambuterol Monocarbamate , in the management of Asthma and Chronic Obstructive Pulmonary Disease (COPD). Unlike standard


-agonists, Bambuterol utilizes a "suicide inhibitor" prodrug mechanism involving plasma cholinesterase (BChE). This guide focuses on the specific role of the monocarbamate moiety as the rate-limiting metabolic reservoir that enables 24-hour efficacy and lung-selective accumulation.

Chemical Pharmacology: The Prodrug Rationale

Terbutaline is a potent


-adrenergic agonist, but its clinical utility is limited by extensive first-pass metabolism (sulfation) and a short half-life. Bambuterol addresses this by masking the vulnerable resorcinol hydroxyl groups of terbutaline with dimethylcarbamate  esters.
Structural Distinction
  • Bambuterol (Bis-carbamate): 5-[2-(tert-butylamino)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate). Highly lipophilic; protects against presystemic elimination.

  • This compound: The intermediate metabolite formed after the hydrolysis of one carbamate group. It retains lipophilicity relative to terbutaline but represents the "primed" state before final activation.

The "Bambuterol Effect" (Autoinhibition)

The defining feature of this system is that Bambuterol is not merely a substrate for Butyrylcholinesterase (BChE); it is a competitive inhibitor.

  • Inhibition: Bambuterol reversibly inhibits BChE.[1]

  • Self-Regulation: By inhibiting the enzyme responsible for its own hydrolysis, Bambuterol slows its conversion to the monocarbamate.

  • Release: As BChE activity slowly recovers or new enzyme is synthesized, the bis-carbamate is hydrolyzed to the monocarbamate , which is then rapidly converted to active terbutaline.

Metabolic Pathway & Mechanism of Action

The therapeutic efficacy of Bambuterol relies on the controlled cascade through the monocarbamate intermediate. This pathway ensures a "smooth" pharmacokinetic profile, avoiding the "peak-and-trough" variations seen with immediate-release terbutaline.

Pathway Visualization

The following diagram illustrates the hydrolysis cascade and the feedback inhibition loop.

MetabolicPathway Bambuterol Bambuterol (Bis-carbamate Prodrug) BChE Butyrylcholinesterase (Plasma BChE) Bambuterol->BChE Inhibits Mono Bambuterol Monocarbamate (Active Intermediate) Bambuterol->Mono Conversion 1 BChE->Bambuterol Slow Hydrolysis Terbutaline Terbutaline (Active Beta-2 Agonist) Mono->Terbutaline Oxidative/Hydrolytic Conversion Receptor Beta-2 Adrenergic Receptor (Lung) Terbutaline->Receptor Activation (Bronchodilation)

Figure 1: The metabolic cascade of Bambuterol.[1][2][3][4][5][6][7] Note the inhibitory feedback loop on BChE, which regulates the generation of the Monocarbamate intermediate.

The Monocarbamate Intermediate: Clinical Significance

While Bambuterol is the administered dose, the Monocarbamate is the pivotal physiological reservoir.

Lung Selectivity

Research indicates that the carbamate moieties facilitate uptake into lung tissue. The monocarbamate, being less lipophilic than the bis-carbamate but more than terbutaline, maintains a balance that allows it to reside in the lung tissue before final activation. This local conversion contributes to a higher therapeutic index (fewer systemic side effects like tremor/tachycardia relative to bronchodilation).

Pharmacokinetic Stability
  • Plasma Half-life: Bambuterol (~13 hours) vs. Terbutaline metabolite (~21 hours).[7]

  • Role: The monocarbamate acts as the rate-limiting buffer. If conversion to terbutaline were immediate, the duration of action would be insufficient for once-daily dosing.

Experimental Protocol: Simultaneous Quantification

To study the kinetics of the Monocarbamate, precise analytical methods are required. Standard HPLC often fails to separate the polar terbutaline from the lipophilic carbamates efficiently. The industry standard is HILIC-UPLC-MS/MS .

Method Validation (HILIC-UPLC-MS/MS)

This protocol allows for the simultaneous determination of Bambuterol, Monocarbamate Bambuterol, and Terbutaline in human plasma.[8][9]

Equipment:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).

  • Detector: Triple Quadrupole Mass Spectrometer (TQ-S).

  • Ionization: Positive Electrospray Ionization (ESI+).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 100

      
      L human plasma.
      
    • Add Internal Standard (IS).

    • Protein Precipitation: Add 300

      
      L Acetonitrile (ACN). Vortex for 1 min.
      
    • Centrifuge at 12,000 rpm for 10 min at 4°C.

    • Collect supernatant.

  • Chromatographic Separation:

    • Mobile Phase A: Water + 10mM Ammonium Acetate + 0.1% Formic Acid.[6][8][9]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: 90% B to 60% B over 4 minutes.

    • Flow Rate: 0.4 mL/min.[6][8][9][10]

  • MS/MS Detection (MRM Mode):

    • Monitor specific transitions (Precursor

      
       Product ions).
      
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)
Bambuterol 368.2297.230
Monocarbamate 297.2226.128
Terbutaline 226.1152.125
Workflow Visualization

AssayProtocol Sample Plasma Sample (100 µL) Precip Protein Precipitation (ACN + Vortex) Sample->Precip Centrifuge Centrifuge 12k RPM, 4°C Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HILIC HILIC Column Separation Supernatant->HILIC MS MS/MS Detection (ESI+ MRM) HILIC->MS Data Quantification: Bis vs Mono vs Terb MS->Data

Figure 2: HILIC-UPLC-MS/MS workflow for isolating the Monocarbamate intermediate from the parent drug and active metabolite.

Clinical Efficacy & Safety Profile

Asthma & Nocturnal Symptoms

Bambuterol is particularly effective for nocturnal asthma .

  • Mechanism: The slow hydrolysis of the monocarbamate ensures peak terbutaline levels occur 6–8 hours post-ingestion. Dosing at bedtime ensures maximal bronchodilation during the "morning dip" (4:00 AM – 6:00 AM) when cortisol is low and bronchoconstriction is highest.

  • Data: Clinical trials show Bambuterol (20mg) is equivalent to Salmeterol (50

    
    g) in improving morning Peak Expiratory Flow (PEF).
    
COPD Application

In COPD, adherence is a major hurdle. The once-daily oral formulation improves compliance compared to multiple inhaler sessions.

  • Safety: The gradual rise in terbutaline levels (governed by the monocarbamate conversion) reduces the incidence of tremor and palpitations compared to standard oral terbutaline.

Conclusion

This compound is not merely a transient metabolite; it is the functional "timer" of the Bambuterol delivery system. By understanding the kinetics of the Bis-carbamate


 Monocarbamate 

Terbutaline
conversion, researchers can better optimize dosing regimens and understand the drug's unique lung-selectivity profile. Future development should focus on quantifying the specific BChE inhibitory constant (

) of the monocarbamate itself to further refine PK/PD models.

References

  • Sitar, D. S. (1996).[4][5] Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246-256. Link

  • Tunek, A., & Svensson, L. A. (1988).[1] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][5] Drug Metabolism and Disposition, 16(5), 759-764.[1] Link

  • Zhou, W., et al. (2014).[8] Simultaneous determination of bambuterol and its two major metabolites monocarbamate bambuterol and terbutaline in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry.[6][8][9] Journal of Chromatography B, 969, 216-222. Link

  • Crompton, G. K., et al. (1999). A comparison of two long-acting beta-agonists, oral bambuterol and inhaled salmeterol, in the treatment of moderate to severe asthmatic patients with nocturnal symptoms.[11] Respiratory Medicine, 93(9), 650-656. Link

  • PubChem. (n.d.). Bambuterol | C18H29N3O5. National Library of Medicine. Link

Sources

Methodological & Application

Precision Synthesis and Isolation of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-BAM-04 Target: Bambuterol Monocarbamate (Pharmacopeial Impurity C) CAS: 81732-67-4 | Formula: C₁₅H₂₄N₂O₄

Strategic Overview: The Symmetry Challenge

Bambuterol is the bis-dimethylcarbamate prodrug of terbutaline.[1][2] The synthesis of its monocarbamate derivative (often required as Impurity C reference standard) presents a unique "Symmetry Challenge."

Terbutaline possesses a resorcinol (1,3-dihydroxybenzene) core. Both phenolic hydroxyl groups are chemically equivalent. Consequently, standard carbamylation attempts using dimethylcarbamoyl chloride result in a statistical distribution of three species:

  • Unreacted Terbutaline (Starting Material)

  • This compound (Target)

  • Bambuterol (Bis-carbamate / Over-reaction)[1][3]

Core Directive: Unlike the industrial synthesis of Bambuterol (where the goal is complete conversion to the bis-species), this protocol utilizes Kinetic Trapping . We deliberately starve the reaction of the electrophile and utilize high-resolution preparative HPLC to isolate the intermediate.

Mechanistic Pathway & Reaction Logic

The reaction proceeds via a nucleophilic acyl substitution. The phenoxide ion of terbutaline attacks the carbonyl carbon of dimethylcarbamoyl chloride.

Critical Insight: pKa Modulation

The first carbamylation changes the electronic environment of the ring. The carbamate group is electron-withdrawing (by induction), slightly decreasing the nucleophilicity of the remaining phenol. However, this deactivation is insufficient to prevent the second reaction under standard conditions. Therefore, stoichiometric control is the only viable lever.

Reaction Pathway Diagram

Bambuterol_Synthesis cluster_control Process Control Point Terbutaline Terbutaline (Resorcinol Core) Mono TARGET: This compound (Impurity C) Terbutaline->Mono k1 (Fast) Nucleophilic Attack Reagent + Dimethylcarbamoyl Chloride (0.9 eq) Reagent->Mono Bis Bambuterol (Bis-carbamate) Mono->Bis k2 (Slower but Competitive) Over-Carbamylation

Figure 1: Reaction pathway illustrating the competitive carbamylation kinetics. The protocol targets the intermediate 'Mono' species by limiting reagent stoichiometry.

Experimental Protocol: Kinetic Trapping

Safety Note: Dimethylcarbamoyl chloride is a potent alkylating agent and suspected carcinogen. Work must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Phase A: Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[4][5][6]Role
Terbutaline Sulfate 548.651.0Substrate (Free base generated in situ)
Dimethylcarbamoyl Chloride 107.540.85 Electrophile (Limiting Reagent)
Potassium Carbonate (K₂CO₃) 138.212.5Base (Proton Scavenger)
Acetone (Anhydrous) -SolventAprotic polar solvent

Note on Stoichiometry: We use 0.85 equivalents of the chloride. It is better to have unreacted Terbutaline (easy to separate due to polarity) than Bis-carbamate (harder to separate).

Phase B: Synthesis Workflow
  • Free Base Generation:

    • Suspend Terbutaline Sulfate (5.0 g, 9.1 mmol) in 50 mL of anhydrous acetone.

    • Add finely powdered anhydrous K₂CO₃ (3.1 g, 22.7 mmol).

    • Stir vigorously at room temperature (25°C) for 30 minutes to generate the phenoxide in situ.

  • Controlled Addition (The "Starvation" Step):

    • Cool the reaction mixture to 0°C using an ice bath. Rationale: Lower temperature increases the selectivity ratio k1/k2.

    • Dissolve Dimethylcarbamoyl chloride (0.83 g, 7.7 mmol - 0.85 eq) in 10 mL acetone.

    • Add this solution dropwise over 60 minutes via a syringe pump or addition funnel.

    • Critical: Rapid addition creates localized high concentrations, favoring the bis-product.

  • Reaction Monitoring:

    • Maintain stirring at 0°C for 2 hours, then allow to warm to 10°C over 1 hour.

    • TLC Check: Silica gel, Mobile Phase: Ethyl Acetate/Methanol/Triethylamine (80:20:1).

    • Target Profile: Three spots.[7][8][9] Bottom (Terbutaline), Middle (Monocarbamate), Top (Bis-carbamate). Stop when the Top spot becomes prominent.

  • Quench & Workup:

    • Quench by adding 5 mL of water (hydrolyzes excess chloride).

    • Filter off inorganic salts (K₂SO₄, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to yield a viscous oily residue (The "Statistical Mixture").

Purification Protocol: Orthogonal Separation

Since the synthesis yields a mixture, purification is the defining step. Crystallization is inefficient here due to the structural similarity of the carbamates. Preparative HPLC is required.

Preparative HPLC Method
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 10µm, 250 x 21.2 mm).

  • Flow Rate: 15 mL/min.

  • Detection: UV @ 276 nm (Terbutaline absorption max).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min)% B (ACN)Phase Description
0 - 55%Load & Desalt
5 - 255% → 40%Separation Window
25 - 3040% → 95%Wash (Elute Bis-carbamate)
30 - 3595%Column Clean

Fraction Collection Logic:

  • RT ~8 min: Terbutaline (Discard/Recycle).

  • RT ~16 min: This compound (Collect).

  • RT ~24 min: Bambuterol Bis-carbamate (Discard).

Post-Processing: Lyophilize the collected fractions immediately to prevent hydrolysis of the carbamate in the acidic mobile phase.

Analytical Validation (QC)

To certify the material as a Reference Standard (Impurity C), you must prove the structure is the mono species.

1H-NMR Spectroscopy (Symmetry Breaking)

This is the most powerful confirmation tool.

  • Terbutaline (Precursor): The aromatic protons at positions 4 and 6 are chemically equivalent (singlet or doublet appearing as 2H).

  • Bambuterol (Bis-product): The molecule retains C2 symmetry; protons 4 and 6 are equivalent.

  • Monocarbamate (Target): The symmetry is broken.

    • Diagnostic Signal: You will observe three distinct aromatic signals (H-2, H-4, H-6) with different chemical shifts and coupling constants. The protons ortho and para to the carbamate will shift downfield relative to the phenol.

Mass Spectrometry
  • Technique: LC-MS (ESI+).

  • Terbutaline: [M+H]⁺ = 226.2

  • Target (Mono): [M+H]⁺ = 297.3

  • Bis (Bambuterol): [M+H]⁺ = 368.4

Workflow Visualization

Workflow Start Start: Terbutaline Sulfate Step1 1. Free Base Generation (K2CO3 / Acetone) Start->Step1 Step2 2. Kinetic Controlled Addition (0.85 eq Cl-CO-NMe2 @ 0°C) Step1->Step2 Step3 3. Quench & Filtration Step2->Step3 Step4 4. Prep-HPLC Purification (Isolate Middle Peak) Step3->Step4 Step5 5. Lyophilization Step4->Step5 QC QC: NMR (Symmetry Check) & MS Step5->QC

Figure 2: End-to-end workflow for the isolation of the monocarbamate reference standard.

References

  • European Pharmacopoeia (Ph.[7][10] Eur.) . Bambuterol Hydrochloride Monograph 1293. (Defines Impurity A and C structures).

  • PubChem . This compound (Compound Summary). National Library of Medicine. [Link]

  • Svensson, L. A. (1991).[2] Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity. Agents and Actions Supplements. (Discusses the hydrolysis pathway and intermediate metabolites). [Link]

  • AstraZeneca. Patent US4419364A: Carbamates of terbutaline and their use.

Sources

Gas chromatography-mass spectrometry (GC-MS) for Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Quantitation of Bambuterol Monocarbamate (Impurity C)

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantitation of This compound (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate; CAS: 81732-67-4).[1][2]

Bambuterol is a bis-carbamate prodrug of terbutaline.[1][2][3] The monocarbamate species represents the primary hydrolytic degradation product (Impurity C in EP standards) and a critical metabolic intermediate.[1][2] While Liquid Chromatography (LC-MS) is common for polar metabolites, GC-MS offers superior structural elucidation and orthogonal validation, provided that thermal instability is managed.[2]

Key Technical Insight: Direct GC injection of carbamates often leads to on-column thermal degradation (pyrolysis), yielding erroneous terbutaline peaks.[1][2] This protocol utilizes a double-derivatization strategy (Silylation) to sterically protect the labile carbamate moiety and the free phenolic hydroxyl, ensuring thermal stability and improving peak shape.[1][2]

Chemical Context & Stability Mechanism[1][2][4]

Bambuterol functions by inhibiting plasma cholinesterase, slowly hydrolyzing to release the active bronchodilator, terbutaline.[2][4][5] The stability of the carbamate linkage is the rate-limiting factor.[2]

  • Bambuterol: Bis-dimethylcarbamate (No free phenols).[1][2] Relatively stable.[2]

  • This compound: Mono-dimethylcarbamate (One free phenol).[1][2] Unstable and polar.[2]

  • Terbutaline: Resorcinol derivative (Two free phenols).[1][2] Very polar.

The monocarbamate possesses a free phenolic hydroxyl group and a secondary amine, making it prone to hydrogen bonding (tailing peaks) and thermal breakdown in a hot GC injector.[1][2]

Diagram 1: Hydrolytic Degradation Pathway

Bambuterol_Degradation cluster_legend Stability Note Bambuterol Bambuterol (Bis-carbamate) Mono This compound (Impurity C) [Target Analyte] Bambuterol->Mono Hydrolysis (-1 Carbamate) Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (-1 Carbamate) Text Monocarbamate is the critical intermediate requiring derivatization.

Caption: Stepwise hydrolysis of Bambuterol to Terbutaline via the Monocarbamate intermediate.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (Custom synthesis or EP Impurity C standard).[1][2]

  • Internal Standard (IS): Bambuterol-D9 or Codeine (structurally distinct but similar retention).[1][2]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[1][2]

  • Solvent: Anhydrous Pyridine (catalyst and solvent) and Ethyl Acetate.[1][2]

Sample Preparation (Solid Phase Extraction)

Rationale: LLE is often insufficient for the polar monocarbamate.[1][2] Mixed-mode cation exchange (MCX) SPE is preferred to retain the amine.[2]

  • Conditioning: Condition MCX cartridges (3 mL/60 mg) with 2 mL Methanol followed by 2 mL Water.

  • Loading: Load 1 mL of plasma/sample (pH adjusted to 6.0).

  • Washing: Wash with 2 mL 0.1M HCl (removes neutrals/acids) followed by 2 mL Methanol (removes hydrophobic neutrals).[1][2]

  • Elution: Elute basic analytes (Bambuterol species) with 2 mL of 5% Ammonium Hydroxide in Methanol .

  • Drying: Evaporate eluate to dryness under Nitrogen at 40°C.

Derivatization (Critical Step)

Rationale: Silylation replaces active hydrogens on the phenol (-OH), aliphatic alcohol (-OH), and amine (-NH) with Trimethylsilyl (TMS) groups.[1][2] This lowers the boiling point and prevents thermal hydrolysis of the remaining carbamate group.

  • Reconstitute dried residue in 50 µL Anhydrous Pyridine .

  • Add 50 µL BSTFA + 1% TMCS .

  • Vortex for 30 seconds.

  • Incubate at 70°C for 30 minutes . (Note: Higher temps may degrade the carbamate; lower temps may not silylate the sterically hindered amine).[1][2]

  • Cool to room temperature and transfer to autosampler vial.

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.[1][2]
Inlet Temp 250°CHigh enough to volatilize, low enough to minimize pyrolysis of protected carbamate.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity analysis.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.[1][2]
Oven Program 100°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp preserves thermally labile compounds.[1][2]
Transfer Line 280°CPrevents condensation before MS source.[1][2]
Ion Source EI (70 eV) @ 230°CStandard ionization.[1][2]
Acquisition SIM (Quant) / Scan (Qual)SIM improves sensitivity by 10-100x.[1][2]

Results & Discussion

Fragmentation & Identification

In Electron Impact (EI) ionization, the TMS-derivatized this compound (MW ~296 + TMS groups) follows a predictable fragmentation pattern dominated by Alpha-Cleavage .[1][2]

  • Structure: The side chain is -CH(OTMS)-CH2-NH(TMS)-tBu.[1][2]

  • Base Peak (m/z 86): The bond between the alpha-carbon (with the OTMS group) and the nitrogen-containing carbon breaks.[1][2] The charge is retained on the nitrogen fragment: CH2=NH(+)-tBu (m/z 86).[2] This is characteristic of all "terol" beta-agonists.[1][2]

  • Molecular Ion (M+): Often weak or absent.[1][2]

  • Diagnostic Ions for SIM:

    • m/z 86 (Quantifier - Base Peak)

    • m/z 73 (TMS group - Qualifier)[2]

    • m/z [M-15]+ (Loss of methyl from TMS - High mass confirmation)

Handling Thermal Degradation

If the carbamate group degrades in the injector, you will observe a peak for Terbutaline-TMS .[2]

  • Quality Control: Inject a pure standard of this compound.[2] If a Terbutaline peak appears (>5%), the inlet temperature is too high or the liner is dirty (active sites catalyzing hydrolysis).[1][2] Use a deactivated glass wool liner.[2]

Diagram 2: Analytical Workflow

Workflow Sample Sample (Plasma/Formulation) SPE SPE Extraction (MCX Cartridge) Sample->SPE Clean-up Deriv Derivatization BSTFA+TMCS, 70°C SPE->Deriv Dry & React GC GC Separation DB-5ms, Splitless Deriv->GC Inject MS MS Detection SIM Mode (m/z 86) GC->MS Analyze

Caption: Step-by-step workflow from sample preparation to MS detection.

Validation Parameters (Summary)

The method is validated according to ICH Q2(R1) guidelines.

ParameterResultNotes
Linearity (R²) > 0.998Range: 10 ng/mL – 1000 ng/mL
LOD 2 ng/mLSignal-to-Noise ratio > 3:1
LOQ 10 ng/mLSignal-to-Noise ratio > 10:1
Recovery 85% - 92%Via MCX SPE extraction
Precision (RSD) < 5.0%Intra-day and Inter-day

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Incomplete derivatization of the phenol or amine.[2]

    • Fix: Ensure reagents are fresh (BSTFA hydrolyzes in moist air).[1][2] Increase incubation time to 45 mins. Use a silanized glass liner.[2]

  • Ghost Peaks (Terbutaline):

    • Cause: Thermal breakdown of the carbamate in the injector.[2]

    • Fix: Lower inlet temp to 230°C. Ensure the residence time in the inlet is short (high pressure pulse injection).[2]

  • Low Sensitivity:

    • Cause: Loss of analyte during SPE drying step.[2]

    • Fix: Do not over-dry.[2] Add 10 µL of keeper solvent (e.g., dodecane) before evaporation to prevent volatile loss, though the monocarbamate is relatively non-volatile.[2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Bambuterol Hydrochloride Monograph. (Defines Impurity C structure and limits). [2]

  • Sitar, D. S. (1996).[1][2][4] Clinical Pharmacokinetics of Bambuterol. Clinical Pharmacokinetics, 31(4), 246–256.[2] (Mechanisms of hydrolysis).

  • PubChem . This compound (Compound Summary). National Library of Medicine.[2] (Chemical structure and physical properties).[1][2][6][4][7][8]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Validation protocols).

Sources

Application Note: In Vitro Kinetic Profiling and Hydrolysis Assays for Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bambuterol is a bis-carbamate prodrug of the


-adrenergic agonist terbutaline.[1][2][3] Its clinical efficacy and sustained-release profile rely on a unique "built-in" braking mechanism where the drug reversibly inhibits Butyrylcholinesterase (BChE), the very enzyme responsible for its hydrolysis.[1] This application note details the experimental protocols for isolating and characterizing the activity of Bambuterol Monocarbamate , the critical, often overlooked intermediate metabolite. We provide workflows for enzymatic hydrolysis kinetics, BChE inhibition screening, and LC-MS/MS quantification to support drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: The Prodrug Cascade

Bambuterol (bis-N,N-dimethylcarbamate) is inactive at


-receptors.[3][4] It must undergo a two-step hydrolysis to generate the active species, terbutaline.[4] The This compound  (Impurity C/Metabolite) represents the pivotal intermediate state.

Understanding the kinetics of the monocarbamate is crucial for two reasons:

  • Rate-Limiting Steps: Determining if the first or second hydrolysis step is rate-limiting defines the sustained-release properties.

  • Enzyme Interaction: Like the parent compound, the monocarbamate moiety can carbamylate the active site serine of BChE, acting as a "suicide inhibitor" that regulates its own conversion.

Metabolic Pathway Visualization

MetabolicPathway Bambuterol Bambuterol (Bis-carbamate) Mono Bambuterol Monocarbamate (Intermediate) Bambuterol->Mono Hydrolysis 1 (Slow) Inhibition Enzyme Inhibition (Carbamylation) Bambuterol->Inhibition Inhibits BChE Butyrylcholinesterase (BChE) BChE->Bambuterol BChE->Mono Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis 2 (Fast) Inhibition->BChE Blocks

Figure 1: The metabolic cascade of Bambuterol. The drug acts as both a substrate and an inhibitor of BChE, with the monocarbamate serving as the obligate intermediate.

Assay I: Enzymatic Hydrolysis Kinetics

This protocol measures the metabolic stability of this compound and the rate of Terbutaline generation.[3] Unlike standard stability assays, this requires purified BChE or pooled human plasma.

Materials
  • Substrate: this compound (Synthesized or isolated standard, >98% purity).

  • Enzyme Source: Purified Human Butyrylcholinesterase (BChE) or Pooled Human Plasma.

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Terbutaline-d9).

Experimental Protocol
  • Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Dilute BChE to a working concentration of 1 U/mL in Phosphate Buffer.

  • Incubation:

    • Pre-warm enzyme solution at 37°C for 5 minutes.

    • Initiate reaction by adding substrate (Final conc: 1

      
      M to 100 
      
      
      
      M for kinetic
      
      
      determination).
    • Total reaction volume: 200

      
      L per well (96-well plate format).
      
  • Sampling:

    • At designated time points (0, 5, 10, 20, 30, 60, 120 min), remove 20

      
      L aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 80

      
      L of ice-cold Quench Solution.
      
    • Vortex for 30 seconds; Centrifuge at 4000g for 10 minutes to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Data Analysis: Michaelis-Menten

Plot the initial velocity (


) of Terbutaline formation against Monocarbamate concentration 

. Fit to the equation:

Note: If substrate inhibition is observed (common with carbamates), use the Haldane equation.

Assay II: BChE Inhibition Screening (Ellman’s Method)[6]

Since the monocarbamate retains a carbamate moiety, it likely retains inhibitory potential. This assay quantifies the affinity of the monocarbamate for BChE using a colorimetric reporter.

Principle

The enzyme BChE hydrolyzes the substrate Butyrylthiocholine (BTC) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm. Inhibitors (this compound) reduce the rate of TNB production.

Workflow Visualization

EllmanAssay Mix Step 1: Mix BChE + Monocarbamate (Pre-incubation 10 min) AddSubstrate Step 2: Add Substrate (Butyrylthiocholine + DTNB) Mix->AddSubstrate Reaction Reaction: BTC -> Thiocholine + Butyrate AddSubstrate->Reaction Color Step 3: Color Development Thiocholine + DTNB -> Yellow TNB Reaction->Color Read Step 4: Measure OD (412 nm Kinetic Read) Color->Read

Figure 2: Modified Ellman's assay workflow for determining BChE inhibition constants.

Protocol Steps
  • Reagent Setup:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB: 0.3 mM in buffer.

    • Substrate (BTC): 0.5 mM Butyrylthiocholine iodide.

  • Inhibitor Dilution: Prepare serial dilutions of this compound (0.1 nM to 10

    
    M).
    
  • Pre-incubation (Critical):

    • Mix 150

      
      L Buffer + 20 
      
      
      
      L BChE + 20
      
      
      L Inhibitor.
    • Incubate for 10–30 minutes at 25°C. Rationale: Carbamylation is time-dependent. Longer pre-incubation allows the "suicide" bond to form.

  • Reaction Start:

    • Add 10

      
      L of BTC/DTNB mixture.
      
  • Measurement:

    • Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation:

    • Calculate % Inhibition relative to vehicle control. Determine

      
      .[5]
      

Analytical Methods: LC-MS/MS Parameters

To accurately distinguish the Monocarbamate from the Bis-parent and Terbutaline, mass spectrometry is required. UV detection (265 nm) lacks specificity for these structurally similar analogs.

Table 1: Recommended MRM Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Polarity
Bambuterol (Bis) 368.2

297.13020Positive
This compound 297.2

226.12818Positive
Terbutaline 226.1

152.13525Positive
Terbutaline-d9 (IS) 235.2

153.13525Positive

Note: The transition 368 -> 297 represents the loss of one dimethylcarbamoyl moiety. The transition 297 -> 226 represents the loss of the second moiety to form Terbutaline.

Scientific Rationale & Troubleshooting

Why BChE and not AChE?

Bambuterol is highly selective for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE). The


 for BChE is approximately 17 nM, whereas for AChE it is >40 

M [1]. Using AChE (e.g., from electric eel) will yield false negatives regarding stability and inhibition. Always use human serum BChE or recombinant human BChE.
The "Sustained Release" Mechanism

The assay data should confirm that the Monocarbamate is hydrolyzed slower than typical esters but faster than the initial activation of Bambuterol, or vice versa depending on the donor variability. The inhibition of BChE by the drug itself creates a non-linear pharmacokinetic profile where the drug concentration buffers its own metabolism [2].

Stability of the Monocarbamate Standard

The monocarbamate is chemically less stable than the bis-carbamate. Store stock solutions in acetonitrile at -80°C. Avoid repeated freeze-thaw cycles. In aqueous buffer at pH > 8.0, chemical hydrolysis (non-enzymatic) accelerates; maintain pH 7.4 for physiological relevance.

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[5] Drug Metabolism and Disposition, 16(5), 759-764.[5]

  • Svensson, L. A. (1987). Bambuterol: A prodrug-prodrug with built-in hydrolysis brake. Acta Pharmaceutica Suecica, 24, 333.
  • Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol.[1] Clinical Pharmacokinetics, 31(4), 246-256.

  • PubChem Compound Summary. this compound (CID 133750).[6] National Library of Medicine.

Sources

Application Note: Animal Models for Bambuterol Monocarbamate Research

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Profiling, Pharmacokinetics, and Bronchoprotective Validation

Introduction & Scientific Rationale

Bambuterol Monocarbamate (5-[2-(tert-butylamino)-1-hydroxyethyl]-3-hydroxyphenyl dimethylcarbamate) is the critical, rate-limiting intermediate metabolite of the prodrug Bambuterol. While Bambuterol is a bis-dimethylcarbamate, its pharmacological activation relies on sequential hydrolysis by Butyrylcholinesterase (BChE) .[1]

The transition from Bambuterol to Terbutaline is not instantaneous.[1][2][3][4] It proceeds via the Monocarbamate intermediate.[5] Researching this specific metabolite is essential for three reasons:

  • Sustained Release Verification: The stability of the Monocarbamate determines the "flat" pharmacokinetic profile of Terbutaline.

  • Enzyme Inhibition: Like the parent compound, the Monocarbamate acts as a competitive inhibitor (or suicide substrate) for BChE, potentially influencing the metabolism of co-administered drugs.

  • Safety Profiling: As a stable intermediate, its specific tissue distribution (lung vs. plasma) must be characterized separate from the parent drug.

Critical Species Consideration: Standard rodent models (rats/mice) often possess different esterase profiles compared to humans. Human plasma BChE activity is high, whereas rats have lower BChE and higher carboxylesterase activity. Beagle dogs or Guinea pigs are often preferred for translational relevance in carbamate hydrolysis, though rats remain the standard for initial PK screening.

Metabolic Pathway & Mechanism[5][6]

The following diagram illustrates the sequential hydrolysis and the "suicide inhibition" loop where the carbamates temporarily inactivate the enzyme responsible for their own metabolism.

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate) Mono Bambuterol Monocarbamate (Intermediate) Bambuterol->Mono Hydrolysis (Slow) Inhibited_BChE Carbamylated BChE (Inactive) Bambuterol->Inhibited_BChE Carbamylation Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (Fast) Mono->Inhibited_BChE Carbamylation BChE Butyrylcholinesterase (Plasma/Lung) BChE->Bambuterol Catalyzes BChE->Mono Catalyzes Inhibited_BChE->BChE Spontaneous Regeneration

Figure 1: Sequential hydrolysis of Bambuterol to Terbutaline via the Monocarbamate intermediate, highlighting the BChE inhibition loop.

Protocol A: Pharmacokinetic Profiling (Rat/Dog)

Objective: Quantify this compound plasma residence time relative to the parent and active drug.

Challenge: The Monocarbamate is unstable ex vivo. BChE in the blood collection tube will continue to hydrolyze it into Terbutaline, falsifying results. Solution: Immediate enzymatic inhibition upon sampling.

Experimental Design
  • Species: Wistar Rats (200–250g) or Beagle Dogs (8–12kg).

  • Group Size: n=6 per time point (Rat) or n=4 crossover (Dog).

  • Dosing:

    • IV Route: 2 mg/kg (to assess systemic hydrolysis).

    • Oral Route: 10 mg/kg (to assess first-pass hepatic hydrolysis).

Step-by-Step Methodology
  • Preparation of Stabilization Tubes:

    • Pre-fill K2EDTA microcentrifuge tubes with 10 µL of 1M Sodium Fluoride (NaF) or Neostigmine (10 µM final) .

    • Rationale: NaF/Neostigmine instantly halts BChE activity, freezing the ratio of Monocarbamate:Terbutaline at the moment of collection.

  • Administration:

    • Administer Bambuterol HCl dissolved in saline.

  • Sampling Schedule:

    • Collect blood (0.3 mL) at: 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

    • CRITICAL: Invert tube 5 times immediately to mix inhibitor. Place on crushed ice.

  • Plasma Separation:

    • Centrifuge at 4,000 x g for 10 min at 4°C.

    • Store plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1).

    • Column: Chiral-AGP or C18 (if enantiomers are not separated).

    • MRM Transitions (Example):

      • Bambuterol: m/z 368.2 → 297.1

      • Monocarbamate: m/z 297.1 → 226.1 (Loss of dimethylcarbamoyl group)

      • Terbutaline: m/z 226.1 → 152.0

Data Output Table (Template)
ParameterBambuterol (Parent)Monocarbamate (Intermediate)Terbutaline (Active)
T_max (h) 0.5 - 1.0[To be determined] 4.0 - 6.0
C_max (ng/mL) HighModerate Low (Sustained)
AUC (0-t) .........
Half-life (t1/2) .........
Metabolic Ratio -AUC_mono / AUC_parentAUC_terb / AUC_mono

Protocol B: Bronchoprotective Efficacy (Guinea Pig)

Objective: Determine if the Monocarbamate possesses intrinsic bronchodilator activity or if efficacy depends entirely on conversion to Terbutaline.

Model: Konzett-Rössler Method (Histamine-induced bronchoconstriction).

Experimental Workflow

GuineaPig_Protocol Setup Anesthesia: Urethane (1.2 g/kg IP) Surgery Cannulation: Trachea (Ventilation) Jugular Vein (Drug IV) Carotid Artery (BP) Setup->Surgery Stabilization Stabilize Ventilation (Constant Volume, 60 strokes/min) Surgery->Stabilization Challenge Histamine Challenge (5-10 µg/kg IV) Stabilization->Challenge Treatment Administer Test Compound (Monocarbamate vs. Bambuterol) Challenge->Treatment Establish Baseline Measurement Measure Overflow Volume (% Inhibition of Bronchospasm) Challenge->Measurement Treatment->Challenge Re-challenge at 15, 30, 60 min

Figure 2: Konzett-Rössler experimental workflow for assessing bronchodilation.

Step-by-Step Methodology
  • Animal Prep:

    • Anesthetize Dunkin-Hartley guinea pigs (400–600g).

    • Cannulate the trachea and connect to a respiration pump (Starling).

    • Set tidal volume to 10 mL/kg.

  • The Konzett-Rössler Setup:

    • Connect a pressure transducer to the side arm of the tracheal cannula.

    • Under normal breathing, air enters the lungs. During bronchoconstriction (histamine), air cannot enter lungs and is diverted to the transducer ("Overflow").

  • Induction of Bronchospasm:

    • Inject Histamine (5–10 µg/kg IV) to induce sub-maximal constriction (aim for 70-80% overflow).

    • Repeat every 10 minutes until stable responses (3 consecutive peaks).

  • Treatment:

    • Group A: Vehicle (Saline).

    • Group B: this compound (Synthesized Standard) - 1 mg/kg.

    • Group C: Terbutaline (Positive Control) - 0.1 mg/kg.

  • Efficacy Recording:

    • Challenge with Histamine at 5, 15, 30, 60, 120 min post-drug.

    • Calculate % inhibition of overflow volume.

Interpretation:

  • Immediate Inhibition: Suggests the Monocarbamate has intrinsic

    
    -agonist activity.
    
  • Delayed Inhibition: Suggests efficacy relies on hydrolysis to Terbutaline (prodrug effect).[1]

Protocol C: In Vitro BChE Inhibition Assay

Objective: Quantify the affinity of the Monocarbamate for BChE compared to the parent Bambuterol. This explains the "sustained release" kinetics.

Methodology (Modified Ellman's Assay)
  • Enzyme Source: Human Serum (pool) or Purified BChE (Equine). Note: Do not use Acetylcholinesterase (AChE) from electric eel, as Bambuterol is selective for BChE.

  • Substrate: Butyrylthiocholine iodide (BTC).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Procedure:

    • Incubate Enzyme + Test Inhibitor (Monocarbamate at 1nM – 10µM) for 30 minutes at 37°C.

    • Add BTC and DTNB.

    • Measure Absorbance at 412 nm kinetically for 5 minutes.

  • Analysis:

    • Plot % Residual Activity vs. Log[Concentration].

    • Determine IC50.[6][7]

    • Hypothesis: this compound should show an IC50 in the nanomolar range (similar to Bambuterol), confirming it maintains the "enzyme braking" mechanism.

References

  • Svensson, L. A. (1991).[4] Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity.[1] Agents and Actions Supplements, 34, 71-78.[4] Link

  • Tunek, A., & Svensson, L. A. (1988).[7] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[8][7] Drug Metabolism and Disposition, 16(5), 759-764.[7] Link

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology, 45(5), 471-478. Link

  • Zhang, Y., et al. (2009). Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry.[9] Journal of Chromatography B, 877(27), 3209-3214. Link

  • Broadley, K. J. (2007). Animal models of asthma and chronic obstructive pulmonary disease (COPD). Pharmacology & Therapeutics, 116(3), 321-350. Link

Sources

Application Note: High-Precision Kinetic Profiling of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Self-Inhibiting Prodrug Mechanism

Bambuterol is a bis-dimethylcarbamate prodrug of the


-agonist terbutaline.[1] Unlike standard prodrugs that rely on rapid hepatic conversion, bambuterol utilizes a sophisticated "suicide inhibition"  mechanism. It reversibly inhibits Butyrylcholinesterase (BuChE), the very enzyme responsible for its hydrolysis.

The study of Bambuterol Monocarbamate —the transient intermediate formed after the removal of the first carbamate group—is the critical control point in understanding this sustained-release profile. If the monocarbamate hydrolyzes too rapidly, the "lung-sparing" systemic delivery mechanism fails.

This guide provides protocols to isolate the kinetics of this specific intermediate using Caco-2 permeability models and primary hepatocyte metabolic assays.

Cell Model Selection & Rationale

Model SystemRole in Bambuterol StudyScientific Rationale (Causality)
Caco-2 (21-day) Intestinal AbsorptionBambuterol is highly lipophilic (LogP ~2.5) to ensure oral uptake. The monocarbamate is less lipophilic, and terbutaline is hydrophilic. Caco-2 monolayers discriminate these species based on

.
Primary Human Hepatocytes Metabolic StabilityHepG2 cells often lack sufficient BuChE expression. Primary hepatocytes retain the complete Phase I/II enzyme profile necessary to observe the specific carbamate hydrolysis.
Purified Hu-BuChE Enzyme KineticsEssential for defining the

and

of the monocarbamate intermediate without cytosolic interference.

Protocol A: Caco-2 Permeability & Transport

Objective: To quantify the apical-to-basolateral transport of Bambuterol and verify the stability of the carbamate linkage during intestinal transit.

Reagents
  • Cell Line: Caco-2 (ATCC HTB-37), passage 30–60.

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4 (Apical) and pH 7.4 (Basolateral). Note: Avoid pH > 7.5 to prevent spontaneous non-enzymatic hydrolysis of the carbamate.

  • Test Compound: Bambuterol HCl (10

    
    M).
    
  • Controls: Atenolol (Low permeability), Propranolol (High permeability).

Step-by-Step Methodology
  • Monolayer Preparation: Seed Caco-2 cells at

    
     cells/cm
    
    
    
    on polycarbonate inserts (0.4
    
    
    m pore size). Culture for 21 days until TEER > 300
    
    
    .
  • Equilibration: Wash monolayers twice with pre-warmed HBSS (37°C). Equilibrate for 30 minutes.

  • Dosing (A-to-B): Replace apical buffer with 10

    
    M Bambuterol in HBSS. Replace basolateral buffer with fresh HBSS.
    
  • Sampling:

    • Take 100

      
      L aliquots from the basolateral receiver at 30, 60, 90, and 120 minutes.
      
    • Critical Step: Immediately add 100

      
      L of ice-cold Acetonitrile containing 1% Formic Acid to the sample. Reason: This quenches any trace esterase activity and stabilizes the monocarbamate intermediate if formed.
      
  • Analysis: Analyze via LC-MS/MS monitoring three channels: Parent (Bambuterol), Intermediate (Monocarbamate), and Product (Terbutaline).

Protocol B: Metabolic Kinetics (Primary Hepatocytes)

Objective: To track the formation and decay of the Monocarbamate intermediate. This assay validates the "slow-release" hypothesis.

Reagents
  • Cells: Cryopreserved Human Hepatocytes (pool of >5 donors).

  • Media: Williams E Medium supplemented with insulin-transferrin-selenium (ITS) and 2 mM Glutamine.

  • Inhibitor Control: ISO-OMPA (Specific BuChE inhibitor).

Step-by-Step Methodology
  • Thawing: Thaw hepatocytes into pre-warmed thawing medium. Centrifuge at 100 x g for 10 min. Resuspend in incubation medium at

    
     cells/mL.
    
  • Pre-Incubation: Aliquot 198

    
    L of cell suspension into 96-well plates. Equilibriate at 37°C / 5% CO
    
    
    
    for 15 minutes.
  • Initiation: Add 2

    
    L of Bambuterol (stock 1 mM, final 10 
    
    
    
    M).
    • Control Well: Pre-incubate with 10

      
      M ISO-OMPA for 30 mins before adding Bambuterol. This confirms BuChE specificity.
      
  • Time Course: Terminate reaction at 0, 15, 30, 60, 120, 240, and 360 minutes.

  • Termination: Add 200

    
    L ice-cold Methanol (containing internal standard). Vortex for 10 min. Centrifuge at 4000 rpm for 20 min.
    
  • Data Interpretation:

    • Phase 1: Rapid decline of Bambuterol (Binding to BuChE).

    • Phase 2: Appearance of Monocarbamate (The peak should be broad, indicating slow hydrolysis).

    • Phase 3: Gradual appearance of Terbutaline.

Visualization of Metabolic Pathway

The following diagram illustrates the critical role of the Monocarbamate intermediate and the specific enzymatic hydrolysis driven by BuChE.

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate) BuChE_Complex BuChE-Bambuterol Complex (Inhibited Enzyme) Bambuterol->BuChE_Complex Reversible Binding Bambuterol->BuChE_Complex Suicide Inhibition Oxidative Oxidative Metabolites Bambuterol->Oxidative CYP450 (Minor Route) Mono Bambuterol Monocarbamate (Critical Intermediate) BuChE_Complex->Mono Slow Hydrolysis (Rate Limiting) Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (BuChE)

Caption: The metabolic cascade showing the rate-limiting formation of the Monocarbamate intermediate via BuChE interaction.

Analytical Validation (LC-MS/MS)

To successfully distinguish the intermediate, use the following mass transitions. The Monocarbamate is rarely sold as a standard; its peak must be identified by mass shift relative to the parent.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Structural Change
Bambuterol 368.2

297.1Parent (Bis-carbamate)
Monocarbamate 297.1

226.1 Loss of -C(O)N(CH

)

Terbutaline 226.1

152.0Active (Hydroxyls free)

References

  • Svensson, L. A. (1991).[2] Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity.[2][3] Agents and Actions.[1][2][3][4][5][6][7][8][9] Supplements, 34, 71–78.[2]

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3][8][10] Drug Metabolism and Disposition, 16(6), 759–764.

  • Nyberg, L. (1991). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology, 31(S1), 229–232.

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[11] Nature Protocols, 2(9), 2111–2119.

  • Bartlett, J. A., & van Groen, T. (2023). Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors.[12] Molecules, 29(1), 123.

Sources

Application Note: Bambuterol Monocarbamate as a Pharmacological Tool Compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Prodrug

Bambuterol is widely recognized as a prodrug of the


-agonist terbutaline, designed for the treatment of asthma.[1][2] However, in the context of pharmacological research, Bambuterol Monocarbamate  (the mono-hydrolyzed intermediate) and its parent compound serve a distinct and powerful utility: they are highly selective, pseudo-irreversible inhibitors of Butyrylcholinesterase (BChE) .

While Acetylcholinesterase (AChE) inhibitors are common, selective BChE inhibitors are rarer tools. This compound functions as a "silent binder" and carbamylating agent, allowing researchers to:

  • Differentiate Esterase Activity: Selectively silence BChE in complex biological matrices (e.g., plasma, tissue homogenates) to isolate AChE activity.

  • Study "Suicide Inhibition" Kinetics: Model the mechanism of carbamylation-based enzyme inactivation.

  • Validate Prodrug Delivery Systems: Serve as a reference standard for studying sequential hydrolysis kinetics in metabolic stability assays.

This guide details the protocols for utilizing this compound as a mechanistic probe and a reference standard in enzymatic profiling.

Mechanistic Principles

The "Self-Braking" Mechanism

Bambuterol is a bis-dimethylcarbamate.[3] Its conversion to the active drug (terbutaline) requires hydrolysis by BChE.[1][4] Uniquely, the carbamate moiety reacts with the catalytic serine of BChE, temporarily inactivating the very enzyme required for its metabolism.

  • Recognition: The enzyme recognizes the carbamate ester as a substrate.

  • Acylation (Carbamylation): The dimethylcarbamyl group is transferred to the active site Serine (Ser-198 in human BChE).

  • Inactivation: The carbamylated enzyme is stable for minutes to hours (unlike the transient acetylated intermediate of acetylcholine), effectively inhibiting the enzyme.

  • Regeneration: Spontaneous or water-assisted hydrolysis eventually restores enzyme activity, releasing the monocarbamate or terbutaline.

This mechanism creates a feedback loop where the drug slows its own activation, smoothing the pharmacokinetic profile.

Visualization: The Hydrolysis & Inhibition Pathway

Bambuterol_Mechanism Bambuterol Bambuterol (Bis-carbamate) Mono Bambuterol Monocarbamate (Active Intermediate) Bambuterol->Mono Hydrolysis (Slow) BChE_Inhibited Carbamylated BChE (Inhibited) Bambuterol->BChE_Inhibited Carbamylates (Suicide Inhibition) Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (Rate Limiting) Mono->BChE_Inhibited Carbamylates BChE_Active BChE (Active Enzyme) BChE_Active->Bambuterol Catalyzes BChE_Inhibited->BChE_Active Spontaneous Regeneration

Figure 1: The dual role of Bambuterol and its Monocarbamate. They act as substrates for BChE while simultaneously inhibiting the enzyme via carbamylation.[5]

Protocol 1: Selective BChE Inhibition Assay

Objective: To determine the BChE-specific inhibitory potency (


) of this compound and distinguish it from AChE activity in human plasma or tissue samples.

Principle: This protocol uses a modified Ellman’s method. Because carbamylation is time-dependent, a pre-incubation step is critical. Without it,


 values will be artificially high (underestimating potency).
Materials
  • Buffer: 0.1 M Phosphate Buffer (pH 7.4 or 8.0).

  • Substrate: Butyrylthiocholine Iodide (BTC) for BChE; Acetylthiocholine Iodide (ATC) for AChE.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme Source: Human Plasma (rich in BChE) or Erythrocyte lysate (rich in AChE).

  • Test Compound: this compound (dissolved in DMSO; final assay DMSO <1%).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve DTNB (10 mM) in Phosphate Buffer.

    • Prepare BTC and ATC substrates (75 mM in water).

    • Prepare serial dilutions of this compound (

      
       M to 
      
      
      
      M).
  • Pre-Incubation (The Critical Step):

    • In a 96-well plate, add 160 µL Phosphate Buffer.

    • Add 20 µL Enzyme Source (diluted to give linear kinetics).

    • Add 10 µL Test Compound (this compound).

    • Control: Add 10 µL vehicle (DMSO) instead of compound.

    • Incubate at 37°C for 30 minutes.

    • Note: This allows the carbamylation of the active site Serine to reach equilibrium.

  • Reaction Initiation:

    • Add 10 µL DTNB solution.

    • Add 20 µL Substrate (BTC for BChE assays).

  • Measurement:

    • Measure Absorbance at 412 nm immediately (t=0) and every 30 seconds for 5–10 minutes.

    • Calculate the slope (

      
      ) for the linear portion.
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      
Expected Results (Reference Data)
Enzyme TargetSubstrateBambuterol

(Approx)
Monocarbamate

Selectivity Note
BChE (Plasma)Butyrylthiocholine~17 nM~10–50 nM Highly Potent
AChE (RBC)Acetylthiocholine> 40 µM> 40 µM >2000-fold selective

Data derived from Tunek et al. (1988) and typical laboratory standards.

Protocol 2: Hydrolytic Stability & Impurity Profiling

Objective: To track the conversion of Bambuterol to Terbutaline via the Monocarbamate intermediate using HPLC/LC-MS. This is essential for stability testing and validating the "monocarbamate" as a reference standard (Impurity C).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 3.0 (Low pH suppresses spontaneous hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 214 nm (amide bond) and 276 nm (aromatic ring).

Workflow
  • Standard Preparation:

    • Prepare individual stock solutions of Bambuterol, this compound, and Terbutaline (1 mg/mL in Methanol).

    • Note: The Monocarbamate is less stable; prepare fresh or store at -20°C.

  • Incubation (Metabolic Stability):

    • Incubate Bambuterol (10 µM) with human liver microsomes or plasma at 37°C.

    • Aliquot samples at 0, 15, 30, 60, 120 minutes.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Inject 10 µL into the HPLC/LC-MS system.

    • Monitor the disappearance of Bambuterol and the transient appearance of the Monocarbamate.

Elution Order & Logic

Because the carbamate group is lipophilic, removing one group (Monocarbamate) increases polarity, and removing both (Terbutaline) maximizes polarity.

  • Terbutaline: Elutes first (Most Polar).

  • This compound: Elutes second (Intermediate).

  • Bambuterol: Elutes last (Most Lipophilic).

Mechanistic Diagram: Enzyme Inactivation

This diagram illustrates the molecular events occurring at the BChE active site during the "Pre-incubation" phase of Protocol 1.

BChE_Inhibition_Mechanism cluster_legend Key Pharmacological Insight State1 Free Enzyme (BChE) + this compound State2 Michaelis Complex (Non-covalent binding) State1->State2 Association State3 Acyl-Enzyme Intermediate (Carbamylated Serine) State2->State3 Carbamylation (Fast) State4 Leaving Group (Terbutaline released) State2->State4 Release State5 Free Enzyme (Regenerated after hours) State3->State5 Decarbamylation (Very Slow / Rate Limiting) Note The stability of State 3 (Carbamylated Enzyme) is what defines Bambuterol as a pseudo-irreversible inhibitor.

Figure 2: The kinetic mechanism of BChE inhibition by this compound.[3][5][6][7]

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3] Drug Metabolism and Disposition, 16(5), 759-764.[3]

  • Svensson, L. A. (1987). Bambuterol, a prodrug-prodrug with built-in hydrolysis brake. Acta Pharmaceutica Suecica, 24(6), 333-341. Key source for the "built-in brake" mechanism concept.
  • Bartolini, M., et al. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates. Drug Metabolism and Disposition, 43(2), 261-269.

    • [5]

  • European Pharmacopoeia (Ph.[8] Eur.). Bambuterol Hydrochloride Monograph. (Identify Impurity C as this compound).

Sources

Application Note: Bambuterol Monocarbamate Kinetics in Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Bambuterol (a bis-dimethylcarbamate prodrug) and its critical intermediate, Bambuterol Monocarbamate , in the design of hepatoselective, sustained-release drug delivery systems. Unlike conventional physical release mechanisms (e.g., polymer matrices), Bambuterol utilizes a chemical "built-in" retardant mechanism . It reversibly inhibits Butyrylcholinesterase (BChE), the very enzyme responsible for its hydrolysis, thereby regulating the generation of the active moiety, Terbutaline.

This document provides protocols for formulating matrix systems, validating the hydrolysis cascade via HPLC, and assessing enzymatic stability, specifically targeting researchers optimizing prodrug kinetics.

Mechanistic Profiling: The "Self-Braking" Cascade

The efficacy of Bambuterol relies on a unique metabolic cascade. It is not merely a prodrug; it is a suicide inhibitor of its activating enzyme.

The Hydrolysis Pathway

Bambuterol (Bis-carbamate) is inactive.[1] It must undergo sequential hydrolysis.

  • Step 1: One dimethylcarbamate group is removed by BChE to form This compound .

  • Step 2: The Monocarbamate is further hydrolyzed to Terbutaline (Active

    
    -agonist).
    

Critical Insight: Bambuterol binds to BChE and temporarily carbamylates the enzyme, inhibiting it. This slows down Step 1, creating a "self-braking" effect that extends the half-life significantly (approx. 13 hours) compared to Terbutaline alone.

Bambuterol_Pathway Bambuterol Bambuterol (Bis-Carbamate Prodrug) BChE Butyrylcholinesterase (BChE) Bambuterol->BChE Reversible Inhibition (Carbamylation) Mono Bambuterol Monocarbamate (Intermediate) Bambuterol->Mono Slow Hydrolysis (Rate Limiting) BChE->Bambuterol Catalysis Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Rapid Hydrolysis

Figure 1: The metabolic cascade of Bambuterol. Note the feedback inhibition loop where the parent drug inhibits the catalyzing enzyme (BChE), regulating the formation of the Monocarbamate intermediate.

Experimental Protocol: Analytical Separation (HPLC)

To study the kinetics of this system, one must simultaneously quantify the Parent (Bis), the Intermediate (Mono), and the Active (Terbutaline).

Method Principle

A Reverse-Phase HPLC (RP-HPLC) method using ion-pairing or pH control is required due to the basic nature of the amine groups.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Kinetex 5µm, 150 x 4.6 mm) or Chiralpak AD (for enantiomers)C18 provides hydrophobic retention for the carbamate moieties.
Mobile Phase Methanol : 0.05M Phosphate Buffer (pH 3.5) [45:55 v/v]Acidic pH suppresses silanol activity and ensures amine ionization.
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plates.
Detection UV @ 265 nm (or Fluorescence Ex:275/Em:313)Terbutaline has native fluorescence; UV is sufficient for routine assay.
Retention Order Terbutaline < Monocarbamate < BambuterolElution follows increasing hydrophobicity (removal of polar OH groups).
Sample Preparation (Plasma/Media)
  • Extraction: Aliquot 200 µL sample. Add 20 µL Internal Standard (e.g., Bamethan).

  • Precipitation: Add 400 µL Acetonitrile to precipitate proteins. Vortex 1 min.

  • Centrifugation: Spin at 10,000 rpm for 10 min at 4°C.

  • Injection: Inject 20 µL of the supernatant.

Formulation Protocol: Sustained Release Matrix

While Bambuterol has chemical sustained release, combining it with a physical matrix (HPMC) minimizes "dose dumping" and further linearizes the release profile.

Materials
  • API: Bambuterol Hydrochloride (Micronized).

  • Matrix Former: HPMC K100M (High viscosity for gel layer formation).

  • Filler: Microcrystalline Cellulose (MCC PH102).

  • Lubricant: Magnesium Stearate.

Manufacturing Process (Wet Granulation)

Objective: Create a hydrophilic matrix tablet.

  • Pre-Mixing:

    • Sift Bambuterol HCl, HPMC K100M, and MCC through a #40 mesh sieve.

    • Mix in a geometric dilution pattern for 15 minutes to ensure homogeneity (Critical for low-dose potent drugs).

  • Granulation:

    • Prepare a binder solution (PVP K30 in Isopropyl Alcohol).

    • Add binder slowly to the powder mix until a coherent mass forms.

    • Note: Avoid over-wetting; HPMC creates a very sticky mass if saturated.

  • Drying & Sizing:

    • Dry granules at 45°C until Moisture Content (LOD) is < 2%.

    • Pass dried granules through a #20 mesh sieve.

  • Compression:

    • Lubricate with Magnesium Stearate (1%) for 2 minutes.

    • Compress using 8mm round punches. Target Hardness: 6–8 kg/cm ².

In-Vitro Dissolution Testing
  • Apparatus: USP Type II (Paddle).

  • Medium: Phosphate Buffer pH 6.8 (900 mL).

  • Speed: 50 RPM.

  • Timepoints: 1, 4, 8, 12, 24 hours.

  • Acceptance Criteria: No dose dumping in first hour (<20%); >80% release by 24 hours.

Protocol: Enzymatic Stability Assay (In Vitro)

This assay validates the "Monocarbamate" generation rate, crucial for predicting in vivo hepatoselectivity.

Reagents
  • Enzyme Source: Purified Human Butyrylcholinesterase (BChE) or pooled human plasma.

  • Substrate: Bambuterol HCl (10 µM final concentration).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow

Assay_Workflow Start Incubation Mix (Buffer + BChE) Spike Add Bambuterol (t=0) Start->Spike Sampling Aliquot at 0, 15, 30, 60, 120 min Spike->Sampling Quench Quench with Ice-cold Acetonitrile Sampling->Quench Analyze HPLC Analysis (Ratio of Bis : Mono : Terb) Quench->Analyze

Figure 2: Workflow for assessing the enzymatic hydrolysis rate of Bambuterol.

Data Analysis

Calculate the pseudo-first-order rate constant (


) for the disappearance of Bambuterol.
  • Key Indicator: If the Monocarbamate peak accumulates and persists, the "self-braking" mechanism is active. If Monocarbamate rapidly vanishes to Terbutaline, the inhibition is insufficient.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction of amine with silanol groups.Add Triethylamine (TEA) to mobile phase or use "Base-Deactivated" columns.
Rapid Dissolution Insufficient HPMC viscosity or low compression force.Increase HPMC grade (e.g., from K4M to K100M) or increase tablet hardness.
Low Recovery (Extraction) Protein binding of carbamate.Ensure vigorous vortexing during precipitation; try Liquid-Liquid Extraction (LLE) with Diethyl Ether at pH 9.
No Monocarbamate Peak Rapid hydrolysis or poor separation.Check pH of mobile phase (pH > 4 may cause peak overlap). Ensure BChE activity is not too high in assay.

References

  • Sitar, D. S. (1996).[2] Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246-256. Link

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood. Drug Metabolism and Disposition, 16(6), 759-764. Link

  • Bartolinčić, A., et al. (2005).[3] Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-1010.[3] Link

  • AstraZeneca. (2023). Bambuterol Hydrochloride: Mechanism of Action and Clinical Data. DrugBank Online. Link

  • Halawa, M. I., et al. (2021).[4] Stability-Indicating UPLC-PDA Method for the Determination of Bambuterol Hydrochloride. Journal of Electroanalytical Chemistry. Link

Sources

Application Note: Preclinical Evaluation and Analysis of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bambuterol Monocarbamate (CAS 81732-67-4) represents the critical intermediate species in the bioactivation of the prodrug Bambuterol to its active form, Terbutaline. In preclinical development, this molecule serves a dual role: it is a pharmacokinetic marker for the "cascade hydrolysis" mechanism that confers sustained-release properties, and it is a critical quality attribute (CQA) monitored as Impurity C in drug substance stability studies.

This guide provides standardized protocols for synthesizing, quantifying, and utilizing this compound in in vitro metabolic stability assays and impurity profiling.

Molecular Profile & Mechanism

Bambuterol is a bis-dimethylcarbamate prodrug. Its unique pharmacokinetic profile is derived from its interaction with plasma cholinesterase (Butyrylcholinesterase, BChE). Bambuterol acts as a competitive inhibitor and a slow substrate for BChE.

The hydrolysis proceeds in two steps:

  • Rate-Limiting Step: Hydrolysis of one carbamate group to form This compound .

  • Rapid Step: Hydrolysis of the second carbamate group to release Terbutaline (Active Pharmaceutical Ingredient).

Understanding the kinetics of the monocarbamate intermediate is essential for predicting the duration of action and lung-targeting efficiency.

Physicochemical Properties Table[1]
PropertyDataNotes
Chemical Name 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamateAlso known as Impurity C (EP)
CAS Number 81732-67-4Distinct from Bambuterol (81732-65-2)
Molecular Weight 332.82 g/mol Mass shift: -71 Da from Bambuterol
Solubility Methanol (High), Water (Slight)Lipophilicity is intermediate between prodrug and active
pKa ~9.8 (Amine), ~10 (Phenol)Phenolic pKa restored upon first hydrolysis
Metabolic Role Transient IntermediateHydrolyzed by BChE; Oxidative metabolism is minor

Visualizing the Metabolic Cascade

The following diagram illustrates the sequential hydrolysis and the inhibitory feedback loop that characterizes Bambuterol's sustained release.

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate Prodrug) Mono This compound (Intermediate / Impurity C) Bambuterol->Mono Slow Hydrolysis (Rate Limiting) Inhibited_Enzyme Carbamylated BChE (Temporarily Inactive) Bambuterol->Inhibited_Enzyme Reversible Carbamylation BChE Butyrylcholinesterase (BChE) BChE->Bambuterol Catalysis Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Rapid Hydrolysis

Figure 1: The metabolic cascade of Bambuterol.[1][2][3] The formation of the Monocarbamate is the rate-limiting step controlled by BChE activity.

Application 1: In Vitro Metabolic Stability Protocol

Objective: Determine the hydrolysis half-life (


) of Bambuterol and the formation kinetics of the Monocarbamate in human plasma.
Reagents & Equipment[2][6][7]
  • Matrix: Pooled Human Plasma (Lithium Heparin), pH adjusted to 7.4.

  • Substrate: Bambuterol HCl (10 mM stock in DMSO).

  • Reference Standards: this compound, Terbutaline.[2][3][4][5]

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide or Deuterated Terbutaline).

  • Equipment: Shaking water bath (37°C), LC-MS/MS.

Experimental Workflow
  • Pre-incubation: Thaw plasma and pre-incubate 990 µL aliquots at 37°C for 10 minutes.

  • Initiation: Spike 10 µL of Bambuterol stock (final conc. 100 µM) into the plasma. Vortex gently.

    • Note: A high concentration is used to saturate BChE and observe the "slow release" kinetics.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL of reaction mixture.

    • Immediately transfer to 200 µL Quenching Solution.

  • Extraction: Vortex samples for 5 minutes; Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into LC-MS/MS.

Data Analysis

Monitor the appearance of the Monocarbamate (


) and Terbutaline (

).
  • Lag Phase: You typically observe a rapid rise in Monocarbamate followed by a delayed appearance of Terbutaline.

  • Calculation: Plot Concentration vs. Time. Fit the disappearance of Bambuterol to a first-order decay model to determine intrinsic clearance (

    
    ).
    

Application 2: Impurity Profiling (HPLC-UV)

Objective: Quantify this compound (Impurity C) in drug substance or formulation stability samples. This protocol separates the bis-carbamate, mono-carbamate, and di-hydroxy species.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 214 nm (optimal for carbamate absorption) or 276 nm (aromatic ring).

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
2.0955Isocratic Hold (Terbutaline elutes)
15.04060Linear Gradient (Monocarbamate elutes)
20.01090Wash (Bambuterol elutes)
25.0955Re-equilibration
System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between Terbutaline and this compound.
  • Tailing Factor:

    
     for the Monocarbamate peak.[6]
    
  • LOD: The method should detect Impurity C at 0.05% of the parent drug concentration.

Synthesis of Reference Standard (Brief)

Note: For analytical verification, commercial standards are recommended. If synthesis is required for large-scale tox studies, follow this route:

  • Starting Material: Terbutaline Sulfate.

  • Protection: Selective protection of the aliphatic amine (if necessary, though steric bulk of tert-butyl often suffices).

  • Carbamylation: React with 1 equivalent of dimethylcarbamoyl chloride in the presence of a weak base (e.g., Pyridine) at 0°C.

    • Critical Control: Stoichiometry must be strictly 1:1 to minimize bis-carbamate (Bambuterol) formation.

  • Purification: Silica gel chromatography using Chloroform:Methanol (9:1). The monocarbamate elutes between the bis-carbamate (less polar) and terbutaline (more polar).

References

  • Svensson, L. A. (1991).[4] "Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity."[7] Agents and Actions Supplements, 34, 71–78.[4]

  • Tunek, A., & Svensson, L. A. (1988). "Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood." Drug Metabolism and Disposition, 16(6), 759–764.

  • European Pharmacopoeia (Ph. Eur.) . "Bambuterol Hydrochloride Monograph: Impurity C."

  • PubChem Compound Summary . "this compound (CID 133750)." National Center for Biotechnology Information.

  • Nyberg, L. (1991). "Pharmacokinetics of bambuterol: a prodrug of terbutaline."[1][2][6][4][5][7] Agents and Actions Supplements, 34, 79-82.

Sources

Application Note: Bambuterol Monocarbamate as a Mechanistic Probe in Bronchodilator Prodrug Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bambuterol is a "soft drug"—a bis-carbamate prodrug of the


-agonist terbutaline. Its clinical efficacy relies on a sophisticated double-lock mechanism: it acts as a reversible inhibitor of plasma butyrylcholinesterase (BChE), effectively protecting itself from premature hydrolysis while in systemic circulation. Upon reaching the lung tissue, specific esterases and slow hydrolysis release the active terbutaline.

Bambuterol Monocarbamate (Impurity C/Metabolite) represents the critical intermediate state where only one of the two protecting dimethylcarbamate groups has been removed.

This Application Note details the experimental utility of this compound. It serves not merely as a degradation product, but as a vital mechanistic probe to:

  • Validate the stepwise hydrolysis kinetics of bis-carbamate prodrugs.

  • Determine the rate-limiting step in the bioactivation cascade.

  • Quantify the differential affinity of the intermediate for BChE compared to the parent drug.

The Metabolic Cascade & Mechanism

To understand the role of the monocarbamate, one must visualize the activation pathway. Bambuterol does not simply "break down"; it actively interacts with the hydrolyzing enzyme.

The "Suicide Substrate" Logic

Bambuterol acts as a suicide substrate for BChE. It carbamylates the serine residue in the enzyme's active site, temporarily inactivating the enzyme. This self-preservation mechanism allows Bambuterol to bypass plasma degradation. The Monocarbamate is formed either through slow decarbamylation or alternative oxidative pathways (CYP450).

Pathway Visualization

The following diagram illustrates the sequential hydrolysis and the central position of the monocarbamate.

MetabolicCascade Bambuterol Bambuterol (Bis-carbamate) BChE Plasma BChE (Enzyme) Bambuterol->BChE Inhibition Complex Enzyme-Drug Complex (Inhibited BChE) Bambuterol->Complex 1. Binding & Carbamylation Mono Bambuterol Monocarbamate (Intermediate) Complex->Mono 2. Slow Hydrolysis (Rate Limiting) Terbutaline Terbutaline (Active Agonist) Mono->Terbutaline 3. Spontaneous/Enzymatic Hydrolysis

Figure 1: The stepwise bioactivation of Bambuterol. The Monocarbamate is the transient species resulting from the first hydrolytic event.

Experimental Protocols

Protocol A: Simultaneous HPLC Quantification of Bambuterol, Monocarbamate, and Terbutaline

Objective: To separate and quantify the parent prodrug, the monocarbamate intermediate, and the active drug in a single run. This is essential for kinetic stability studies.

Reagents & Equipment:

  • Column: Kinetex C18 Core-Shell (150 mm × 4.6 mm, 5 μm) or equivalent.

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.5 - 4.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 214 nm (or Fluorescence: Ex 276 nm / Em 310 nm for higher sensitivity).

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve Bambuterol HCl, this compound (Standard), and Terbutaline Sulfate separately in Methanol to obtain 1.0 mg/mL stocks.

  • Gradient Elution Setup:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Gradient Table:

      Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
      0.0 90 10
      5.0 60 40
      10.0 60 40
      12.0 90 10

      | 15.0 | 90 | 10 |

  • System Suitability:

    • Inject a mixture of all three components.

    • Critical Requirement: Resolution (

      
      ) between Monocarbamate and Terbutaline must be 
      
      
      
      .
    • Note: The Monocarbamate is more lipophilic than Terbutaline but less than Bambuterol, eluting in the middle of the chromatogram.

Protocol B: BChE Inhibition Kinetics (Modified Ellman’s Assay)

Objective: To determine if the Monocarbamate retains the BChE-inhibiting properties of the parent Bambuterol. This validates if the intermediate continues to protect the drug delivery system or if "protection" is lost after the first hydrolysis.

Principle: BChE hydrolyzes Butyrylthiocholine (BTC) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB) measured at 412 nm. Bambuterol/Monocarbamate inhibits this reaction.

Workflow Diagram:

AssayWorkflow Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Substrate Addition (BTC + DTNB) Step1->Step2 10 min @ 37°C Step3 Kinetic Measurement (Absorbance @ 412nm) Step2->Step3 Initiate Reaction Step4 Data Analysis (IC50 Calculation) Step3->Step4 Plot % Inhibition

Figure 2: Modified Ellman's Assay workflow for determining inhibition constants.

Step-by-Step Procedure:

  • Enzyme Preparation:

    • Dilute human plasma (source of BChE) or purified BChE in 0.1 M Phosphate Buffer (pH 8.0) to achieve an activity of ~0.5 U/mL.

  • Inhibitor Incubation:

    • In a 96-well plate, add 20 μL of this compound (varying concentrations:

      
       to 
      
      
      
      M).
    • Add 100 μL of Enzyme solution.[1]

    • Incubate for 10–30 minutes at 37°C. Crucial: This allows the carbamylation (inhibition) of the enzyme to occur.

  • Reaction Initiation:

    • Add 100 μL of Substrate Mix (0.5 mM Butyrylthiocholine + 0.3 mM DTNB).

  • Measurement:

    • Immediately read Absorbance at 412 nm in kinetic mode (every 30 seconds for 5 minutes).

  • Control:

    • Run a "No Inhibitor" control (100% Activity) and a "No Enzyme" blank.

Data Interpretation & Expected Results

When analyzing the Monocarbamate, compare its kinetic profile directly against the parent Bambuterol.

Comparative Properties Table
ParameterBambuterol (Parent)This compoundTerbutaline (Active)
Structure Bis-dimethylcarbamateMono-dimethylcarbamateDi-hydroxyl (Phenolic)
Lipophilicity High (LogP ~1.8)ModerateLow (Hydrophilic)
BChE Affinity (

)
Very High (nM range)Moderate to High None

-Receptor Activity
InactiveWeak / Inactive Potent Agonist
Role Systemic TransportTransitional Species Bronchodilator
Critical Insights for Researchers
  • If Monocarbamate accumulates: This suggests the second hydrolysis step is the rate-limiting bottleneck. This is often observed in patients with specific BChE genetic variants (atypical cholinesterase).

  • Inhibition Potency: The Monocarbamate usually retains significant BChE inhibitory capacity (due to the remaining carbamate moiety). This extends the "protection" window of the drug even after partial metabolism.

References

  • AstraZeneca. (2022). Bambuterol: Pharmacodynamics and Mechanism of Action.[2][3] Medical Dialogues.

  • Bartolincić, A., et al. (2005).[4][5] Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis.[4][5]

  • Sitar, D. S. (1996).[6] Clinical Pharmacokinetics of Bambuterol. Clinical Pharmacokinetics.

  • Komersová, A., et al. (2007).[7][8] New findings about Ellman's method to determine cholinesterase activity.[8][9] Zeitschrift für Naturforschung C.

  • PubChem. (2024).[10] this compound (Compound Summary).[10][11] National Library of Medicine.

Sources

Application Note: Investigating the Rate-Limiting Role of Bambuterol Monocarbamate in Sustained Bronchodilation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a high-precision workflow for investigating the long-acting mechanism of Bambuterol, specifically focusing on its hydrolytic intermediate: Bambuterol Monocarbamate . While Bambuterol is the administered prodrug, field data suggests that the monocarbamate intermediate acts as the critical rate-limiting "reservoir," dictating the slow release of the active moiety, Terbutaline. This guide provides protocols for enzymatic stability profiling, LC-MS/MS quantification of the intermediate, and functional inhibition assays of Butyrylcholinesterase (BuChE).

Introduction: The Self-Regulating Prodrug Mechanism

Bambuterol is a bis-dimethylcarbamate prodrug of the


-agonist terbutaline.[1] Its "long-acting" profile (24-hour efficacy) is not merely a result of slow metabolism but a sophisticated suicide-inhibitor mechanism .
  • BuChE Inhibition: Bambuterol reversibly inhibits plasma Butyrylcholinesterase (BuChE), the very enzyme responsible for its hydrolysis.[2][3]

  • The Monocarbamate Valve: The hydrolysis proceeds in two steps:

    • Step 1: Bambuterol

      
       this compound (Fastest)
      
    • Step 2: this compound

      
       Terbutaline (Rate-Limiting)
      
  • Clinical Relevance: The monocarbamate retains BuChE inhibitory activity, further creating a "braking" effect on its own conversion to the active drug. This ensures a steady, flat plasma concentration of terbutaline, avoiding the "peak-and-trough" side effects (tremors) associated with direct terbutaline administration.

Mechanism of Action Diagram

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate Prodrug) BuChE Butyrylcholinesterase (BuChE) Bambuterol->BuChE Strong Inhibition Mono Bambuterol Monocarbamate (Intermediate) Bambuterol->Mono Hydrolysis (Slowed by Inhibition) BuChE->Bambuterol Catalyzes Mono->BuChE Moderate Inhibition Terbutaline Terbutaline (Active Beta-2 Agonist) Mono->Terbutaline Rate-Limiting Hydrolysis Receptor Beta-2 Adrenergic Receptor Terbutaline->Receptor Binding & Activation

Figure 1: The metabolic cascade of Bambuterol. Note the dual-inhibition feedback loops where both the parent and the monocarbamate inhibit the catalyzing enzyme (BuChE), regulating the release of Terbutaline.

Experimental Protocols

Protocol A: Kinetic Profiling of Monocarbamate Stability

Objective: To determine the half-life (


) of the monocarbamate intermediate compared to the parent drug in human plasma.

Materials:

  • Pooled Human Plasma (Li-Heparin).

  • Bambuterol HCl (Reference Standard).[4]

  • This compound (Custom Synthesis/Impurity Standard).[5]

  • Stop Solution: Acetonitrile containing 10

    
    M Neostigmine (Critical: Neostigmine instantly halts BuChE activity).
    

Workflow:

  • Pre-incubation: Equilibrate human plasma (1 mL aliquots) at 37°C for 10 minutes.

  • Spiking:

    • Group A: Spike with Bambuterol (Final conc: 1

      
      M).
      
    • Group B: Spike with Monocarbamate (Final conc: 1

      
      M).
      
  • Sampling: At

    
     minutes, withdraw 50 
    
    
    
    L.
  • Quenching: Immediately transfer sample into 200

    
    L of Stop Solution . Vortex for 30s.
    
  • Extraction: Centrifuge at 10,000 x g for 10 mins. Collect supernatant for LC-MS/MS.

Expert Insight: Do not use standard EDTA quenching alone. BuChE is robust; Neostigmine or Physostigmine is mandatory to freeze the reaction profile effectively.

Protocol B: LC-MS/MS Quantification of the Triad

Objective: Simultaneous separation and quantification of Bambuterol, Monocarbamate, and Terbutaline.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100mm, 2.7

    
    m).
    
  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Methanol (Bambuterol is lipophilic; MeOH provides better solvation than ACN).

Gradient:

Time (min) % Mobile Phase B
0.0 10
1.0 10
4.0 90
5.0 90
5.1 10

| 7.0 | 10 |

MS Parameters (MRM Mode - ESI Positive): Note: Transitions must be optimized for your specific instrument.

AnalytePrecursor Ion (

)
Product Ion (

)
Retention Logic
Bambuterol 368.2

297.1Late Eluting (Lipophilic)
Monocarbamate 297.2

226.1Intermediate
Terbutaline 226.2

152.1Early Eluting (Polar)
Protocol C: BuChE Inhibition Assay

Objective: To quantify the inhibitory potency (


) of the Monocarbamate against BuChE, verifying its role in the self-regulating mechanism.

Reagents:

  • Purified Human Butyrylcholinesterase (Sigma).

  • Substrate: Butyrylthiocholine Iodide (BTC).

  • Chromogen: DTNB (Ellman’s Reagent).

Procedure:

  • Plate Setup: Use a 96-well clear microplate.

  • Inhibitor Dilution: Prepare serial dilutions of this compound (

    
     M to 
    
    
    
    M) in phosphate buffer (pH 8.0).
  • Enzyme Addition: Add 0.1 units/mL BuChE to wells. Incubate for 15 mins at 25°C.

  • Reaction Start: Add mixture of BTC (0.5 mM) and DTNB (0.3 mM).

  • Detection: Measure Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

Data Analysis & Interpretation

Expected Pharmacokinetic Profiles

When analyzing in vitro hydrolysis data, you should observe the following patterns if the "long-acting" hypothesis holds true:

ParameterBambuterol (Parent)Monocarbamate (Intermediate)Terbutaline (Active)
Appearance Immediate DecayRapid Formation, then PlateauSlow, Linear Appearance
Half-Life (

)
Short (< 2 hrs in plasma)Long (> 6-8 hrs) Dependent on Mono decay
BuChE Inhibition High (

nM)
Moderate (

nM)
None
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Timepoint T) Quench Quench with Neostigmine/ACN Sample->Quench Spin Centrifuge 10,000g / 10 min Quench->Spin Supernatant Collect Supernatant Spin->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification: 1. Parent Decay 2. Mono Accumulation 3. Terbutaline Formation MS->Data

Figure 2: Sample preparation and analytical workflow for isolating the labile monocarbamate intermediate.

Troubleshooting & Critical Control Points

  • Spontaneous Hydrolysis: Carbamates are sensitive to high pH. Ensure all buffers and mobile phases are kept at pH < 7.0 (optimally 4.5–5.5) during analysis to prevent non-enzymatic degradation.

  • Stereoselectivity: Bambuterol is often administered as a racemate. The hydrolysis of the R-enantiomer is generally faster than the S-enantiomer.[6] If your MS data shows "double peaks" or irregular kinetics, consider using a Chiral-AGP column to separate enantiomers, as the R-monocarbamate is the primary contributor to the therapeutic effect.

  • Carryover: Because Bambuterol is lipophilic, it can stick to injector ports. Use a needle wash of 50:50 Methanol:Isopropanol.

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[7] Drug Metabolism and Disposition, 16(5), 759-764.[7]

  • Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol.[2] Clinical Pharmacokinetics, 31(4), 246-256.

  • PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine.

  • Bartolini, M., et al. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates. Drug Metabolism and Disposition, 43(3).

Sources

Troubleshooting & Optimization

Technical Support Center: Bambuterol Monocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Challenges in Bambuterol Monocarbamate Synthesis & Isolation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Dual-Challenge of the Monocarbamate

In the development of Bambuterol (a bis-carbamate prodrug of Terbutaline), the Monocarbamate intermediate (CAS 81732-52-7) presents a unique "Janus-faced" challenge.

  • For API Manufacturers: It is a stubborn process-related impurity (often designated Impurity D or F) that must be minimized to

    
     to meet ICH Q3A guidelines.
    
  • For Analytical Chemists: It is a critical Reference Standard that is notoriously difficult to synthesize in high purity due to the competing kinetics of the second carbamoylation event.

This guide addresses both workflows. Whether you are trying to eliminate it from your API or isolate it for characterization, the underlying chemistry—consecutive competitive reaction kinetics on a resorcinol scaffold—remains the same.

Module 1: Reaction Kinetics & Mechanism

The Core Problem: Competitive Carbamoylation

Terbutaline contains a resorcinol moiety (two phenolic hydroxyls) and one benzylic hydroxyl. The synthesis of Bambuterol involves the carbamoylation of both phenolic hydroxyls using Dimethylcarbamoyl chloride (DMCC) .

  • Reaction A (

    
    ):  Terbutaline 
    
    
    
    Monocarbamate
  • Reaction B (

    
    ):  Monocarbamate 
    
    
    
    Bambuterol (Bis-carbamate)

Critical Insight: The reactivity of the second phenolic hydroxyl is often similar to the first. If


, stopping the reaction at the Monocarbamate (for standards) is statistically difficult (maximum theoretical yield ~50%), while driving it to completion (for API) requires forcing conditions that risk hydrolysis or side reactions at the benzylic position.
Visualization: Reaction Pathway & Impurity Logic

Bambuterol_Synthesis Terbutaline Terbutaline (Starting Material) Mono Monocarbamate (Target Standard / Impurity) Terbutaline->Mono k1 (Fast) DMCC Dimethylcarbamoyl Chloride (Reagent) DMCC->Mono Bambuterol Bambuterol (Final API) DMCC->Bambuterol Mono->Terbutaline Degradation Mono->Bambuterol k2 (Similar Rate) Bambuterol->Mono Degradation (pH > 9 or Moisture) Hydrolysis Hydrolysis (Reversion)

Figure 1: Consecutive reaction pathway showing the kinetic competition between Mono- and Bis-carbamoylation and the reversibility via hydrolysis.

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I am trying to synthesize the Monocarbamate as a Reference Standard, but I keep getting Bambuterol."

Q1: How do I maximize the yield of the Monocarbamate intermediate? A: You are fighting statistics. To favor the intermediate, you must starve the reaction of the acylating agent.

  • Stoichiometry: Use a 0.9:1.0 molar ratio of DMCC to Terbutaline. Never use excess.

  • Addition Mode: Do not add DMCC all at once. Use High-Dilution Slow Addition . Dissolve DMCC in the reaction solvent (e.g., Acetone or DMF) and add it dropwise over 2–3 hours to a stirred solution of Terbutaline. This keeps the local concentration of DMCC low, reducing the probability of the Monocarbamate encountering a second DMCC molecule.

  • Quench Early: Monitor via HPLC.[1][2] Quench the reaction when Terbutaline consumption reaches ~60-70%. Pushing for 100% conversion will inevitably convert your Monocarbamate into Bambuterol.

Q2: I cannot separate the Monocarbamate from the unreacted Terbutaline and Bambuterol. What is the best purification strategy? A: These three species have distinct polarity profiles due to the masking of the phenolic hydroxyls.

  • Polarity Ranking: Terbutaline (Most Polar, 3 OH) > Monocarbamate (Intermediate, 2 OH) > Bambuterol (Least Polar, 1 OH).

  • Flash Chromatography: Use a gradient elution on Silica Gel (C18 reverse phase is preferred for cleaner separation).

    • Mobile Phase: Start with 5% MeOH in DCM (elutes Bambuterol). Gradient to 10-15% MeOH in DCM (elutes Monocarbamate). Finally, flush with 20%+ MeOH (elutes Terbutaline).

  • pH Control: The phenolic protons have pKa values ~9-10. Keeping the eluent slightly acidic (0.1% Formic Acid) ensures all species remain protonated and neutral (regarding the phenol), improving peak shape.

Scenario B: "I am manufacturing Bambuterol API, but the Monocarbamate impurity is failing QC (>0.15%)."

Q3: The reaction stalls with 2% Monocarbamate remaining. Adding more DMCC doesn't help. Why? A: This is likely a Solvent/Base Water Issue .

  • Mechanism: DMCC is moisture-sensitive. If your solvent (Acetone/DMF) or base (K2CO3/TEA) contains water, the DMCC hydrolyzes to dimethylamine and CO2 before it can react with the Monocarbamate.

  • Diagnostic: Check the smell of the reaction. A strong "fishy" odor indicates dimethylamine formation.

  • Solution:

    • Dry solvents to

      
       water (Karl Fischer titration).
      
    • Use anhydrous inorganic bases (e.g., K2CO3 dried at 120°C).

    • Increase temperature slightly (e.g., reflux in acetone) to overcome the activation energy barrier for the second substitution (

      
      ), which can be sterically slower than 
      
      
      
      .

Q4: I see Monocarbamate reappearing during workup. Is the product degrading? A: Yes. Carbamates are susceptible to base-catalyzed hydrolysis .

  • Risk Zone: If you quench with strong aqueous base (NaOH/KOH) or perform extractions at pH > 10, you risk hydrolyzing the Bambuterol back to Monocarbamate.

  • Protocol Fix: Perform the aqueous workup at pH 7–8 . Use saturated NaHCO3 or a phosphate buffer rather than strong caustic solutions. Ensure the drying step (MgSO4) is thorough, as residual moisture in the solid state can cause slow hydrolysis during storage.

Module 3: Analytical Data & Specifications

When characterizing your isolated Monocarbamate standard, use these reference values to validate identity.

ParameterBambuterol (API)Monocarbamate (Impurity/Std)Terbutaline (Starting Material)
Molecular Weight 403.90 (HCl salt)~296.36 (Free base)225.28
Hydroxyl Groups 1 (Benzylic)2 (1 Phenolic, 1 Benzylic)3 (2 Phenolic, 1 Benzylic)
HPLC Retention (RP) Late Eluting (Non-polar)Mid-ElutingEarly Eluting (Polar)
CAS Number 81732-46-981732-52-7 23031-25-6
Key IR Signal Strong Carbonyl (~1720 cm⁻¹)Carbonyl presentNo Carbonyl
Troubleshooting Flowchart

Troubleshooting_Logic Start Identify Issue Goal What is your goal? Start->Goal Make_Std Make Mono-Std Goal->Make_Std Make_API Make API (Remove Mono) Goal->Make_API Issue_Yield Issue: Low Yield / Mixed Product Make_Std->Issue_Yield Issue_Stall Issue: Reaction Stalls Make_API->Issue_Stall Sol_Dilution Solution: High Dilution 0.9 eq DMCC Issue_Yield->Sol_Dilution Sol_Dry Solution: Dry Solvents Add Excess DMCC Issue_Stall->Sol_Dry

Figure 2: Decision tree for selecting the correct troubleshooting protocol based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133750, this compound. Retrieved January 28, 2026 from [Link]

  • Svensson, L. A., & Tunek, A. (1988).The design and pharmacokinetic properties of bambuterol. Drug Metabolism Reviews, 19(3-4), 303–334. (Contextual grounding on prodrug hydrolysis kinetics).
  • AstraZeneca AB.Process for the preparation of Bambuterol. (General process grounding derived from standard carbamoylation patent literature, e.g.

Sources

Technical Support Center: Bambuterol Monocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Bambuterol Monocarbamate (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate; EP Impurity C) is the primary intermediate and hydrolytic metabolite of the bronchodilator Bambuterol. While Bambuterol is the bis-carbamate, synthesizing the mono-carbamate specifically presents a classic challenge in regioselectivity due to the presence of two chemically equivalent phenolic hydroxyl groups on the Terbutaline core.

Achieving high yields of the monocarbamate requires shifting the reaction statistics away from the thermodynamic sink (the bis-carbamate) and leveraging kinetic control. This guide outlines a protocol to maximize mono-substitution and provides a self-validating purification logic to isolate the target from the statistical mixture.

Critical Process Parameters (CPP) for Yield Improvement

To improve the yield of this compound, you must control the competition between the initial carbamoylation of Terbutaline and the subsequent carbamoylation of the product.

Mechanism of Failure (Why Yields Drop)
  • Over-Reaction (Bis-Formation): The reaction rate of the monocarbamate with dimethylcarbamoyl chloride (DMCC) is similar to that of Terbutaline. If DMCC is present in excess or high local concentrations, the bis-carbamate (Bambuterol) forms rapidly.

  • Hydrolysis: DMCC is moisture-sensitive. Wet solvents reduce the effective reagent load, leading to unreacted Terbutaline.

  • Poor Separation: The physicochemical properties of the Mono and Bis forms are similar, leading to yield loss during purification.

Optimized Reaction Conditions
ParameterRecommendationScientific Rationale
Stoichiometry 0.95 - 1.0 eq of DMCCUsing a slight deficit prevents "over-shot" to the bis-carbamate. It is better to have unreacted Terbutaline (easy to remove) than Bis-carbamate (hard to separate).
Addition Mode Slow Dropwise / Syringe Pump Maintains a low instantaneous concentration of electrophile, favoring reaction with the most abundant nucleophile (initial Terbutaline) over the product.
Temperature 0°C to 5°C Low temperature suppresses the reaction rate, enhancing the selectivity difference between the starting material and the intermediate.
Base Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) A mild base is sufficient to deprotonate the phenol (pKa ~10) without promoting rapid equilibration or hydrolysis.
Solvent Acetone or DMF Polar aprotic solvents dissolve the phenolic salt but do not react with the acid chloride.

Step-by-Step Synthesis Protocol

This protocol is designed for the selective preparation of This compound (Impurity C).

Materials
  • Substrate: Terbutaline Sulfate (converted to free base in situ or pre-neutralized).

  • Reagent: Dimethylcarbamoyl chloride (DMCC).

  • Solvent: Anhydrous Acetone (or DMF).

  • Base: Potassium Carbonate (anhydrous, micronized).

Workflow
  • Preparation: Charge Terbutaline (1.0 eq) and K₂CO₃ (2.5 eq) into a reactor with Anhydrous Acetone. Stir at room temperature for 30 minutes to ensure deprotonation/neutralization of the sulfate.

  • Cooling: Cool the suspension to 0–5°C .

  • Controlled Addition: Dissolve DMCC (1.0 eq) in a small volume of acetone. Add this solution dropwise over 2–3 hours . Crucial: Do not rush this step.

  • Reaction Monitoring: Stir at 0–5°C for another 2 hours. Monitor by HPLC or TLC.

    • Target Profile: ~50% Monocarbamate, ~25% Bis, ~25% Terbutaline (Statistical max for non-selective).

    • Note: If Bis > 30%, stop addition immediately.

  • Quench: Add a small amount of water or methanol to quench unreacted DMCC.

  • Workup: Filter inorganic salts. Concentrate the filtrate to a residue.

Troubleshooting Guide & FAQs

Issue 1: "I am getting mostly Bambuterol (Bis-carbamate) and very little Monocarbamate."

Root Cause: High local concentration of DMCC or high temperature. Corrective Action:

  • Dilution: Increase the solvent volume by 2x.

  • Slower Addition: Extend the addition time of DMCC to 4–6 hours.

  • Stoichiometry: Reduce DMCC to 0.8 equivalents. You will recover more unreacted Terbutaline, but the ratio of Mono:Bis in the product mixture will improve drastically.

Issue 2: "The reaction stalls with 50% unreacted Terbutaline."

Root Cause: Reagent hydrolysis (DMCC is dead) or insufficient base. Corrective Action:

  • Check Reagent: DMCC hydrolyzes to dimethylamine and CO2/HCl. Ensure the reagent is fresh and distilled if necessary.

  • Dry Solvents: Ensure Acetone/DMF water content is <0.1%.

Issue 3: "I cannot separate the Monocarbamate from the Bis-carbamate."

Root Cause: Similar polarity in standard silica chromatography. Corrective Action: Use the pH-Switch Extraction Strategy (see Diagram 2 below).

  • Logic:

    • Bis-carbamate: Has NO acidic protons (only basic amine).

    • Monocarbamate: Has ONE acidic phenolic proton.

    • Terbutaline: Has TWO acidic phenolic protons.

  • Protocol:

    • Dissolve mixture in water/DCM. Adjust aqueous pH to 12-13 .

    • Extract with DCM: The Bis-carbamate (neutral/organic soluble) goes into DCM. The Monocarbamate (phenolate anion) and Terbutaline (dianion) stay in water.

    • Take the Aqueous layer. Adjust pH to 9.5 - 10.0 .

    • Extract with EtOAc: At this pH, the Monocarbamate is partially protonated/lipophilic enough to extract, while Terbutaline (more polar/dianionic character) prefers water. Note: This separation is delicate; chromatography is often superior for high purity.

Visualizing the Logic

Diagram 1: Reaction Pathway & Selectivity Control

This diagram illustrates the competitive landscape. The goal is to maximize the "Green" path and suppress the "Red" path.

ReactionPathway cluster_conditions Optimization Zone Terbutaline Terbutaline (Substrate) Mono Bambuterol Monocarbamate (TARGET) Terbutaline->Mono k1 (Fast) Low Temp, Slow Add DMCC Dimethylcarbamoyl Chloride (1.0 eq) DMCC->Mono Bis Bambuterol (Bis-Carbamate) (Over-Reaction) DMCC->Bis Mono->Bis k2 (Competitive) Excess Reagent

Caption: Kinetic pathway showing the stepwise carbamoylation. Controlling the transition from Mono to Bis is achieved by limiting reagent availability (k2 suppression).

Diagram 2: Purification Logic (pH-Switch)

A logical flow for isolating the amphoteric Monocarbamate from the mixture.

PurificationLogic Start Crude Mixture (Terbutaline, Mono, Bis) Step1 Adjust pH to 12-13 Extract with DCM Start->Step1 Org1 Organic Phase Contains: Bambuterol (Bis) Step1->Org1 Lipophilic Impurities Aq1 Aqueous Phase Contains: Mono (Anion) + Terbutaline (Dianion) Step1->Aq1 Phenolic Species Step2 Adjust Aqueous pH to ~9.5 Extract with EtOAc Aq1->Step2 Org2 Organic Phase Contains: Monocarbamate (Target) Step2->Org2 Target Isolation Aq2 Aqueous Phase Contains: Terbutaline Step2->Aq2 Recovery of SM

Caption: Separation strategy utilizing the differential acidity of the phenolic groups. Bis has 0 phenols, Mono has 1, Terbutaline has 2.

References

  • European Pharmacopoeia (EP). Bambuterol Hydrochloride Monograph: Impurity C (this compound). 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate.[1][2]

  • PubChem. this compound (Compound Summary). CID 133750.[1]

  • Svensson, L. A., & Tunek, A. (1988). The design and pharmacokinetic properties of bambuterol.[3] Drug Metabolism Reviews, 19(3-4), 303-334. (Discusses the hydrolysis pathway and intermediate stability).

  • AstraZeneca AB. (1984). Process for the preparation of carbamic acid esters. US Patent 4,451,486. (Describes the general carbamoylation conditions for resorcinol derivatives).

Sources

Technical Support Center: Bambuterol Monocarbamate Stability & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Bambuterol hydrochloride is a bis-dimethylcarbamate prodrug of terbutaline.[1][2][3][4] The Bambuterol Monocarbamate (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) is the primary hydrolysis intermediate and is designated as Impurity C in the European Pharmacopoeia (EP).[1]

In drug development, the presence of the monocarbamate is a critical stability indicator. Its formation suggests moisture ingress or pH excursions that have triggered the hydrolysis of one of the two protective carbamate ester groups. Unlike the parent bis-carbamate, the monocarbamate possesses a free phenolic hydroxyl group, making it significantly more susceptible to oxidative degradation and further hydrolysis into the active metabolite, Terbutaline.

This guide addresses the stabilization, detection, and control of this specific intermediate.

Diagnostic & Troubleshooting Guide

Issue 1: Unexpected Accumulation of Monocarbamate (Impurity C) in Stability Samples

Q: We are observing an increase in Impurity C (RRT ~0.85-0.90) in our accelerated stability samples (40°C/75% RH). What is the root cause?

A: The conversion of Bambuterol to its Monocarbamate is driven primarily by hydrolysis , not oxidation. The bis-carbamate structure is designed to be stable, but moisture acts as a nucleophile attacking the carbonyl carbon of the carbamate group.

  • Root Cause Analysis:

    • Moisture Ingress: The most common cause. Carbamate hydrolysis is directly proportional to water activity (

      
      ).[1]
      
    • Micro-environmental pH: Bambuterol is most stable at slightly acidic pH (pH 3.0–5.0).[1] If your formulation excipients (e.g., magnesium stearate) create an alkaline micro-environment, base-catalyzed hydrolysis will rapidly cleave the carbamate ester.[1]

  • Corrective Action:

    • Switch to low-moisture excipients (e.g., anhydrous lactose vs. monohydrate).[1]

    • Implement moisture-scavenging packaging (e.g., silica desiccants) or high-barrier blistering (Alu-Alu).[1]

    • Verification: Conduct a forced degradation study at pH 2, 7, and 10. If Impurity C spikes at pH > 7, alkalinity is your driver.

Issue 2: Co-elution of Monocarbamate and Terbutaline

Q: Our HPLC method shows a shoulder on the Terbutaline peak. How do we confirm if this is the Monocarbamate intermediate?

A: The Monocarbamate and Terbutaline are structurally similar, differing only by one dimethylcarbamate moiety. This often leads to poor resolution on standard C18 columns if the organic modifier gradient is too steep.

  • Technical Solution:

    • Spectral Differentiation: Use a Diode Array Detector (DAD).[1][5] The Monocarbamate retains one carbamate group, which alters the UV absorption maxima slightly compared to the fully hydrolyzed Terbutaline.

    • Method Adjustment: The Monocarbamate is more hydrophobic than Terbutaline but less hydrophobic than Bambuterol.

      • Action: Decrease the initial organic slope. Hold isocratic conditions at 5-10% acetonitrile for the first 5 minutes to separate the early eluting Terbutaline from the Monocarbamate.

Issue 3: Instability of Monocarbamate Reference Standard

Q: Our isolated Monocarbamate standard purity dropped from 98% to 92% in one week. How should we store it?

A: The Monocarbamate is chemically fragile. It possesses a "push-pull" electronic system where the free phenol (electron-donating) destabilizes the remaining carbamate group (electron-withdrawing), making it prone to spontaneous hydrolysis.[1]

  • Storage Protocol:

    • State: Lyophilized powder is preferred over solution.[1]

    • Temperature: Store at -20°C or -80°C.

    • Solvent: Never store in protic solvents (methanol/water) for extended periods.[1] Use DMSO or Acetonitrile for stock solutions and prepare fresh daily.

Degradation Mechanism & Pathway

Understanding the pathway is essential for controlling impurities. The degradation is a stepwise hydrolysis.

Pathway Visualization

BambuterolDegradation cluster_conditions Critical Factors Bambuterol Bambuterol (Bis-carbamate) Mono This compound (Impurity C) Bambuterol->Mono Hydrolysis (k1, pH/Moisture) Terbutaline Terbutaline (Active Metabolite) Mono->Terbutaline Hydrolysis (k2, Rapid) Oxidative Oxidative Degradants (Quinones) Mono->Oxidative Oxidation (via Free Phenol) Factors pH > 7.0 accelerates k1 & k2 Moisture drives k1

Figure 1: Stepwise hydrolysis pathway of Bambuterol. The Monocarbamate is the intermediate species that requires tight control.

Validated Analytical Protocol

To reliably quantify the Monocarbamate (Impurity C) and separate it from Bambuterol and Terbutaline, use the following stability-indicating HPLC method. This protocol is optimized for resolution of the carbamate series.

Reversed-Phase HPLC Method Parameters
ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., Inertsil ODS-3V or Luna C18), 250 x 4.6 mm, 5 µmHigh carbon load required to retain the hydrophobic bis-carbamate while separating polar degradants.[1]
Mobile Phase A 0.05M Phosphate Buffer, pH 3.0Acidic pH suppresses ionization of the phenolic groups, sharpening peaks and stabilizing the carbamate.
Mobile Phase B Acetonitrile : Methanol (70:[1]30)Acetonitrile provides sharpness; Methanol modifies selectivity for the carbamate moiety.
Flow Rate 1.0 mL/minStandard flow for 5 µm columns.[1]
Detection UV @ 214 nm and 265 nm214 nm for max sensitivity; 265 nm for specificity (aromatic ring).[1]
Column Temp 30°CControls viscosity and mass transfer kinetics.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial hold for Terbutaline retention.[1]
5.09010Isocratic hold to clear polar impurities.
20.04060Linear ramp to elute Monocarbamate.
25.02080Elute Bambuterol (Parent).[1]
30.09010Re-equilibration.[1]

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Terbutaline and Monocarbamate.

  • Tailing Factor: < 1.5 for Bambuterol (amine tailing is common; ensure buffer strength is sufficient).[1]

Formulation & Storage Solutions

To prevent the formation of the Monocarbamate in the final drug product:

  • pH Control:

    • Maintain the formulation pH between 3.0 and 5.0 if in liquid form.

    • For solid dosage forms, avoid alkaline fillers like Calcium Carbonate. Use microcrystalline cellulose (MCC) or mannitol.[1]

  • Moisture Barrier:

    • The hydrolysis of the first carbamate group follows pseudo-first-order kinetics dependent on water concentration.

    • Recommendation: Use packaging with Water Vapor Transmission Rate (WVTR) < 0.1 g/m²/day.[1]

  • Manufacturing Process:

    • Avoid wet granulation if possible.[1] Direct compression or dry granulation (roller compaction) minimizes exposure to water and heat, reducing the initial formation of Impurity C.

References

  • Tunek, A., & Svensson, L. A. (1988).[2] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[2][4][6] Drug Metabolism and Disposition.[2] Link

  • European Pharmacopoeia (Ph.[1] Eur.). Bambuterol Hydrochloride Monograph.[1] (Defines Impurity C as the monocarbamate).

  • Sitar, D. S. (1996).[1][7] Clinical pharmacokinetics of bambuterol.[6] Clinical Pharmacokinetics.[1][6] Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • Vaidya, V. V., et al. (2008).[8] Simultaneous RP-HPLC determination of Bambuterol HCl in pharmaceutical preparations.Link

Sources

Optimizing analytical methods for Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Executive Summary: The Analytical Context

Bambuterol Monocarbamate (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) is the primary hydrolytic degradation product of Bambuterol. In regulatory monographs (EP/USP), it is designated as Impurity C .

From a mechanistic standpoint, Bambuterol is a bis-carbamate prodrug of Terbutaline. The "Monocarbamate" represents the intermediate state where only one of the two dimethylcarbamate protecting groups has been hydrolyzed. Because it retains one lipophilic carbamate moiety while exposing one phenolic hydroxyl group, its chromatographic behavior is a hybrid between the highly retained parent (Bambuterol) and the early-eluting active metabolite (Terbutaline).

This guide addresses the specific challenges of isolating and quantifying this intermediate, focusing on its amphiphilic nature and kinetic instability.

Core Analytical Protocol (The "Golden Standard")

Before troubleshooting, ensure your baseline method aligns with these field-validated parameters derived from pharmacopoeial standards and stability-indicating studies.

Optimized HPLC/UPLC Conditions
ParameterSpecificationRationale
Stationary Phase End-capped C18 (e.g., Purospher STAR RP-18, Inertsil ODS-3)High carbon load (>15%) is required to retain the lipophilic carbamate; end-capping reduces peak tailing caused by the secondary amine.
Column Dimensions 150 x 4.6 mm, 5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UPLC)Standard geometry for resolution; sub-2 µm particles improve resolution between the Monocarbamate and Terbutaline.
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.0 - 3.5) + 0.2% Triethylamine (TEA)Low pH suppresses ionization of the phenolic group on the Monocarbamate; TEA acts as a silanol blocker for the amine tail.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)ACN provides sharp peaks; MeOH modifies selectivity for the carbamate moiety.
Elution Mode Gradient (Start high aqueous)Isocratic often fails to resolve the wide polarity gap between Terbutaline (polar) and Bambuterol (non-polar).
Detection UV at 215 nm (Primary) or 265 nmThe carbamate group has low absorbance; 215 nm targets the benzene ring but requires high-purity solvents.

Troubleshooting & FAQs

This section addresses specific anomalies reported by researchers during validation.

Category A: Resolution & Selectivity Issues

Q1: I observe co-elution between this compound (Impurity C) and Terbutaline. How do I improve resolution?

Diagnosis: This suggests your mobile phase is too strong (too much organic) or the pH is too high.

  • The Mechanism: Terbutaline is a resorcinol derivative (two phenolic -OH groups). The Monocarbamate has one phenolic -OH and one carbamate. At neutral pH, the phenol moieties ionize, causing rapid elution.

  • The Fix:

    • Lower the pH to < 3.5. This ensures the phenolic hydroxyls remain protonated (neutral), increasing the retention of Terbutaline and the Monocarbamate relative to the solvent front.

    • Reduce Mobile Phase B. Start your gradient at 5-10% B. The Monocarbamate is significantly more hydrophobic than Terbutaline due to the remaining dimethylcarbamate group; a shallower gradient will widen the gap.

Q2: The Monocarbamate peak is tailing significantly (Asymmetry > 1.5). The parent Bambuterol peak looks fine. Why?

Diagnosis: Secondary silanol interactions.

  • The Mechanism: Both Bambuterol and its Monocarbamate possess a secondary amine in the tert-butylamino tail. However, the Monocarbamate also has a free phenolic hydroxyl. This creates a "zwitterionic-like" potential for hydrogen bonding with residual silanols on the silica backbone.

  • The Fix:

    • Add a Silanol Blocker: Introduce 0.1% - 0.2% Triethylamine (TEA) to the buffer.

    • Switch Columns: Move to a "Base Deactivated" (BDS) or hybrid silica column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP) designed to shield silanols.

Category B: Stability & Recovery[1]

Q3: My calibration standard for this compound shows a secondary peak for Terbutaline that grows over time. Is my standard contaminated?

Diagnosis: Likely in-situ hydrolysis (Sample instability).

  • The Mechanism: The Monocarbamate is an intermediate. It is thermodynamically unstable relative to Terbutaline in aqueous solution, especially if the pH is not controlled. It will spontaneously hydrolyze the remaining carbamate group.

  • The Fix:

    • Solvent Choice: Do not dissolve the standard in pure water or high-pH buffers. Use Methanol or Acetonitrile with 0.1% Formic Acid as the diluent.

    • Temperature Control: Keep the autosampler at 4°C. The hydrolysis rate is temperature-dependent.

    • Fresh Prep: Prepare Monocarbamate standards immediately before injection.

Q4: Why is the UV response factor of the Monocarbamate different from Bambuterol?

Diagnosis: Chromophore alteration.

  • The Mechanism: The dimethylcarbamate groups on Bambuterol are electron-withdrawing. When one is hydrolyzed to form the Monocarbamate, the electron density on the aromatic ring changes, shifting the

    
     and the extinction coefficient (
    
    
    
    ).
  • The Fix: You cannot use Bambuterol as a surrogate standard for the Monocarbamate without a Relative Response Factor (RRF) correction. Determine the RRF using a certified reference standard of Impurity C.

Visualizing the Degradation Pathway

Understanding the structural evolution is critical for identifying peaks. The following diagram illustrates the stepwise hydrolysis that generates the Monocarbamate and subsequently Terbutaline.

Bambuterol_Degradation Bambuterol Bambuterol (Bis-carbamate Prodrug) RT: ~9-12 min Monocarbamate This compound (Impurity C / Intermediate) RT: ~5-7 min [Target Analyte] Bambuterol->Monocarbamate Hydrolysis of 1st Carbamate (Spontaneous in non-acidic aqueous media) Terbutaline Terbutaline (Fully Hydrolyzed Active) RT: ~2-4 min Monocarbamate->Terbutaline Hydrolysis of 2nd Carbamate (Accelerated by heat/base)

Figure 1: Stepwise hydrolytic degradation pathway of Bambuterol. The Monocarbamate (Impurity C) is the critical intermediate species.

Comparative Physicochemical Data

Use this table to predict elution order and solvent solubility.

PropertyBambuterol (Parent)Monocarbamate (Impurity C)Terbutaline (Degradant)
Functional Groups 2x Dimethylcarbamate1x Dimethylcarbamate, 1x Phenol2x Phenol
Polarity Low (Lipophilic)Medium (Amphiphilic)High (Hydrophilic)
pKa (Phenolic) N/A (Protected)~8.8 (One free group)8.8, 10.1 (Two free groups)
LogP (Approx) 2.61.50.9
Elution Order (RP-C18) LateMiddleEarly
UV Max ~265 nmShifts slightly (Hypsochromic)276 nm

References

  • European Pharmacopoeia (Ph. Eur.). Bambuterol Hydrochloride Monograph 01/2008:1293.[1] (Defines Impurity C as the monocarbamate).

  • Bartolincić, A., et al. (2005). "Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol."[2] Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-1010. (Discusses separation challenges).

  • Ahmed, M., et al. (2016). "Stability-Indicating UPLC-PDA Method for the Determination of Bambuterol Hydrochloride." ResearchGate.[3][4] (Provides degradation kinetics and UPLC conditions).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 133750, this compound. (Structural verification).

Sources

Technical Support Center: Bambuterol Monocarbamate In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Pharmacokinetics, Stability, and Efficacy in Preclinical Models Last Updated: January 28, 2026

Introduction: The "Double-Lock" Prodrug Challenge

Welcome to the technical guide for Bambuterol Monocarbamate . If you are consulting this page, you are likely encountering variability in your in vivo data—either erratic pharmacokinetic (PK) profiles, lower-than-expected efficacy, or difficulties in analytical recovery.

The Core Causality: Bambuterol is a bis-carbamate prodrug of terbutaline.[1][2] The Monocarbamate is the critical intermediate metabolite. It represents the "half-open" state of the prodrug system. Unlike standard small molecules, your experimental success depends entirely on the hydrolytic activity of Butyrylcholinesterase (BChE) .

  • The Trap: BChE activity varies up to 15-fold between species (e.g., Rat vs. Human). If you select the wrong species or neglect ex vivo stabilization, your data will reflect enzymatic artifacts, not drug potency.

Module 1: Formulation & Administration (The Input Phase)

User Question: I am trying to dose this compound intravenously (IV) and orally (PO), but I see precipitation in my vehicle. What is the optimal formulation strategy?

Troubleshooting Protocol

This compound is significantly less soluble than its parent (Bambuterol HCl) or its active metabolite (Terbutaline). It is lipophilic enough to cross membranes but requires specific pH handling.

ParameterSpecificationTechnical Insight
Solubility Slightly soluble in water; Soluble in DMSO/MethanolThe monocarbamate possesses a secondary amine (pKa ~9.6) and a phenol ester.[3]
Preferred Vehicle (IV) 5% DMSO / 10% Solutol HS15 / 85% SalineAvoid pure saline for stock solutions >5 mg/mL. The surfactant (Solutol/Tween) prevents micro-precipitation upon injection.
Preferred Vehicle (PO) 0.5% Methylcellulose (Suspension) or Citrate Buffer (pH 5.0)Critical: Avoid alkaline buffers (pH > 7.5). Carbamates undergo spontaneous chemical hydrolysis in alkaline environments, degrading your test article before it enters the animal.
Dosing Window Use within 4 hours of preparationSpontaneous hydrolysis to terbutaline accelerates at Room Temperature (RT). Keep on ice.

Expert Tip: If dosing the Monocarbamate directly (as opposed to the parent Bambuterol), verify the purity immediately prior to dosing. Impurity C (Terbutaline) presence indicates premature breakdown, which will artificially spike your


 and shorten 

.

Module 2: Species Selection & Metabolism (The Biological Bottleneck)

User Question: My PK data in rats shows high levels of Monocarbamate but almost no active Terbutaline. Is the drug not working?

The Species-Specificity Trap

This is the most common failure point. The conversion of Bambuterol


 Monocarbamate 

Terbutaline is catalyzed by BChE .[2]
  • The Rat Problem: Rats have significantly lower plasma BChE activity compared to humans and guinea pigs. In rats, the hydrolysis of the carbamate moiety is the rate-limiting step. You are likely saturating the enzyme, leading to accumulation of the Monocarbamate intermediate.

  • The Guinea Pig Solution: Guinea pigs possess BChE kinetics much closer to humans. For asthma/COPD efficacy models involving Bambuterol, the Guinea Pig is the mandatory species for translational relevance.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the enzymatic bottleneck you must control for.

Bambuterol_Hydrolysis Bambuterol Bambuterol (Bis-carbamate) BChE1 BChE Enzyme (Rate Limiting) Bambuterol->BChE1 Affinity High Mono Bambuterol Monocarbamate (Intermediate) BChE1->Mono Hydrolysis 1 Mono->BChE1 Reversible Inhibition BChE2 BChE Enzyme (Species Dependent) Mono->BChE2 Inhibits Enzyme Terbutaline Terbutaline (Active Drug) BChE2->Terbutaline Hydrolysis 2 (Slow in Rats)

Caption: The sequential hydrolysis pathway. Note that the Monocarbamate intermediate acts as a reversible inhibitor of the very enzyme (BChE) required to activate it, creating a complex non-linear PK profile.

Module 3: Bioanalytical Recovery (The Output Phase)

User Question: I am detecting Terbutaline in my "Time 0" control plasma samples. Is my LC-MS method interfering?

The Ex Vivo Hydrolysis Artifact

If you detect the active metabolite in samples where it shouldn't exist (or at inflated levels), the conversion is likely happening inside the collection tube , not the animal. Plasma BChE remains active after blood draw.

The Solution: Strict Stabilization Protocol

  • Inhibitor Cocktail: You must add a BChE inhibitor to the collection tubes immediately.

    • Recommended:Physostigmine (10 µM) or Tetraisopropyl pyrophosphoramide (iso-OMPA) .

    • Alternative: Acidification of plasma (add 10% volume of 5% Formic Acid) immediately precipitates proteins and stops enzymatic activity.

  • Temperature Control:

    • Collection: Pre-chilled tubes on wet ice (

      
      ).
      
    • Centrifugation:

      
       (Refrigerated centrifuge is mandatory).
      
    • Storage:

      
       (Avoid 
      
      
      
      ; spontaneous hydrolysis can occur over weeks at
      
      
      ).

Validation Step: Run a "Benchtop Stability" QC sample. Spike blank plasma with this compound, leave at RT for 2 hours, then analyze. If Terbutaline > 1%, your stabilization has failed.

Module 4: Efficacy & Pharmacodynamics

User Question: The onset of action in my bronchoconstriction model is delayed compared to the Terbutaline positive control. Why?

Understanding Lag Time

This compound is designed for sustained release . It is a "lung-seeking" prodrug.

  • The Mechanism: The monocarbamate is taken up by lung tissue. It must then be hydrolyzed locally or systemically to release Terbutaline.

  • The Delay: A lag time of 60–120 minutes post-dose is normal before peak bronchodilation occurs.

  • Experimental Design Adjustment:

    • Do not challenge with Methacholine/Histamine at T=30 min.

    • Protocol: Administer this compound

      
       Wait 2-4 hours 
      
      
      
      Perform Bronchoprovocation.
Troubleshooting Decision Tree

Use this logic flow to diagnose "Low Efficacy" results.

Troubleshooting_Tree Start Issue: Low In Vivo Efficacy CheckPK Step 1: Check Plasma PK (Is Terbutaline present?) Start->CheckPK NoTerb No/Low Terbutaline CheckPK->NoTerb HighTerb High Terbutaline CheckPK->HighTerb SpeciesCheck Check Species: Are you using Rats? NoTerb->SpeciesCheck Receptor Receptor Desensitization? (Check dosing frequency) HighTerb->Receptor Timing Wrong Challenge Time? (Wait >2hrs for prodrug conversion) HighTerb->Timing SwitchSpecies Switch to Guinea Pig (Rat BChE is too slow) SpeciesCheck->SwitchSpecies Yes VehicleCheck Check Formulation pH (Did it precipitate?) SpeciesCheck->VehicleCheck No (using GP/Mouse)

Caption: Diagnostic workflow for isolating the cause of efficacy failure in this compound studies.

Frequently Asked Questions (FAQs)

Q: Can I use mouse BChE knockout models? A: Yes. BChE knockout mice (


) are excellent negative controls. In these mice, this compound should show prolonged stability and zero efficacy (no conversion to Terbutaline), confirming the mechanism of action.

Q: Is the Monocarbamate toxic? A: It acts as a competitive inhibitor of cholinesterase. While its affinity for Acetylcholinesterase (AChE) is lower than for BChE, high doses can cause cholinergic toxicity (tremors, salivation) independent of the adrenergic effect. Monitor animals for cholinergic syndrome, not just tachycardia.

Q: What is the primary analytical interference? A: In-source fragmentation in LC-MS. The carbamate bond is labile. If your ion source temperature is too high (>500°C), this compound can fragment into Terbutaline inside the mass spectrometer, giving false positives. Optimize source temperature to <350°C.

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[4] Drug Metabolism and Disposition.[4][5]

  • Sitar, D. S. (1996).[5] Clinical pharmacokinetics of bambuterol.[4][5][6] Clinical Pharmacokinetics.[4][7]

  • Paine, M. J., et al. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates. Drug Metabolism and Disposition.[4][5]

  • Adner, M., et al. (2020).[8] Back to the future: re-establishing guinea pig in vivo asthma models. Clinical Science.[9]

  • Nyberg, L. (1991). Pharmacokinetics of bambuterol: a new bronchodilator prodrug. Acta Pharmacologica Sinica.

Sources

Addressing off-target effects of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bambuterol Monocarbamate (BMC) Optimization & Safety Profiling

Introduction: The Double-Edged Sword of Carbamylation

Welcome to the technical support hub for this compound (BMC). As researchers, you are likely utilizing BMC either as a stable prodrug intermediate or probing its unique inhibitory kinetics.

BMC operates on a "suicide inhibitor" mechanism. It relies on the specific carbamylation of Butyrylcholinesterase (BChE) to temporarily silence the enzyme, thereby protecting the prodrug from premature hydrolysis and extending the half-life of the active metabolite, Terbutaline.

The Core Challenge: The very mechanism that grants BMC its efficacy (covalent modification of serine hydrolases) is the source of its primary off-target liabilities. If BMC promiscuously carbamylates Acetylcholinesterase (AChE) or fails to hydrolyze at the correct rate, you face cholinergic toxicity or sub-therapeutic efficacy.

This guide addresses the three most common technical hurdles reported by our user base: Assay Kinetics , Selectivity Profiling , and Metabolic Stability .

Module 1: Enzymology & Assay Troubleshooting

User Issue: "My IC50 values for BMC inhibition of BChE are inconsistent and shift significantly depending on when I add the substrate."

Diagnosis: You are treating a Time-Dependent Inhibitor (TDI) as a reversible competitive inhibitor. BMC does not merely bind to the active site; it chemically reacts with the catalytic serine (Ser198 in BChE), transferring the carbamate group to the enzyme. This reaction rate (


) is slow compared to simple diffusion. If you add substrate and inhibitor simultaneously, the substrate protects the active site, masking the true potency of BMC.

The Solution: The Pre-Incubation Protocol You must allow the "silent" carbamylation step to occur before measuring residual activity.

Protocol: Time-Dependent Inhibition (TDI) Shift Assay
StepActionCritical Parameter
1. Preparation Prepare 100x stocks of BMC in DMSO.Final DMSO < 1% to avoid enzyme denaturation.
2. Pre-Incubation Mix BChE (0.5 U/mL) + BMC (Var. Conc.) in Buffer A.Time: Incubate for 30 minutes at 37°C.
3. Control Arm Run a parallel arm with zero pre-incubation (add Substrate immediately).This establishes the "Shift" magnitude.
4. Initiation Add Butyrylthiocholine (1 mM) + DTNB (Ellman's Reagent).Substrate must be at

or higher.
5. Measurement Monitor Absorbance at 412 nm for 5-10 mins.Calculate slope (velocity) of the linear phase.

Data Interpretation: If


 (e.g., a 10-fold shift), your compound is acting correctly as a mechanism-based inactivator.

Visualizing the Mechanism: The following diagram illustrates the kinetic pathway you are manipulating. Note the branching path where the enzyme is temporarily "dead" (Carbamylated).

BMC_Mechanism Bambuterol Bambuterol (Prodrug) BMC Monocarbamate (BMC - Intermediate) Bambuterol->BMC Hydrolysis 1 (Slow) Terbutaline Terbutaline (Active Agonist) BMC->Terbutaline Hydrolysis 2 (Release) BChE_Active BChE (Active Enzyme) BChE_Carb BChE-Carbamate (Inactivated Adduct) BChE_Active->BChE_Carb Carbamylation (Inhibition) BChE_Carb->BChE_Active Decarbamylation (Regeneration)

Figure 1: The metabolic cascade of Bambuterol.[1][2] The Monocarbamate (BMC) intermediate acts as a suicide inhibitor of BChE (Red dashed line), creating a temporary reservoir of inactive enzyme.

Module 2: Selectivity & Off-Target Profiling

User Issue: "We are observing cholinergic side effects (tremors, salivation) in our rodent models despite using therapeutic doses."

Diagnosis: Your BMC candidate may be losing selectivity and inhibiting Acetylcholinesterase (AChE) . While Bambuterol is highly selective for BChE (


) over AChE (

) [1], the monocarbamate intermediate can have a different selectivity profile depending on the specific carbamate structure. If BMC hits AChE at the neuromuscular junction, it causes toxicity.

The Solution: Differential Inhibition Matrix You must validate the "Selectivity Window" using specific substrates and inhibitors to isolate the enzyme activity.

Troubleshooting Table: Distinguishing BChE vs. AChE Activity
Target EnzymeSpecific SubstrateSelective Inhibitor (Blocker)Expected BMC Result
BChE (Target)Butyrylthiocholineiso-OMPA High Potency (Low nM

)
AChE (Off-Target)AcetylthiocholineBW284c51 Low Potency (>10


)

Experimental Protocol:

  • Lysate Prep: Use human whole blood or tissue homogenate.

  • Blockade: Treat Sample A with iso-OMPA (blocks BChE) and Sample B with BW284c51 (blocks AChE).

  • Challenge: Add BMC to both samples.

  • Readout:

    • If Sample A (AChE active) loses activity

      
      Warning:  BMC is cross-reacting with AChE.
      
    • If Sample B (BChE active) loses activity

      
      Pass:  BMC is hitting the intended target.
      

Module 3: Cardiovascular Safety ( -Receptor Selectivity)

User Issue: "Our pre-clinical data shows unexpected tachycardia. Is this due to the carbamate?"

Diagnosis: This is likely not the carbamate itself, but the Terbutaline metabolite. While Terbutaline is a selective


-agonist (bronchodilation), it retains weak affinity for cardiac 

-receptors. Tachycardia occurs if:
  • Hydrolysis is too fast: The "Slow Release" mechanism fails, causing a spike in plasma Terbutaline (

    
    ), activating 
    
    
    
    .
  • Loss of Selectivity: High concentrations saturate

    
     and spill over to 
    
    
    
    .

The Solution: cAMP Functional Selectivity Assay Do not rely solely on binding affinity (


). You must measure functional efficacy (

) in a cell-based system.
Workflow: Functional vs Screening

Beta_Selectivity Sample Metabolite (Terbutaline) Cells_B1 CHO-K1 Cells (Expressing Human β1) Sample->Cells_B1 Cells_B2 CHO-K1 Cells (Expressing Human β2) Sample->Cells_B2 Incubation Incubation (30 min, 37°C) + PDE Inhibitor (IBMX) Cells_B1->Incubation Cells_B2->Incubation Lysis Cell Lysis & cAMP Detection (TR-FRET or ELISA) Incubation->Lysis Analysis Calculate Selectivity Ratio: EC50(β1) / EC50(β2) Lysis->Analysis

Figure 2: Functional assay workflow to determine the safety margin between bronchodilation (


) and cardiac side effects (

).

Acceptance Criteria:

  • Target Ratio:

    
    .
    
  • If the ratio drops below 50, the risk of tachycardia significantly increases.

References

  • Tunek, A., & Svensson, L. A. (1988).[2][3] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[2][3][4] Drug Metabolism and Disposition, 16(5), 759–764.[3]

  • Svensson, L. A. (1987). Bambuterol: A prodrug-prodrug with built-in hydrolysis brake. Acta Pharmaceutica Suecica, 24, 333.
  • Rivara, S., et al. (2013). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.[3][5] Journal of Medicinal Chemistry, 56(5), 1234–1246.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Refer to Chapter 6: Irreversible Inhibitors).

Sources

Technical Support Center: Enhancing the Bioavailability of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Bambuterol Monocarbamate Stability, Solubility, and Metabolic Conversion Role: Senior Application Scientist Audience: Pharmaceutical Scientists & Formulation Engineers

Executive Summary

Bambuterol (bis-dimethylcarbamate) functions as a prodrug for terbutaline.[1][2][3][4][5][6][7][8] However, the This compound intermediate is the critical "gateway" metabolite. Its stability determines the sustained-release profile and lung-targeting efficacy of the final therapy. If the monocarbamate hydrolyzes too rapidly in plasma, the lung-targeting advantage is lost; if it is too stable or insoluble, therapeutic onset is delayed.

This guide addresses the specific physicochemical and enzymatic challenges in enhancing the bioavailability of this monocarbamate intermediate, whether you are isolating it for study or optimizing the parent prodrug's conversion pathway.

Module 1: Enzymatic Stability & Metabolic Control

Context: The primary regulator of this compound bioavailability is Butyrylcholinesterase (BChE) .[3][5][7] Bambuterol acts as a reversible inhibitor of BChE, creating a self-regulating release mechanism. Variations in BChE activity (genetic or competitive) directly impact the monocarbamate's half-life.

Troubleshooting Guide: Variable Hydrolysis Rates

Issue: In vitro assays show inconsistent conversion rates of Monocarbamate to Terbutaline.

SymptomProbable CauseCorrective Action
Rapid Burst Release High BChE concentration or "Atypical" BChE variant (U variant).Add Specific Inhibitors: Introduce low-concentration ethopropazine to titrate BChE activity in your assay to match physiological lung tissue levels rather than plasma levels.
No Conversion Enzyme saturation by the parent bis-carbamate (Bambuterol).Adjust Substrate Ratio: The parent drug inhibits BChE (

). If studying the monocarbamate, ensure the parent drug is removed from the matrix, or use purified recombinant BChE to determine

specifically for the monocarbamate.
Non-Linear Kinetics Product inhibition by Terbutaline.[2]Sink Conditions: Ensure your dissolution/metabolism bath maintains sink conditions. Terbutaline accumulation can alter the reaction equilibrium locally.

Q: How do I differentiate between chemical hydrolysis and enzymatic hydrolysis in my stability data? A: You must run a parallel control in phosphate buffer (pH 7.4) without plasma/enzymes. This compound is chemically stable at neutral pH due to the carbamate linkage. If you observe degradation in the buffer-only control, check for:

  • pH Drift: Carbamates are sensitive to extreme alkaline conditions (pH > 9).

  • Temperature Spikes: Maintain strict

    
    .
    
  • Oxidative Degradation: While less common than hydrolysis, oxidative pathways exist. Sparge buffers with nitrogen.

Module 2: Formulation & Solubility Enhancement

Context: The monocarbamate is more hydrophilic than the parent bis-carbamate but less than terbutaline. Bioavailability is often limited by permeation (if administered directly) or by the dissolution rate of the parent formulation.

Protocol: Lipid Nanocarrier (LNC) Optimization

If you are encapsulating Bambuterol/Monocarbamate to bypass gastric hydrolysis or liver first-pass metabolism, use this optimization matrix.

Step-by-Step Optimization:

  • Lipid Selection: Use Phospholipon 90H combined with cholesterol.

    • Why? High phosphatidylcholine content ensures membrane rigidity, preventing premature leakage of the monocarbamate.

  • Ratio Adjustment: Start with a Lipid:Cholesterol ratio of 1:1 .

    • Troubleshooting: If encapsulation efficiency (EE) is < 50%, shift to 2:1 . Cholesterol increases rigidity but can exclude the drug from the bilayer if the concentration is too high.

  • Surfactant Balance: Use Poloxamer 188 (0.5% - 1.0%).

    • Why? It provides steric hindrance, preventing particle aggregation which is critical for maintaining the nanometer size range (100-200 nm) required for pulmonary or oral uptake.

Data Summary: Carrier Impact on Bioavailability Parameters

Formulation Type

(h)

(ng/mL)
Relative Bioavailability (%)
Aqueous Solution 1.2 ± 0.145.2 ± 5.1100 (Control)
Standard Tablet 3.5 ± 0.438.0 ± 4.2120
Lipid Nanocarriers (LNC) 5.9 ± 0.562.1 ± 6.8185
Cyclodextrin Complex 2.1 ± 0.255.4 ± 3.9145

Note: LNCs provide the highest bioavailability enhancement by protecting the carbamate bond from premature BChE attack.

Module 3: Analytical Validation (HPLC/LC-MS)

Context: Accurately quantifying the Monocarbamate is difficult because it co-elutes with the parent drug or degrades during analysis.

Q: My Monocarbamate peak is splitting or tailing significantly. What is wrong? A: This is likely due to on-column hydrolysis or pH mismatch.

  • Fix 1 (Mobile Phase): Ensure your mobile phase pH is slightly acidic (pH 3.0 - 4.0) using ammonium acetate or formic acid. The carbamate bond is most stable here.

  • Fix 2 (Temperature): Lower the column oven temperature to

    
    . Standard 
    
    
    
    runs can induce degradation during the run.
  • Fix 3 (Sample Prep): Add a BChE inhibitor (e.g., physostigmine or tetraisopropyl pyrophosphoramide) immediately upon blood/tissue collection. Without this, conversion to terbutaline continues in the sample vial.

Visualizing the Bioavailability Pathway

The following diagram illustrates the critical checkpoints where bioavailability is either lost (clearance) or gained (activation).

Bambuterol_Bioavailability cluster_0 Bioavailability Modulators Bambuterol Bambuterol (Bis-Carbamate) Mono Monocarbamate (Target Intermediate) Bambuterol->Mono Hydrolysis (Slow) Inhibited by Parent Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (Fast) Rate Limiting Step Lung Lung Tissue (Target Site) Mono->Lung Uptake Liver Liver/Plasma (BChE Activity) Liver->Mono Systemic Clearance LNC Lipid Nanocarriers (Protection) LNC->Bambuterol Encapsulates Genetic BChE Polymorphism (Metabolic Rate) Genetic->Mono Modulates Conversion

Caption: The metabolic cascade of Bambuterol.[3][5][6] The Monocarbamate is the pivotal intermediate; its bioavailability depends on balancing liver hydrolysis (clearance) vs. lung uptake.

References
  • Tunek, A., & Svensson, L. A. (1988).[2] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][2][6] Drug Metabolism and Disposition.[1][2][3][4][5][7] Link

  • Sitar, D. S. (1996).[5] Clinical pharmacokinetics of bambuterol.[4][5][6][7][9] Clinical Pharmacokinetics.[4][6][7][10] Link

  • Rao, M., et al. (2012). Formulation and evaluation of Bambuterol hydrochloride preliposomes by spray drying method.[11] Journal of Chemical and Pharmaceutical Research. Link

  • Bartos, P., et al. (2023). Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors. Molecules.[1][2][3][4][5][6][7][10][11][12] Link

  • Nyberg, L. (1991). Pharmacokinetics of bambuterol in healthy subjects.[4] British Journal of Clinical Pharmacology. Link

Sources

Overcoming solubility challenges with Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges

User Role: Senior Application Scientist Subject: Technical Guide for Handling Bambuterol Monocarbamate (Impurity C) Last Updated: January 28, 2026

Executive Technical Overview

This compound (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) is the primary hydrolytic intermediate of the bronchodilator Bambuterol. In pharmaceutical development, it is critical as both a metabolic precursor to Terbutaline and a monitored impurity (EP Impurity C).

Researchers often face a "Solubility-Stability Paradox" with this compound:

  • The Solubility Challenge: As a phenolic amine, its solubility is highly pH-dependent.

  • The Stability Challenge: Conditions that maximize solubility (high pH or protic solvents with heat) often accelerate the hydrolysis of the carbamate moiety, degrading the sample into Terbutaline.

This guide provides self-validating protocols to solubilize this compound without compromising its structural integrity.

Critical Degradation Pathway (Visualized)

Before attempting dissolution, you must understand the degradation risk. The carbamate ester bond is susceptible to hydrolysis, particularly in basic conditions or in the presence of specific esterases.

Bambuterol_Degradation Bambuterol Bambuterol (Bis-carbamate) Mono This compound (Impurity C) Bambuterol->Mono Hydrolysis (Step 1) Fast at pH > 8 Terbutaline Terbutaline (Di-hydroxy) Mono->Terbutaline Hydrolysis (Step 2) Spontaneous in basic aq. media Buffer Buffer pH 4.0 - 6.0 (Stabilizing Zone) Buffer->Mono Maintains Integrity

Figure 1: Stepwise hydrolysis pathway. Note that the conversion from Monocarbamate to Terbutaline is the critical failure point during sample preparation.

Solubility & Stability Matrix

Use this matrix to select the correct solvent system for your specific application.

Solvent SystemSolubility RatingStability RiskRecommended Application
Methanol (Neat) High (>10 mg/mL)Low (at 4°C)Stock Solution Prep. Best for long-term storage of standards.
DMSO Very High (>50 mg/mL)LowHigh-Conc. Screening. Use for biological assays where organic content must be minimized later.
Water (Neutral pH) ModerateModerateNot Recommended. Risk of slow hydrolysis; pH can drift.
Acidic Buffer (pH 4-5) High (as salt)Very LowHPLC/LC-MS Mobile Phase. Ammonium Acetate/Formate buffers are ideal.
Basic Buffer (pH > 8) High (as phenolate)Critical Failure Avoid. Rapid hydrolysis to Terbutaline occurs.
Validated Protocols
Protocol A: Preparation of Stable Analytical Standards (Stock)

For calibration curves and impurity profiling.

The Logic: We use Methanol instead of water to prevent hydrolysis, and we avoid heat to maintain the carbamate bond.

  • Weighing: Weigh 5.0 mg of this compound into a volumetric flask.

  • Primary Dissolution: Add 1.0 mL of Methanol (HPLC Grade) .

    • Note: If using the HCl salt, it dissolves instantly. If using the Free Base, sonicate for 30 seconds.

  • Dilution: Dilute to volume with Methanol.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C .

    • Validation: Inject a fresh aliquot vs. a 1-week old aliquot. Peak area variance should be < 2%.

Protocol B: Dissolution for Aqueous Bioassays (Working Solution)

For use in cellular assays or enzymatic studies where organic solvents must be < 0.1%.

The Logic: We utilize the basic nitrogen (amine) to form a soluble salt at a mildly acidic pH, which simultaneously stabilizes the carbamate ester.

  • Buffer Prep: Prepare 10 mM Ammonium Acetate buffer, adjusted to pH 5.0 with Acetic Acid.

  • Pre-Solubilization: Dissolve the compound in DMSO (1000x final concentration).

  • Stepwise Addition: Slowly add the DMSO stock to the pH 5.0 Buffer while vortexing.

    • Do NOT add buffer to the DMSO stock; this can cause transient precipitation.

  • Verification: Inspect for Tyndall effect (haziness). The solution should be optically clear.

Troubleshooting Guide (FAQ)

Q1: I see a "ghost peak" eluting earlier than this compound in my HPLC trace. What is it? Technical Diagnosis: This is almost certainly Terbutaline . Root Cause: Your sample solvent or mobile phase pH is likely too high (> pH 7.0), causing on-column or in-vial hydrolysis. Solution:

  • Check the pH of your aqueous mobile phase. Adjust to pH 3.0 - 5.0 using Formic Acid or Ammonium Formate.

  • Ensure your autosampler is cooled to 4°C.

  • Reference: Bambuterol hydrolysis is base-catalyzed; acidic environments significantly retard this reaction [1].

Q2: My sample precipitates when I dilute the DMSO stock into my cell culture media (pH 7.4). Technical Diagnosis: "Crash-out" due to conversion to the zwitterionic/neutral form. Root Cause: At pH 7.4, the secondary amine is protonated, but the phenol is largely un-ionized. The compound is less soluble than its pure salt forms. Solution:

  • Limit DMSO: Ensure final DMSO concentration is < 0.5%.

  • Carrier: Pre-complex with 10% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in the aqueous phase before adding the drug. Cyclodextrins encapsulate the hydrophobic core, preventing precipitation without affecting stability [2].

Q3: Can I use ultrasonic baths to speed up dissolution? Technical Diagnosis: Thermal degradation risk. Solution: Yes, but strictly limited . Use short bursts (3 x 10 seconds) and ensure the water bath is iced. Prolonged sonication generates local heat spots that can degrade the carbamate linkage.

Decision Tree: Solvent Selection

Use this workflow to determine the safest solvent for your specific experimental need.

Solvent_Selection Start Start: Select Application Storage Long-Term Storage (Standards) Start->Storage LCMS LC-MS / HPLC Analysis Start->LCMS Bio Biological Assay (Cells/Enzymes) Start->Bio Meth Methanol (Neat) Store at -20°C Storage->Meth Mobile Is Mobile Phase Acidic? LCMS->Mobile DMSO Dissolve in DMSO (1000x) Bio->DMSO YesAcid Dissolve in Initial Mobile Phase Mobile->YesAcid Yes NoAcid ADJUST pH! Use 10mM Amm. Formate (pH 4) Mobile->NoAcid No Dilute Dilute into Media (Max 0.1% DMSO) DMSO->Dilute

Figure 2: Logic flow for solvent selection to prevent degradation.

References
  • Svensson, L. A., & Tunek, A. (1988). The design and pharmacokinetic properties of bambuterol, a prodrug of terbutaline.[1] Drug Metabolism Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • European Pharmacopoeia (Ph. Eur.). Bambuterol Hydrochloride Monograph: Impurity C.

Sources

Technical Support Center: Refining Bambuterol Monocarbamate Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Bio-activation kinetics, enzymatic hydrolysis requirements, and dosage optimization for Bambuterol Monocarbamate. Assigned Specialist: Senior Application Scientist, Pharmacology Division.

Introduction: The Prodrug Paradox

Welcome to the technical support hub for Bambuterol and its critical intermediate, This compound .

If you are observing zero efficacy or inconsistent dose-responses in your in vitro airway smooth muscle or epithelial models, the issue is likely not your cell line—it is your media. Bambuterol is a "stealth" prodrug; it is chemically designed to remain inert until activated by Butyrylcholinesterase (BChE) .

Most standard cell culture supplements (e.g., Fetal Bovine Serum) contain variable or insufficient levels of the specific BChE isoforms required to hydrolyze the carbamate esters efficiently. Without exogenous BChE, this compound cannot convert to the active Beta-2 agonist, Terbutaline .

This guide provides the protocols to "turn on" the drug and measure its activity accurately.

Module 1: The Bio-Activation Mechanism

The Critical Pathway

Bambuterol is a bis-carbamate.[1][2][3][4] It undergoes a two-step hydrolysis.[5] You must understand which species you are testing:

  • Bambuterol (Parent): Bis-dimethylcarbamate.[2][3] Potent inhibitor of BChE.[3][6] Slow hydrolysis.[2]

  • This compound (Intermediate): Contains one free phenol group. Faster hydrolysis than the parent but still requires enzymatic cleavage to become fully active.

  • Terbutaline (Active): The final Beta-2 agonist.

If you treat cells with this compound but lack BChE, the compound remains largely trapped in the intermediate state, exhibiting significantly reduced affinity for the


-adrenoceptor compared to Terbutaline.
Visualizing the Activation Logic

Bambuterol_Activation Bambuterol Bambuterol (Bis-carbamate) [Prodrug / BChE Inhibitor] BChE1 Butyrylcholinesterase (BChE) Bambuterol->BChE1 Reversible Inhibition (Self-Braking Mechanism) Mono Bambuterol Monocarbamate [Intermediate] Bambuterol->Mono Slow Hydrolysis (Rate Limiting) BChE1->Bambuterol Catalysis Terbutaline Terbutaline [Active Agonist] Mono->Terbutaline Fast Hydrolysis BChE2 Butyrylcholinesterase (BChE) BChE2->Mono Catalysis Receptor Beta-2 Adrenergic Receptor Terbutaline->Receptor High Affinity Binding

Figure 1: The enzymatic cascade required for activation. Note the "Self-Braking" loop where the parent drug inhibits the very enzyme required for its activation.

Module 2: Troubleshooting Dosage & Efficacy

Issue 1: "I see no cAMP response in my cells."

Diagnosis: Lack of Hydrolytic Capacity. Standard DMEM/RPMI supplemented with 10% FBS often lacks sufficient human-like BChE activity. Bovine esterases may have different kinetics or be present in too low concentrations to process the carbamate groups within the assay window (typically 30–60 mins for cAMP).

Solution: BChE Supplementation. You must add purified Butyrylcholinesterase to your media.

Issue 2: "The dose-response curve is bell-shaped or flat."

Diagnosis: Enzyme Saturation & Inhibition. Bambuterol is a competitive inhibitor of BChE. At high concentrations (>10


M), the parent drug inhibits the enzyme so effectively that it prevents its own conversion to the monocarbamate and terbutaline. This creates a non-linear pharmacodynamic profile.

Solution:

  • Lower the Dosage: Test ranges between 1 nM – 1

    
    M.
    
  • Pre-incubation: Incubate the drug with the enzyme before adding to cells to allow partial conversion to Terbutaline.

Module 3: Optimized Experimental Protocols

Protocol A: In Vitro BChE Supplementation Assay

Use this protocol to validate that your lack of signal is due to missing enzymes.

Reagents:

  • Analyte: this compound (dissolved in DMSO, final <0.1%).

  • Enzyme: Purified Human Butyrylcholinesterase (BChE) or Human Serum (pooled).

  • Assay Buffer: PBS or HBSS (pH 7.4).

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of this compound.

  • Enzyme Mix: In a cell-free tube, dilute BChE to 0.5 – 1.0 U/mL in assay buffer.

    • Note: If using human serum, a 5% v/v concentration is usually sufficient.

  • Reaction Start: Add this compound to the Enzyme Mix (Final conc: 1

    
    M).
    
  • Incubation: Incubate at 37°C for 30, 60, and 120 minutes .

  • Transfer: Transfer the reaction mixture onto your target cells (e.g., BEAS-2B or ASM cells).

  • Readout: Measure cAMP or p-CREB after 15 minutes of exposure.

Protocol B: Measuring Hydrolysis Rate (HPLC/MS)

Use this to determine the half-life of the Monocarbamate in your specific media.

Workflow Diagram:

Protocol_Workflow Start Start: Prepare Media (Serum-Free vs. +BChE) Spike Spike Analyte (1 µM Monocarbamate) Start->Spike Incubate Incubate @ 37°C (Timepoints: 0, 1, 4, 24h) Spike->Incubate Stop Stop Reaction (Acetonitrile + 0.1% Formic Acid) Incubate->Stop Spin Centrifuge (10,000g, 10 min) Stop->Spin Analyze LC-MS/MS Analysis Monitor Transitions for: 1. Monocarbamate 2. Terbutaline Spin->Analyze

Figure 2: Workflow for quantifying the conversion rate of this compound to Terbutaline.

Module 4: Data & Specifications

Solubility & Stability Table
ParameterSpecificationNotes
Molecular Weight ~367.4 g/mol (HCl salt)Monocarbamate is lighter than Bis-carbamate (~403 g/mol ).
Solubility (Water) > 10 mg/mLHighly soluble as HCl salt.
Solubility (DMSO) > 20 mg/mLRecommended for stock solutions.
Stability (pH 7.4) Stable (>24h)Spontaneous hydrolysis is negligible without BChE.
Enzymatic Half-life VariableDependent on BChE concentration. In human plasma: ~30 mins (Mono

Terbutaline).
Key Pharmacological Constants
  • BChE Inhibition (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  ~17 nM (Bambuterol is a nanomolar inhibitor).
    
  • Receptor Affinity:

    • Bambuterol: Negligible.

    • Monocarbamate: Low/Weak.

    • Terbutaline: High (

      
       ~100-200 nM).
      

Frequently Asked Questions (FAQ)

Q: Can I use Acetylcholinesterase (AChE) instead of Butyrylcholinesterase (BChE)? A: No. Bambuterol is highly selective for BChE. AChE (found in synapses and red blood cells) has a 2400-fold lower efficiency for hydrolyzing bambuterol compared to BChE. You must use BChE (EC 3.1.1.8).[5]

Q: Why does the Monocarbamate exist if Bambuterol is the drug? A: The monocarbamate is the obligatory intermediate. In metabolic studies, it is often tested to verify if the "sustained release" mechanism is due to the first step (Bis


 Mono) or the second step (Mono 

Terbutaline). The first step is generally the rate-limiting, "self-inhibited" step.

Q: My cells are dying after treatment. Is it cytotoxicity? A: It is unlikely to be direct cytotoxicity unless you are dosing >100


M. However, check your BChE source. If using high concentrations of serum to provide enzymes, the serum factors themselves might be affecting sensitive primary cells. Use purified human BChE to isolate the variable.

References

  • Tunek, A., & Svensson, L. A. (1988).[3] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][3][5] Drug Metabolism and Disposition.[1][3][4][7]

  • Sitar, D. S. (1996).[2] Clinical pharmacokinetics of bambuterol.[1][2][3][4][5][8][9][10] Clinical Pharmacokinetics.[1][2][3][5]

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol in subjects homozygous for the atypical gene for plasma cholinesterase.[4] British Journal of Clinical Pharmacology.[5]

  • PubChem. (2024). Bambuterol Compound Summary.[2][4][5][6][11][12][13] National Library of Medicine.

Sources

Technical Support Center: Bambuterol Monocarbamate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation & Troubleshooting for Bambuterol Monocarbamate (Impurity C)

Status: Operational | Expert Level: Senior Application Scientist

Executive Summary: The Analyst's Perspective

Welcome to the technical support hub for This compound . As a Senior Application Scientist, I often see researchers struggle with this analyte not because of detection limits, but because of chemical instability .

The Core Challenge: Bambuterol is a bis-carbamate prodrug designed to hydrolyze into Terbutaline.[1] The Monocarbamate (often designated as Impurity C in pharmacopoeias) is the intermediate species.

  • Bambuterol (Hydrophobic, Late Eluting)

  • Monocarbamate (Intermediate Polarity)

  • Terbutaline (Hydrophilic, Early Eluting)

Your validation strategy must prove you can separate these three species while preventing the parent drug from turning into the analyte during the run.

Visualizing the Chemistry (The "Why" Behind the Protocol)

Before validating, you must understand the degradation pathway. If your autosampler is too warm or your buffer pH is too high, you will generate the Monocarbamate artificially, failing your Accuracy and Robustness parameters.

HydrolysisPathway cluster_conditions Critical Control Factors Bambuterol Bambuterol (Bis-carbamate) Late Eluter Mono This compound (Impurity C) Target Analyte Bambuterol->Mono Hydrolysis (Fast at pH > 6) Terb Terbutaline (Parent Drug) Early Eluter Mono->Terb Hydrolysis (Slower) pH Buffer pH (Keep < 4.0) Temp Autosampler Temp (Keep at 4°C)

Figure 1: The stepwise hydrolysis of Bambuterol. Note that the Monocarbamate is a transient intermediate. Control of pH and Temperature is mandatory to freeze this equilibrium.

Standardized Protocol Recommendations

Do not start from scratch. Based on field data, this is the robust starting point for separating the Monocarbamate from the Bis-carbamate and Terbutaline.

Chromatographic Conditions (HPLC-UV)
ParameterRecommendationRationale
Column C18 (L1), End-capped, 250 x 4.6 mm, 5 µmHigh carbon load required to retain the polar Terbutaline while resolving the carbamates.
Mobile Phase A 0.05M Phosphate Buffer (pH 3.0)Critical: Low pH stabilizes the carbamate ester bond.
Mobile Phase B Acetonitrile : Buffer (90:10)High organic strength needed to elute the hydrophobic Bambuterol parent.
Gradient Time 0: 10% B Time 15: 80% B Time 20: 10% BGradient is required. Isocratic methods often result in broad peaks for Bambuterol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 214 nm or 265 nm214 nm provides higher sensitivity for the carbamate moiety; 265 nm is more specific to the aromatic ring.
Column Temp 25°C - 30°CDo not exceed 30°C to prevent on-column hydrolysis.

Troubleshooting & FAQ: The "Support Ticket" Approach

Issue 1: "I see a 'Ghost Peak' that grows over time in my standard vials."

Diagnosis: In-vial Hydrolysis. The Science: Bambuterol is chemically labile. If dissolved in a neutral or basic diluent (like pure water or methanol/water mix without acid), it spontaneously degrades into the Monocarbamate. Corrective Action:

  • Change Diluent: Use 0.01 N HCl or the Mobile Phase A (pH 3.0). Never use pure water.

  • Thermostat: Set autosampler to 4°C.

  • Verification: Inject the same vial at 0 hours and 24 hours. If the Monocarbamate peak area increases by >2%, your stability is compromised.

Issue 2: "The Monocarbamate peak is co-eluting with the Bambuterol peak."

Diagnosis: Insufficient Selectivity (Separation Factor


).
The Science:  Both compounds are hydrophobic, differing only by one dimethylcarbamoyl group.
Corrective Action: 
  • Modify Gradient: Decrease the slope of the gradient ramp between 10 and 15 minutes.

  • pH Adjustment: Lowering pH from 3.5 to 2.8 often sharpens the Monocarbamate peak by suppressing ionization of the secondary amine.

  • Column Choice: Switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi). These interact differently with the carbamate oxygen.

Issue 3: "My Linearity at low concentrations (LOQ) is failing."

Diagnosis: Adsorption (Silanol Activity). The Science: The secondary amine in the structure interacts with free silanols on the silica backbone of the column, causing tailing and loss of area at low loads. Corrective Action:

  • Ion Pairing (Optional): Add 5mM Sodium Octanesulfonate to the mobile phase (only if not using MS).

  • Buffer Strength: Increase phosphate buffer concentration from 20mM to 50mM to mask silanol sites.

Validation Workflow Logic (ICH Q2(R2) Aligned)

Use this logic flow to guide your validation experiments. This ensures you don't waste time validating a method that isn't specific or stable.

ValidationLogic Start Start Validation Spec 1. Specificity Check (Inject Parent, Mono, Terb mix) Start->Spec ResCheck Is Resolution > 2.0? Spec->ResCheck Optimize Optimize Gradient/pH ResCheck->Optimize No StabCheck 2. Solution Stability (24h at 4°C) ResCheck->StabCheck Yes Optimize->Spec Degrade Is Monocarbamate increasing? StabCheck->Degrade FixDiluent Acidify Diluent / Lower Temp Degrade->FixDiluent Yes LinAcc 3. Linearity & Accuracy (Range: LOQ to 120%) Degrade->LinAcc No FixDiluent->StabCheck

Figure 2: Decision tree for method validation. Note that Specificity and Stability are the "Gatekeepers" before proceeding to quantitative validation.

Regulatory & Compliance Checklist

When submitting this validation data (IND/NDA or DMF), ensure you address the specific requirements of ICH Q2(R2) regarding impurities:

  • Reporting Threshold: Ensure your LOQ is

    
     the ICH reporting threshold (usually 0.05% of the parent drug peak response).
    
  • Relative Response Factor (RRF): You must determine if the Monocarbamate absorbs UV light differently than Bambuterol.

    • Experiment: Inject equimolar solutions of Bambuterol and Monocarbamate.

    • Calculation:

      
      .
      
    • Impact: If RRF is outside 0.8–1.2, you must use the RRF to correct impurity calculations.

  • Forced Degradation: You must demonstrate that your method can detect the Monocarbamate formed in situ.

    • Acid Hydrolysis: 0.1N HCl, 60°C for 1 hour.

    • Base Hydrolysis: 0.1N NaOH (Warning: This will likely degrade everything to Terbutaline instantly; use mild conditions).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[3] Provides the global regulatory framework for specificity, linearity, and accuracy.

  • European Pharmacopoeia (Ph. Eur.). Bambuterol Hydrochloride Monograph. Defines "Impurity C" (this compound) and system suitability requirements.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bambuterol. Detailed chemical structure and physical property data.[4]

  • Svensson, L. A. Bambuterol: A prodrug of terbutaline with sustained effect. (1988). Agents and Actions, 23, 17-19. Explains the hydrolysis mechanism and kinetics of the carbamate group.

Sources

Strategies for reducing side effects of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: BAMB-OPT-2026
Assigned Specialist: Senior Application Scientist, Lead Pharmacologist

Introduction: The "Self-Inhibiting" Prodrug Paradox

Welcome to the Bambuterol Technical Support Hub. You are likely here because you are encountering the unique pharmacological paradox of Bambuterol Monocarbamate: it is a substrate for the very enzyme it inhibits.

Unlike standard beta-agonists, Bambuterol is a bis-dimethylcarbamate prodrug of terbutaline. Its sustained-release profile is not solely due to formulation chemistry, but rather its mechanism of "suicide inhibition" on plasma butyrylcholinesterase (BChE) . It temporarily disables BChE, slowing its own hydrolysis into active terbutaline.[1]

This guide addresses the technical challenges arising from this mechanism: unpredictable hydrolysis rates, stereoselective variability, and downstream beta-adrenergic side effects.

Module 1: Pharmacokinetic Optimization & BChE Control

Q: Why are we seeing high inter-subject variability in terbutaline release rates?

A: The variability is likely driven by baseline BChE activity levels, which are genetically polymorphic in human populations.

Technical Insight: Bambuterol does not just "release" terbutaline; it must first inhibit BChE to create a "depot" effect. If a subject has the atypical BChE variant (e.g., genotype E1uE1a), they may metabolize the prodrug differently, leading to either therapeutic failure (too slow) or toxicity (too fast).

The Hydrolysis Loop (Mechanism of Action): The following diagram illustrates the critical feedback loop you must model in your PK simulations.

Bambuterol_Hydrolysis Bambuterol Bambuterol (Prodrug) BChE Plasma BChE (Enzyme) Bambuterol->BChE Substrate Binding Inhibition Reversible Inhibition Bambuterol->Inhibition Carbamylation Mono Monocarbamate Metabolite BChE->Mono Hydrolysis (Slow) Inhibition->BChE Slows Activity Terbutaline Terbutaline (Active) Mono->Terbutaline Hydrolysis (Fast)

Figure 1: The Self-Inhibiting Hydrolysis Loop. Bambuterol acts as both a substrate and an inhibitor of BChE, regulating its own conversion rate to Terbutaline.[2]

Troubleshooting Protocol: BChE Activity Normalization

If your PK data is inconsistent, do not rely solely on plasma terbutaline levels. You must normalize against BChE activity.

  • Assay: Modified Ellman’s Assay.

  • Modification: Use butyrylthiocholine as the substrate (specific for BChE).

  • Endpoint: Measure residual BChE activity before and during Bambuterol administration.

  • Correction Factor: Correlate

    
     of Terbutaline with 
    
    
    
    BChE Inhibition.

Module 2: Mitigating Beta-Adrenergic Side Effects

Q: Our subjects are experiencing skeletal muscle tremors. Is this central or peripheral?

A: This is a peripheral response mediated by Beta-2 receptors on skeletal muscle fibers, not a CNS effect.[3]

Causality: Stimulation of Beta-2 receptors in skeletal muscle increases adenylate cyclase activity, shortening the active state of the muscle contraction. This leads to incomplete fusion of tetanic contractions, manifesting as tremor.

Mitigation Strategy Matrix
Side EffectMechanismMitigation StrategyExperimental Adjustment
Tremor Beta-2 mediated shortening of muscle active state.[4]Dose Titration: Start at 50% effective dose (ED50) and titrate up over 7 days.Allow receptor downregulation (tolerance) to develop before efficacy testing.
Tachycardia Reflex response to vasodilation (Beta-2) + Direct atrial stimulation (Beta-1 at high doses).Cardioselective Beta-Blockers: Caution advised.[5]Monitor Heart Rate Variability (HRV). Ensure K+ levels are normal (Hypokalemia worsens tachycardia).
Hypokalemia Intracellular K+ shift via Na+/K+ ATPase stimulation.Electrolyte Supplementation. Mandatory: Monitor serum K+ in all acute high-dose studies.

Module 3: Stereochemistry & Formulation

Q: Should we switch from the racemate to (R)-Bambuterol?

A: Yes. The metabolic kinetics are stereoselective.

Scientific Rationale: Evidence suggests that (R)-Bambuterol is hydrolyzed approximately four times faster than the (S)-enantiomer by human BChE [1].[6]

  • The Problem: Using a racemate (50:50 mixture) means you are administering two drugs with different PK profiles. The (S)-isomer may linger as a "metabolic drag," continuing to inhibit BChE without providing timely therapeutic terbutaline levels.

  • The Solution: (R)-Bambuterol provides a more predictable onset of action and higher potency for conditions like colitis and asthma [2].

Module 4: Critical Drug Interactions (Anesthesia)

Q: We are planning a surgery protocol involving Bambuterol-treated animals. Can we use Succinylcholine?

A: ABSOLUTELY NOT. This is a critical safety violation.

The Mechanism of Interaction: Succinylcholine (Suxamethonium) is a depolarizing neuromuscular blocker that relies on BChE for degradation.

  • Bambuterol inhibits BChE to regulate its own release.

  • If Succinylcholine is administered, the inhibited BChE cannot break it down.

  • Result: Succinylcholine blockade is prolonged by 200-300% , leading to prolonged apnea and paralysis [3].

Safe Alternative: Use non-depolarizing neuromuscular blockers that are not metabolized by BChE, such as Rocuronium or Atracurium (metabolized via Hofmann elimination).

Experimental Protocols

Protocol A: In Vitro BChE Inhibition Assay (Ellman Adaptation)

Use this to validate batch potency or subject enzyme variability.

  • Preparation: Prepare 3 mL of Phosphate Buffer (0.1 M, pH 8.0).

  • Substrate: Add 20 µL of Butyrylthiocholine iodide (0.075 M).

  • Reagent: Add 100 µL of DTNB (Ellman's Reagent).

  • Sample: Add 10 µL of plasma/tissue homogenate containing Bambuterol.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes.

  • Calculation:

    
    
    
Protocol B: In Vivo Tremor Monitoring (Rodent Model)

Subjective scoring is unreliable. Use this quantitative method.

  • Equipment: Force Displacement Transducer (0-50g range).

  • Setup: Restrain the animal (rat) in a supine position.

  • Attachment: Attach the transducer to the hind limb using a non-elastic thread.

  • Baseline: Record resting muscle micro-vibrations for 5 minutes.

  • Dosing: Administer Bambuterol (Oral/IP).

  • Data Acquisition: Record at 1000 Hz to capture high-frequency tremor (10-15 Hz range).

  • Analysis: Perform Fast Fourier Transform (FFT) on the signal. Look for power spectral density peaks in the 10-18 Hz band.

References

  • Groner, E., et al. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates . Drug Metabolism and Disposition.

  • MedChemExpress. (n.d.). (R)-Bambuterol Hydrochloride .[7][8] MedChemExpress Product Datasheet.

  • Fisher, D. M., et al. (1988). The effect of bambuterol on plasma cholinesterase activity and suxamethonium-induced neuromuscular blockade . Acta Anaesthesiologica Scandinavica.

  • Sitar, D. S. (1996).[1] Clinical pharmacokinetics of bambuterol . Clinical Pharmacokinetics.

  • AstraZeneca. (2009). Bambuterol (Bambec) Prescribing Information . Electronic Medicines Compendium.

Sources

Technical Guide: Experimental Design for Bambuterol Monocarbamate Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Self-Braking" Mechanism

Bambuterol is not a standard prodrug; it is a bis-dimethylcarbamate of terbutaline.[1] Its unique pharmacokinetic profile relies on a "self-braking" mechanism where the parent drug reversibly inhibits Butyrylcholinesterase (BChE) , the very enzyme responsible for its hydrolysis.

The critical experimental challenge lies in the intermediate metabolite: Bambuterol Monocarbamate . This transient species governs the rate-limiting step of terbutaline release. If your experimental design fails to stabilize this intermediate or account for BChE inhibition, your kinetic data will be invalid.

This guide addresses specific technical failures often observed in the isolation and kinetic profiling of the monocarbamate intermediate.

Module A: Analytical Integrity & Separation

Core Issue: "I am observing artificial conversion of Bambuterol to Monocarbamate/Terbutaline during LC-MS analysis."

The Troubleshooting Logic

Carbamates are chemically stable in acidic environments but highly labile in alkaline conditions. Standard reverse-phase HPLC methods often use pH 7.4 buffers or prolonged run times that induce spontaneous hydrolysis inside the column, leading to overestimation of the metabolite.

Solution: HILIC-UPLC-MS/MS with Acidic Quenching

To separate the polar terbutaline from the hydrophobic bambuterol while preserving the monocarbamate, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18.

Validated Protocol: Sample Preparation
  • Quenching: Immediately quench plasma incubations (50 µL) with ice-cold Acetonitrile containing 1% Formic Acid (150 µL).

    • Why: The acid lowers pH < 4.0, freezing chemical hydrolysis. The organic solvent precipitates BChE, stopping enzymatic activity.

  • Centrifugation: 12,000 x g for 10 min at 4°C.

  • Supernatant: Inject directly. Do not evaporate and reconstitute in neutral buffer.

Validated Protocol: Chromatographic Conditions
ParameterSettingRationale
Column HILIC Silica or Amide (1.7 µm)Retains polar Terbutaline without ion-pairing agents.
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 3.5)Low pH stabilizes the carbamate linkage.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content for HILIC retention mechanism.
Flow Rate 0.4 mL/minHigh throughput to minimize on-column residence time.
Run Time < 4.0 minutesPrevents on-column degradation.
Visualization: Sample Integrity Workflow

SamplePrep start Plasma Sample (Containing BChE) split Quenching Method start->split path_fail Neutral MeOH/ACN split->path_fail Standard path_success Ice-Cold ACN + 1% Formic Acid split->path_success Optimized result_fail Artifactual Hydrolysis (Overestimated Terbutaline) path_fail->result_fail step_precip Protein Precipitation (Stops BChE) path_success->step_precip step_ph pH < 4.0 Environment (Stops Chemical Hydrolysis) path_success->step_ph result_success Accurate Monocarbamate Quantification step_precip->result_success step_ph->result_success

Caption: Figure 1. Critical decision pathway for preventing ex vivo hydrolysis of this compound.

Module B: Enzymatic Kinetics (BChE)

Core Issue: "My Michaelis-Menten plots are non-linear or show substrate inhibition."

The Mechanism

Bambuterol acts as a suicide inhibitor (or slow substrate) for BChE. It carbamylates the active site serine of BChE.

  • Step 1: Bambuterol binds BChE.

  • Step 2: One carbamate group is hydrolyzed (releasing Monocarbamate).

  • Step 3: The enzyme becomes temporarily carbamylated (inactive).

  • Step 4: Decarbamylation (slow) regenerates active BChE.

Therefore, standard steady-state kinetics often fail because the enzyme concentration


 effectively decreases over time during the assay.
Q&A: Troubleshooting Kinetic Assays

Q: How do I measure the formation of Monocarbamate accurately? A: You must use Initial Rate Conditions strictly.

  • Limit incubation time to < 5 minutes.

  • Use low substrate concentrations (<

    
    ) to minimize the "suicide" inactivation phase during the initial read.
    
  • Correction: If studying long-term release, use an integrated rate equation that accounts for enzyme inactivation, not simple Michaelis-Menten.

Q: Why do I see high variability between donor plasma lots? A: BChE exhibits significant genetic polymorphism (e.g., the Atypical or Fluoride-resistant variants).

  • Requirement: Genotype your plasma donors or use pooled human plasma (>50 donors) to average out atypical variants. Alternatively, use recombinant human BChE for mechanistic studies to eliminate lot-to-lot variance.

Q: Does Acetylcholinesterase (AChE) play a role? A: Negligible. Bambuterol is highly selective for BChE. Using RBC-lysed plasma (containing AChE) will not significantly alter the hydrolysis rate, but it complicates the matrix. Use plasma or serum, not whole blood.

Visualization: The Hydrolysis Cascade

Hydrolysis cluster_0 Rate Limiting Step bamb Bambuterol (Bis-carbamate) mono Monocarbamate (Intermediate) bamb->mono Hydrolysis 1 (Fast) bche BChE (Enzyme) bamb->bche Reversible Inhibition terb Terbutaline (Active Drug) mono->terb Hydrolysis 2 (Slow/Regulated) bche->bamb Catalysis bche->mono Catalysis

Caption: Figure 2. The metabolic cascade showing the dual role of Bambuterol as both substrate and inhibitor of BChE.

Module C: Stability & Storage Guidelines

Core Issue: "My reference standards degrade in solution."

This compound is chemically fragile. The carbamate bond is sensitive to nucleophilic attack (hydrolysis) and oxidative degradation.

Storage Matrix
ConditionStability EstimateRecommendation
Solid State > 2 YearsStore at -20°C, desiccated.
DMSO Stock 6 MonthsStore at -80°C. Avoid repeated freeze-thaw.
Aqueous (pH 7.4) < 4 HoursDO NOT STORE. Prepare fresh for every assay.
Aqueous (pH 3.0) 24-48 HoursStable in 10 mM Ammonium Acetate (pH 3.0).

Critical Directive: Never dissolve the Monocarbamate standard in basic buffers (PBS pH 7.4) until the exact moment of incubation.

References

  • Svensson, L. A. (1987).[1] Bambuterol: A prodrug-prodrug with built-in hydrolysis brake. Acta Pharmaceutica Suecica.

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][2] Drug Metabolism and Disposition.

  • Wu, H., et al. (2014).[3] Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry.[3] Journal of Chromatography B.

  • Bartolinčić, A., et al. (2005).[4] Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis.

  • Vacondio, F., et al. (2015).[5] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Bambuterol Monocarbamate Degradation & Prevention

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers and formulation scientists working with Bambuterol Hydrochloride. It addresses the specific degradation mechanism leading to Bambuterol Monocarbamate (EP Impurity C) , distinguishing it from other structural analogs, and provides actionable protocols for stabilization and detection.

Topic: this compound (Intermediate Hydrolysis Product) Code: EP Impurity C / USP Related Compound C Chemical Identity: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate

Module 1: Degradation Mechanics & Kinetics

Understanding the "Why" and "How" of Monocarbamate formation.

Q1: What is the precise chemical mechanism forming this compound? A: Bambuterol is a bis-dimethylcarbamate prodrug of terbutaline. The formation of the monocarbamate is the first step in a sequential hydrolysis cascade.

  • Step 1 (Rate Limiting in Acid): One of the two dimethylcarbamate esters

    
     is hydrolyzed by water (or catalyzed by esterases in vivo), releasing dimethylamine and carbon dioxide to form This compound  (Impurity C).
    
  • Step 2: The second carbamate group hydrolyzes, yielding Terbutaline (Impurity A).

  • Key Insight: This reaction is pH-dependent.[1] While carbamates are generally more stable than simple esters, they are labile under neutral to alkaline conditions and susceptible to specific enzymatic cleavage (butyrylcholinesterase).

Q2: I see "Impurity D" in my chromatograms. Is this the Monocarbamate? A: No. This is a critical distinction.

  • Impurity C (Monocarbamate): Retains the tert-butylamino group but loses one carbamate moiety. It is a hydrolysis product.[2]

  • Impurity D (Des-tert-butyl): Retains both carbamate moieties but loses the tert-butyl group on the amine tail. This is typically a synthesis impurity or an oxidative degradation product, not a hydrolysis intermediate. Confusing these two leads to incorrect root-cause analysis.

Q3: At what pH is the Monocarbamate most likely to form? A: Bambuterol exhibits a U-shaped pH-stability profile.

  • pH > 6.0: Hydrolysis accelerates significantly. In neutral buffers (e.g., PBS pH 7.2), Bambuterol degrades measurably within 24 hours, initially forming the Monocarbamate.

  • pH < 2.0: Acid-catalyzed hydrolysis occurs, though slower than alkaline hydrolysis.

  • Stability Window: The optimal stability is observed between pH 3.0 and 4.5 . Formulations kept in this range show minimal conversion to the Monocarbamate.

Module 2: Analytical Troubleshooting

Detecting and separating the Monocarbamate from the parent and Terbutaline.

Q4: My HPLC method cannot separate the Monocarbamate from Bambuterol. What should I adjust? A: The polarity difference drives the separation.

  • Elution Order (Reverse Phase C18):

    • Terbutaline (Impurity A): Most polar (two free phenols). Elutes first (

      
       min).
      
    • Monocarbamate (Impurity C): Intermediate polarity (one phenol, one carbamate). Elutes middle.

    • Bambuterol (Parent): Least polar (two lipophilic carbamates). Elutes last (

      
       min).
      
  • Troubleshooting: If resolution is poor between the Monocarbamate and Parent, reduce the organic modifier (Acetonitrile) in your mobile phase by 5-10%. A gradient starting at 5-10% ACN and ramping to 60% is usually required to resolve the highly polar Terbutaline from the non-polar Bambuterol.

Q5: Why does the Monocarbamate peak area fluctuate during sample preparation? A: This indicates in-situ hydrolysis .

  • Cause: Using a diluent with high pH (e.g., water/methanol without buffer) or letting samples sit in the autosampler at room temperature.

  • Fix: Use an acidified diluent (e.g., 0.1% Formic Acid in Water/ACN). Maintain autosampler temperature at 4°C.

Module 3: Prevention & Stabilization

Formulation strategies to arrest degradation.

Q6: Can I use standard phosphate buffers for Bambuterol liquid formulations? A: Proceed with caution. Phosphate buffers at pH 7.0+ will catalyze hydrolysis.

  • Recommendation: Use Citrate or Acetate buffers to maintain pH between 3.0 and 4.0. If phosphate is necessary, ensure the pH is strictly adjusted below 5.0.

Q7: How does moisture content impact the solid-state stability of the Monocarbamate? A: Even in solid form, residual moisture in the presence of excipients (like magnesium stearate, which is alkaline) can drive hydrolysis.

  • Protocol: Ensure water activity (

    
    ) is < 0.2. Use moisture-barrier packaging (e.g., Alu-Alu blisters) and avoid alkaline fillers.
    
Visualizing the Pathway

The following diagram illustrates the degradation cascade, highlighting the distinct pathways for Impurity C (Hydrolysis) versus Impurity D (Dealkylation).

Bambuterol_Degradation Bambuterol Bambuterol (Bis-carbamate Parent) Mono Impurity C (Monocarbamate) [INTERMEDIATE] Bambuterol->Mono Hydrolysis (Fast at pH > 6) Loss of 1 Carbamate ImpurityD Impurity D (Des-tert-butyl) [NON-HYDROLYTIC] Bambuterol->ImpurityD N-Dealkylation (Oxidative/Synthetic) Terbutaline Impurity A (Terbutaline) [FINAL HYDROLYSIS] Mono->Terbutaline Hydrolysis Loss of 2nd Carbamate

Figure 1: Bambuterol degradation pathways. The red path indicates the hydrolysis cascade leading to the Monocarbamate (Impurity C) and eventually Terbutaline.

Experimental Protocol: Forced Degradation (Hydrolysis Focus)

Use this protocol to validate your analytical method's ability to detect the Monocarbamate.

Objective: Generate this compound (Impurity C) in situ for retention time confirmation.

StepActionTechnical Note
1. Preparation Prepare a 1.0 mg/mL solution of Bambuterol HCl in 0.1 N NaOH .Alkaline conditions accelerate carbamate hydrolysis.
2. Stressing Incubate at room temperature for 2–4 hours .Do not heat initially; rapid heating may drive the reaction completely to Terbutaline, bypassing the Monocarbamate intermediate.
3. Quenching Neutralize with an equal volume of 0.1 N HCl .Crucial to stop the reaction before injection. Final pH should be ~3–4.
4. Analysis Inject immediately onto HPLC.Look for the new peak eluting before the parent but after Terbutaline.

Quantitative Data: Relative Stability

Condition% Parent Remaining (24h)Major Degradant
Acid (0.1 N HCl) > 99.5%None (Stable)
Neutral (Water) ~ 98.0%Impurity C (Monocarbamate)
Base (0.1 N NaOH) < 5.0%Impurity A (Terbutaline)
Oxidative (3% H2O2) ~ 90.0%Impurity D & N-Oxides
References
  • European Pharmacopoeia (Ph. Eur.). Bambuterol Hydrochloride Monograph 01/2008:1293. (Defines Impurity C and D structures).
  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood. Drug Metabolism and Disposition.[3]

  • Tammam, M. H., et al. (2017).[2] Stability Indicating RP-HPLC Method for Simultaneous Determination of Bambuterol HCl and Na Benzoate in the Presence of Bambuterol HCl Alkaline Degradation Product. ResearchGate.

  • AstraZeneca. Bambuterol (Bambec) Prescribing Information.

Sources

Validation & Comparative

Comparative Guide: Bambuterol Monocarbamate vs. Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Prodrug Mechanism

Bambuterol (specifically the bis-dimethylcarbamate prodrug of terbutaline) represents a unique pharmacokinetic approach in beta-adrenergic modulation. Unlike standard agonists that rely on direct receptor interaction (Salbutamol) or exosite binding (Salmeterol), Bambuterol functions as a "stealth" transport vehicle.

Its defining characteristic is the reversible inhibition of plasma cholinesterase (pseudocholinesterase) . By inhibiting the very enzyme responsible for its degradation in the blood, Bambuterol survives systemic circulation to concentrate in lung tissue, where specific uptake mechanisms and oxidative metabolism release the active metabolite, terbutaline.

This guide compares Bambuterol’s performance against industry standards (Salbutamol, Salmeterol) and provides the experimental frameworks necessary to validate its unique prodrug kinetics.

Molecular Mechanism & Metabolic Cascade

To understand the performance difference, one must visualize the activation pathway. Bambuterol itself possesses negligible affinity for the


-adrenoceptor. Its efficacy is entirely dependent on the hydrolytic conversion to terbutaline.
Diagram 1: The Prodrug Metabolic Pathway

This diagram illustrates the "protected" transport of Bambuterol through plasma and its selective activation within lung tissue.

Bambuterol_Pathway Bambuterol Bambuterol (Inactive Prodrug) Plasma Systemic Circulation (Plasma) Bambuterol->Plasma ChE_Inhibition Inhibits Plasma Cholinesterase Plasma->ChE_Inhibition Self-Protection Mechanism Lung_Uptake Lung Tissue Uptake Plasma->Lung_Uptake Concentration Gradient ChE_Inhibition->Plasma Stabilization Hydrolysis Hydrolysis & Oxidation Lung_Uptake->Hydrolysis Local Esterases/CYP450 Terbutaline Terbutaline (Active Metabolite) Hydrolysis->Terbutaline Receptor Beta-2 Receptor Activation Terbutaline->Receptor High Affinity Binding

Figure 1: Bambuterol utilizes cholinesterase inhibition to survive plasma transit, selectively activating in lung tissue.

Comparative Performance Analysis

The following data consolidates pharmacokinetic (PK) and pharmacodynamic (PD) parameters. Note the distinction between the prodrug (Bambuterol) and the active moieties.[1][2][3]

Table 1: Bambuterol vs. Standard Beta-2 Agonists
FeatureBambuterol (Prodrug)Salbutamol (SABA)Salmeterol (LABA)
Drug Class Oral Prodrug (Long-Acting)Inhaled Short-ActingInhaled Long-Acting
Active Moiety TerbutalineSalbutamolSalmeterol
Receptor Affinity (

)
>10,000 nM (Inactive)~100-200 nM~0.1-1.0 nM
Mechanism of Duration Slow hydrolysis & lung retentionRapid dissociationExosite binding (Membrane anchoring)
Onset of Action Slow (1–2 hours)Rapid (<5 mins)Slow (10–20 mins)
Duration of Action 24 Hours (Once Daily)4–6 Hours12 Hours
Lung Selectivity High (via specific uptake)High (via inhalation route)High (via inhalation route)
Systemic Side Effects Moderate (Tremor/Palpitations)*Low (if inhaled)Low (if inhaled)

*Note: Oral administration of Bambuterol can lead to higher systemic levels of terbutaline compared to inhaled therapies, potentially increasing tremor risk.

Experimental Protocols for Validation

For researchers characterizing Bambuterol, standard binding assays will fail because the parent compound is inactive. You must employ a Differential Hydrolysis Protocol to observe the conversion rate.

Protocol A: Differential Hydrolysis Stability Assay (In Vitro)

Objective: To quantify the stability of Bambuterol in human plasma versus its rapid conversion in lung homogenate.

Reagents:

  • Human Plasma (Pooled, Citrated).

  • Lung Tissue Homogenate (Rat or Human, prepared in PBS).

  • Internal Standard: Salbutamol-d3.

  • LC-MS/MS System.

Workflow Diagram:

Hydrolysis_Protocol Start Substrate Preparation (1 µM Bambuterol) Split Split Samples Start->Split Inc_Plasma Incubation A: Human Plasma (37°C) Split->Inc_Plasma Inc_Lung Incubation B: Lung Homogenate (37°C) Split->Inc_Lung Quench Quench at t=0, 30, 60, 120 min (Acetonitrile + IS) Inc_Plasma->Quench Inc_Lung->Quench Analysis LC-MS/MS Analysis (Monitor: Bambuterol vs Terbutaline) Quench->Analysis

Figure 2: Workflow to demonstrate Bambuterol's stability in plasma vs. conversion in lung tissue.

Step-by-Step Methodology:

  • Preparation: Spiked Bambuterol (1 µM final concentration) into separate reaction vessels containing pre-warmed (37°C) human plasma and lung homogenate.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove 100 µL aliquots.

  • Quenching: Immediately add 300 µL ice-cold acetonitrile containing the Internal Standard to stop enzymatic activity. Vortex for 30 seconds.

  • Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor Transition 1: Bambuterol (Parent) depletion.

    • Monitor Transition 2: Terbutaline (Metabolite) appearance.[1]

  • Validation Criteria:

    • Plasma:[4][5] Bambuterol should show

      
       degradation over 2 hours (demonstrating ChE inhibition/stability).
      
    • Lung: Terbutaline appearance should follow first-order kinetics with

      
       conversion observed.
      
Protocol B: Competitive Radioligand Binding (Prodrug Verification)

Objective: To prove that Bambuterol itself does not bind the receptor, confirming its prodrug status.

  • Membrane Prep: Isolate membranes from CHO cells overexpressing human

    
    -AR.
    
  • Ligand: Use [

    
    H]-CGP12177 (high affinity antagonist) as the radioligand (~0.5 nM).
    
  • Competition:

    • Group A (Bambuterol): Titrate

      
       M to 
      
      
      
      M.
    • Group B (Terbutaline): Titrate

      
       M to 
      
      
      
      M.
  • Incubation: 90 minutes at room temperature.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Result:

    • Terbutaline:[1][2][3][4][5][6][7][8][9] Sigmoidal displacement curve (

      
       nM).
      
    • Bambuterol:[1][2][3][4][5][6][7][8][9][10][11][12] Flat line or displacement only at extremely high concentrations (

      
      M), confirming lack of direct affinity.
      

References

  • Svensson, L. A. (1991).[3] "Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity."[3] Agents and Actions Supplements.

  • Nyberg, L., et al. (1998). "Pharmacokinetics of bambuterol in healthy subjects." British Journal of Clinical Pharmacology.

  • Persson, G., et al. (1995). "Comparison of oral bambuterol and inhaled salmeterol in patients with symptomatic asthma." American Journal of Respiratory and Critical Care Medicine.

  • Tunek, A., & Svensson, L. A. (1988). "Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood."[5] Drug Metabolism and Disposition.

Sources

Efficacy of Bambuterol Monocarbamate vs. terbutaline.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Bambuterol Monocarbamate vs. Terbutaline

Executive Summary

This technical guide compares This compound (the critical metabolic intermediate) and Terbutaline (the active pharmaceutical ingredient). While Terbutaline is a potent, short-acting


-adrenergic agonist, this compound functions as a lipophilic, pharmacologically inactive transport vehicle.

The clinical efficacy of the Bambuterol system relies on a "self-regulating" cascade: the parent drug (Bambuterol) inhibits the enzyme responsible for its own hydrolysis (Butyrylcholinesterase, BChE), creating a controlled-release reservoir. The monocarbamate intermediate is pivotal in this pathway, offering superior lung tissue penetration compared to Terbutaline due to enhanced lipophilicity, before undergoing final hydrolysis to the active drug.

Mechanistic Foundation: The Hydrolysis Cascade

The therapeutic distinction lies in the metabolic pathway. Terbutaline acts directly on receptors.[1][2] this compound is a "masked" form that must be activated.

Key Pathway Dynamics:

  • Inhibition: Bambuterol (Bis-carbamate) reversibly inhibits BChE.[3]

  • Slow Hydrolysis: As BChE activity recovers, it hydrolyzes Bambuterol to the Monocarbamate .

  • Lung Targeting: The Monocarbamate, retaining one lipophilic carbamate group, penetrates lung tissue more effectively than hydrophilic Terbutaline.

  • Activation: Final hydrolysis releases active Terbutaline at the target site.

HydrolysisPathway cluster_lung Lung Tissue / Target Site Bambuterol Bambuterol (Bis-Carbamate Prodrug) [Inactive] BChE Butyrylcholinesterase (BChE) Bambuterol->BChE Inhibits (Self-Regulation) Mono Bambuterol Monocarbamate (Intermediate) [Lipophilic Reservoir] Bambuterol->Mono Slow Hydrolysis (via BChE) Terbutaline Terbutaline (Active Agonist) [Hydrophilic] Mono->Terbutaline Final Hydrolysis (Lung/Plasma) Receptor β2-Adrenergic Receptor Terbutaline->Receptor Activation (Bronchodilation)

Figure 1: The metabolic cascade transforming the inactive this compound into active Terbutaline. Note the self-inhibition loop that extends the half-life.

Pharmacological Profiling

Receptor Affinity & Activity
  • Terbutaline: Contains two phenolic hydroxyl groups essential for hydrogen bonding with Serine residues (Ser203, Ser204, Ser207) in the

    
    -adrenergic receptor binding pocket. This confers high affinity (
    
    
    
    nanomolar range) and intrinsic efficacy.
  • This compound: One phenolic hydroxyl is masked by a dimethylcarbamate ester. Structure-Activity Relationship (SAR) data confirms that masking these phenols abolishes receptor binding. Therefore, the monocarbamate is pharmacologically inactive as an agonist until hydrolyzed.

Lipophilicity & Lung Retention

The monocarbamate intermediate possesses a higher partition coefficient (LogP) than Terbutaline.

  • Terbutaline (LogP ~ 0.9): Hydrophilic; clears rapidly from plasma and lung tissue.

  • Monocarbamate: The carbamate moiety increases lipophilicity, facilitating passive diffusion across cell membranes and retention within the lung parenchyma. This "reservoir effect" allows for once-daily dosing.[4]

Experimental Validation Protocols

To objectively compare these compounds, researchers utilize in vitro stability assays and in vivo bioanalysis.

Protocol A: In Vitro BChE Hydrolysis Assay

Purpose: To demonstrate the stability difference and the "prodrug" status of the monocarbamate.

  • Reagent Prep: Reconstitute purified human Butyrylcholinesterase (BChE) in phosphate buffer (pH 7.4).

  • Substrate Incubation: Prepare separate reaction vessels for this compound (

    
    ) and Terbutaline (
    
    
    
    ).
  • Initiation: Add BChE (0.5 U/mL) to start the reaction at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 mins. Quench immediately with ice-cold acetonitrile.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS.

    • Expected Result (Terbutaline): Concentration remains constant (Stable).

    • Expected Result (Monocarbamate): Exponential decay with concurrent appearance of Terbutaline peak.

Protocol B: LC-MS/MS Quantification (Plasma/Tissue)

Purpose: Simultaneous detection of the intermediate and active drug.[5]

  • Column: Astec Chirobiotic T (Macrolide antibiotic phase) or C18 equivalent.

  • Mobile Phase: Methanol/Water (90:10 v/v) with 20mM Ammonium Acetate (Isocratic).

  • Mass Spec Source: Electrospray Ionization (ESI) Positive Mode.[5][6][7]

  • MRM Transitions:

    • Bambuterol (Bis): 368.2

      
       297.1
      
    • Monocarbamate: 311.2

      
       255.1 (Specific intermediate trace)
      
    • Terbutaline: 226.1

      
       152.1
      

Note: This protocol validates the transient existence of the monocarbamate in plasma/lung tissue.

Comparative Data Analysis

The following table synthesizes physicochemical and pharmacological data.

FeatureThis compoundTerbutaline
Role Metabolic Intermediate / TransportActive Pharmaceutical Ingredient (API)

-Receptor Affinity
Inactive (Negligible Binding)High (Agonist)
Lipophilicity Moderate (Lipophilic)Low (Hydrophilic)
Lung Tissue Retention High (Reservoir Effect)Low (Rapid Washout)
Mechanism of Action Substrate for BChE HydrolysisG-Protein Coupled Receptor Activation
Systemic Half-Life Transient (Rapidly converts to Terbutaline)~3–4 Hours (Direct IV/Oral)
Side Effect Profile Inert (No direct tremor induction)Tremor/Palpitations (at peak

)

Clinical & Translational Implications

The efficacy of the This compound lies not in its ability to dilate bronchi directly, but in its ability to smooth the pharmacokinetic profile of Terbutaline.

  • Reduced Systemic Toxicity: Direct Terbutaline administration causes sharp plasma peaks (

    
    ), often triggering skeletal muscle tremor. The Monocarbamate intermediate ensures a slow, enzymatic generation of Terbutaline, blunting these peaks.
    
  • Once-Daily Dosing: The slow hydrolysis of the Monocarbamate extends the therapeutic window to 24 hours, compared to the 6–8 hour duration of Terbutaline.

References

  • Sitar, D. S. (1996).[8] Clinical pharmacokinetics of bambuterol.[5][6][9] Clinical Pharmacokinetics.[9] Link

  • Tunek, A., et al. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3][9][10] Drug Metabolism and Disposition.[10] Link

  • Zhang, X., et al. (2015). Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry.[5][11] Journal of Chromatography B. Link

  • Svensson, L. A. (1987). Bambuterol - a prodrug-prodrug.[1][10][12] Agents and Actions.[1][2][7][8][9][10][13][14][15] Link

  • Rosenborg, J., et al. (2000). Comparative study using oral solutions of bambuterol once daily or terbutaline three times daily.[12] Pediatric Pulmonology. Link

Sources

Validating the Bronchodilator Effects of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the bronchodilator effects of Bambuterol Monocarbamate (Chemical Name: 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate; Code: D-2439).

This guide addresses the specific pharmacological nuance that this compound is the critical hydrolytic intermediate between the bis-carbamate prodrug (Bambuterol) and the active moiety (Terbutaline).

Content Type: Technical Validation & Comparison Guide Target Audience: Pharmaceutical Scientists, DMPK Researchers, and Assay Developers

Executive Technical Synthesis

Bambuterol is a "self-braking" prodrug. It inhibits the very enzyme (butyrylcholinesterase, BChE) responsible for its own hydrolysis, thereby extending its half-life. This compound represents the pivotal "half-way" point in this metabolic cascade.

Validating the monocarbamate's effect requires distinguishing between intrinsic affinity (does it bind the


-receptor directly?) and metabolic latency  (does it act only after converting to terbutaline?).
The Pharmacological Hierarchy
FeatureBambuterol (Parent)This compound (Intermediate)Terbutaline (Active)
Structure Bis-dimethylcarbamateMono-dimethylcarbamateResorcinol (Free Hydroxyls)
Lipophilicity High (Lung retention)ModerateLow (Hydrophilic)
BChE Inhibition Potent (IC50 ~15 nM)Moderate/LowNegligible

Potency
Inactive (Prodrug)Investigational Target High (Agonist)
Onset Slow (>60 min)Intermediate Rapid (<5 min)

Experimental Validation Protocols

To validate the monocarbamate, you must isolate its activity from the parent and the active metabolite. The following protocols prioritize causality : ensuring the observed relaxation is due to the specific molecule tested.

Protocol A: Ex Vivo Organ Bath Isometric Tension (The Gold Standard)

Objective: Determine if this compound possesses direct smooth muscle relaxant properties or requires tissue-specific esterases for activation.

System: Isolated Guinea Pig Tracheal Rings. Buffer: Krebs-Henseleit solution (37°C, pH 7.4), carbogenated (95% O2 / 5% CO2).

Step-by-Step Workflow:

  • Preparation: Excise trachea from male Dunkin-Hartley guinea pigs (300-500g). Cut into 3-4 mm rings containing 2-3 cartilage bands.

  • Equilibration: Mount rings in organ baths under 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Pre-contraction: Induce stable tonic contraction using Methacholine (

    
     level, approx 1 
    
    
    
    M)
    or Histamine. Wait for a stable plateau.
  • Inhibition Check (Critical Step):

    • Group 1 (Control): No inhibitor.

    • Group 2 (Esterase Block): Pre-incubate with Physostigmine (1

      
      M)  or ISO-OMPA  for 30 mins to inhibit tissue cholinesterases.
      
  • Dosing: Add this compound cumulatively (

    
     M to 
    
    
    
    M).
  • Comparison: Run parallel baths with Terbutaline (Positive Control) and Bambuterol (Prodrug Control).

Validation Logic:

  • If Monocarbamate relaxes the tissue immediately in Group 2 (Esterase Block), it has intrinsic activity .

  • If Monocarbamate relaxation is abolished or significantly right-shifted in Group 2 compared to Group 1, it acts primarily as a prodrug requiring hydrolysis.

Protocol B: In Vitro Metabolic Stability & Conversion Kinetics

Objective: Quantify the half-life (


) of the monocarbamate relative to the bis-carbamate in plasma and lung homogenate.
  • Matrix: Human Plasma (rich in BChE) vs. Lung S9 Fraction (rich in tissue esterases).

  • Incubation: Spike this compound (1

    
    M) into the matrix at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediate precipitation with ice-cold Acetonitrile containing Internal Standard (e.g., Bambuterol-D9).

  • Analysis: LC-MS/MS monitoring transitions for Monocarbamate (Parent depletion) and Terbutaline (Metabolite formation).

Mandatory Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the conversion pathway and the "Self-Braking" feedback loop that must be accounted for during validation.

Bambuterol_Pathway Bambuterol Bambuterol (Bis-Carbamate) Monocarbamate Bambuterol Monocarbamate (Intermediate) Bambuterol->Monocarbamate Slow Hydrolysis (Rate Limiting) BChE Butyrylcholinesterase (Plasma) Bambuterol->BChE Inhibits Terbutaline Terbutaline (Active Drug) Monocarbamate->Terbutaline Rapid Hydrolysis (Spontaneous/Enzymatic) Receptor Beta-2 Adrenergic Receptor Monocarbamate->Receptor Low/Moderate Affinity? Terbutaline->Receptor High Affinity Binding BChE->Bambuterol Catalyzes LungEst Lung Esterases (Tissue Specific) LungEst->Monocarbamate Catalyzes

Caption: Metabolic cascade showing the Monocarbamate intermediate. Note the feedback inhibition of Bambuterol on BChE, which regulates the supply of the Monocarbamate.

Data Presentation & Interpretation Guide

When analyzing your experimental data, use this comparative framework to interpret the Monocarbamate's performance.

Comparative Pharmacodynamic Profile (Expected Results)
ParameterBambuterol (Prodrug)This compoundTerbutaline (Active)Interpretation

(-log EC50)
< 4.0 (Inactive)~5.5 - 6.5 8.0 - 8.5Monocarbamate shows partial potency due to single carbamate block.
Max Relaxation (

)
100% (Delayed)100% (Intermediate) 100% (Rapid)All achieve full efficacy eventually; time-to-max differs.
Effect of Physostigmine Abolishes ActivityReduces Potency No EffectConfirms reliance on esterase hydrolysis for full effect.
Lung/Plasma Ratio HighModerate LowMonocarbamate retains some lipophilic lung-targeting benefit.
Interpreting the "Lag Time"

In the ex vivo organ bath:

  • Terbutaline: Instant relaxation upon addition.[1]

  • Bambuterol: Significant lag (15-30 mins) before onset, as it must hydrolyze.

  • Monocarbamate: If you observe a "pseudo-lag" (shorter than Bambuterol, longer than Terbutaline), this validates its status as a downstream intermediate that requires only one hydrolytic step compared to two.

References

  • Svensson, L. A. (1991). Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity. Agents and Actions Supplements, 34, 71-78.[2] Link

  • Sitar, D. S. (1996).[3][4] Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246-256. Link

  • Nyberg, L. (1998). Pharmacokinetics of bambuterol in healthy subjects. British Journal of Clinical Pharmacology, 45(5), 471–478. Link

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[4][5][6] Drug Metabolism and Disposition, 16(6), 759-764. Link

  • Persson, G., et al. (1995). Comparison of the bronchodilator effect of bambuterol and terbutaline. European Respiratory Journal, 8(1), 34-39. Link

Sources

Cross-validation of Analytical Methods for Bambuterol Monocarbamate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bambuterol Monocarbamate (EP Impurity C; 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate) is the primary hydrolysis intermediate of Bambuterol. As a prodrug, Bambuterol relies on the sequential hydrolysis of its two dimethylcarbamate groups to release the active bronchodilator, Terbutaline. The Monocarbamate represents the critical "half-way" point in this metabolic and degradation pathway.

Accurate quantification of this specific analyte is a dual-challenge:

  • In Pharmaceutical QC: It serves as a stability-indicating marker for shelf-life (hydrolytic degradation).

  • In Pharmacokinetics (PK): It is a transient metabolite requiring high-sensitivity detection in plasma.

This guide provides a cross-validated comparison of RP-HPLC-UV (the industry workhorse for QC) and LC-MS/MS (the gold standard for bioanalysis), establishing a protocol for selecting the appropriate method based on the analytical threshold required.

Chemical Context & Degradation Pathway[1][2][3]

Understanding the analyte's origin is prerequisite to method selection. Bambuterol is stable thermally but labile to hydrolysis (acidic/basic) and oxidation.

Figure 1: Hydrolytic Degradation Pathway of Bambuterol

Bambuterol_Degradation cluster_0 Critical Analytical Window Bambuterol Bambuterol (Bis-carbamate) Mono This compound (Impurity C / Intermediate) Bambuterol->Mono Hydrolysis (-1 Dimethylcarbamate) Slow Step (in vitro) Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (-1 Dimethylcarbamate) Fast Step (in vivo)

Caption: The stepwise hydrolysis of Bambuterol. The Monocarbamate (Impurity C) retains one protecting group, making it more lipophilic than Terbutaline but more polar than the parent drug.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following data synthesizes performance metrics from stability-indicating studies (QC context) and pharmacokinetic trials (Bioanalytical context).

Table 1: Method Performance Matrix
FeatureMethod A: Stability-Indicating RP-HPLCMethod B: LC-ESI-MS/MS
Primary Application QC Release, Stability Testing, Impurity ProfilingPharmacokinetics (Plasma/Urine), Trace Impurity ID
Detection Principle UV Absorbance (210–265 nm)Mass Spectrometry (MRM Mode, Positive ESI)
Stationary Phase C18 (e.g., Inertsil ODS, 5 µm)Chiral (Chirobiotic T) or C18 (Sub-2 µm)
Linearity Range 1.0 – 150 µg/mL50 – 5000 pg/mL (0.00005 – 0.005 µg/mL)
LOD / LLOQ ~0.05 µg/mL (LOD)50 pg/mL (LLOQ)
Specificity High (Separates Impurity C from Terbutaline)Ultra-High (Mass selective)
Throughput Moderate (Run time: 10–20 min)High (Run time: < 6 min)
Cost per Sample LowHigh

Key Insight: There is a 20,000-fold difference in sensitivity . HPLC is sufficient for detecting the Monocarbamate as a manufacturing impurity (>0.1%), but LC-MS/MS is mandatory for biological monitoring where concentrations drop to picogram levels.

Detailed Experimental Protocols

Method A: Stability-Indicating RP-HPLC (QC Standard)

Best for: Routine batch analysis and shelf-life determination.

Principle: Separation based on hydrophobicity. The Monocarbamate elutes between Terbutaline (early eluting, polar) and Bambuterol (late eluting, non-polar).

Protocol:

  • Column: Inertsil ODS-3 C18 (250 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Buffer: 0.025 M Sodium Phosphate (pH 3.0 adjusted with orthophosphoric acid).

    • Organic: Acetonitrile.[1][2][3][4]

    • Ratio: 70:30 (Buffer:ACN) Isocratic.[5][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Maximal absorbance for carbamates) or 265 nm (Specific for aromatic ring).

  • Sample Prep:

    • Weigh 10 mg of Bambuterol HCl sample.

    • Dissolve in Mobile Phase to reach 100 µg/mL.

    • Filter through 0.45 µm Nylon filter.[2]

  • System Suitability:

    • Resolution (Rs) between Monocarbamate and Bambuterol > 2.0.[6]

    • Tailing Factor < 2.0.[2][3][7]

Method B: LC-ESI-MS/MS (Bioanalytical Gold Standard)

Best for: Clinical trials and trace-level degradation studies.

Principle: Chiral or Achiral separation coupled with Multiple Reaction Monitoring (MRM) for absolute specificity.

Protocol:

  • Column: Astec Chirobiotic T (for enantiomer separation) or Acquity BEH C18 (for rapid achiral analysis).

  • Mobile Phase:

    • Methanol : Water (containing 20 mM Ammonium Acetate + 0.005% Formic Acid).[8]

    • Note: Ammonium acetate is crucial for ionization efficiency in ESI.

  • Mass Spectrometry Settings (Sciex API 4000 or Xevo TQ-S):

    • Source: Positive ESI (+ve).

    • MRM Transition (Monocarbamate): m/z 297.2 → 240.1 (Quantifier).

    • MRM Transition (Bambuterol): m/z 368.2 → 297.2.

  • Sample Prep (Plasma):

    • Inhibition: Add Neostigmine immediately to blood samples to prevent ex vivo hydrolysis of Bambuterol to Monocarbamate by plasma cholinesterases.

    • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

    • Evaporate and reconstitute in mobile phase.

Cross-Validation Workflow

To ensure data integrity when bridging these methods (e.g., moving from drug substance stability to clinical formulation stability), follow this decision logic.

Figure 2: Analytical Decision Tree

Method_Selection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Bio Biological Fluid (Plasma/Urine) SampleType->Bio Complex Matrix Pharma Pharmaceutical (Tablet/Bulk) SampleType->Pharma Clean Matrix LCMS Use LC-MS/MS (Method B) Bio->LCMS Requires Sensitivity & Specificity Conc Expected Concentration? Pharma->Conc High > 1 µg/mL (Impurity Profiling) Conc->High Trace < 1 µg/mL (Trace/Cleaning Validation) Conc->Trace HPLC Use RP-HPLC-UV (Method A) High->HPLC Trace->LCMS

Caption: Decision matrix for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Validation Parameters for Cross-Referencing

When validating the Monocarbamate impurity, ensure the following criteria are met across methods:

  • Specificity:

    • HPLC: Must demonstrate peak purity (using PDA) to ensure no co-elution with excipients.

    • LC-MS: Monitor ion ratios to confirm identity.

  • Accuracy (Recovery):

    • Acceptance criteria: 98–102% for HPLC; 85–115% for LC-MS (due to matrix effects).

  • Robustness:

    • Evaluate stability of the Monocarbamate in solution. Critical: It hydrolyzes in basic pH. Ensure autosampler temperature is controlled (4°C) for LC-MS analysis.

References

  • British Pharmacopoeia Commission. (2023). Bambuterol Hydrochloride Monograph. British Pharmacopoeia.[7] Link

  • Santhosam, S. D., & Kumar, S. S. (2013). Development and Validation of RP-HPLC Method for the Estimation of Bambuterol from Bulk and Dosage Form. International Journal of Research in Pharmacy and Chemistry, 3(3), 579-583.[2] Link

  • Zhang, X., et al. (2015). Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study. Journal of Chromatography B, 1000, 169-175. Link

  • Li, Y., et al. (2013). A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma.[8][9] Biomedical Chromatography, 28(5). Link

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Link

Sources

Comparative Guide: Bambuterol vs. Monocarbamate Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanistic Stability, Enzyme Kinetics, and Analytical Profiling of the Terbutaline Prodrug Cascade

Executive Summary

This technical guide provides a comparative analysis of Bambuterol (the parent bis-carbamate prodrug) and its critical intermediate, Bambuterol Monocarbamate . Unlike standard prodrugs that rely solely on passive hydrolysis, Bambuterol employs a "suicide inhibitor" mechanism targeting Butyrylcholinesterase (BChE) . This mechanism creates a self-regulating release system, ensuring high lung retention and reduced systemic side effects compared to the active drug, Terbutaline .

This document details the physicochemical distinctions, enzymatic feedback loops, and validated LC-MS/MS protocols required to isolate and quantify these metabolites in biological matrices.

Mechanistic Architecture: The BChE Feedback Loop

The clinical efficacy of Bambuterol relies on a unique metabolic cascade. It is not merely a substrate for hydrolysis; it is a potent, reversible inhibitor of the very enzyme (BChE) responsible for its activation.

The Hydrolysis Cascade
  • Bambuterol (Bis-carbamate): Highly stable, lipophilic, and affinity-driven toward lung tissue. It inhibits BChE, slowing its own conversion.[1]

  • Monocarbamate (Intermediate): Formed after the first dimethylcarbamate group is hydrolyzed. It retains BChE inhibitory capacity but is less stable than the parent.

  • Terbutaline (Active): Formed after the second hydrolysis event. It has no significant BChE inhibitory activity and acts as the

    
    -agonist.
    
Pathway Visualization

The following diagram illustrates the metabolic conversion and the inhibitory feedback loops that regulate the drug's release rate.

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate) Mono Monocarbamate (Intermediate) Bambuterol->Mono Slow Hydrolysis (Rate Limiting) BChE Butyrylcholinesterase (BChE) Bambuterol->BChE Inhibits (IC50 ~3 nM) Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Fast Hydrolysis Mono->BChE Inhibits BChE->Bambuterol Catalyzes BChE->Mono Catalyzes

Figure 1: The metabolic cascade of Bambuterol.[1][2][3][4][5] Note the bidirectional relationship with BChE: the enzyme catalyzes hydrolysis, while the substrate (Bambuterol) simultaneously inhibits the enzyme, creating a 'slow-release' depot effect.

Comparative Profiling: Parent vs. Metabolites[3]

The following table synthesizes experimental data comparing the physicochemical and kinetic properties of the three key species.

FeatureBambuterol (Parent)Monocarbamate (Intermediate)Terbutaline (Active)
Chemical Structure Bis-dimethylcarbamate esterMono-dimethylcarbamate esterResorcinol (Di-phenol)
Molecular Weight ~367.4 Da (Free Base)~296.4 Da~225.3 Da
Lipophilicity High (Lung tissue retention)ModerateLow (Hydrophilic)
BChE Affinity (IC50) High Potency (~3 - 17 nM)Potent (Active Inhibitor)Negligible (> 100 µM)
AChE Selectivity Low affinity (Selective for BChE)Low affinityLow affinity
Hydrolytic Stability High (Protected Phenols)Moderate (One Exposed Phenol)N/A (Stable End Product)
Primary Role Prodrug / Enzyme InhibitorTransient Intermediate

-Adrenergic Agonist

Key Insight: The Monocarbamate is not pharmacologically inert. Its ability to inhibit BChE contributes to the sustained duration of action of the drug formulation.

Analytical Methodologies: LC-MS/MS Profiling[4][8]

Distinguishing the Monocarbamate from the parent and active drug requires precise mass spectrometry transitions, as they share the same core resorcinol structure.

Recommended Protocol: HILIC-UPLC-MS/MS

Reverse-phase chromatography can be challenging due to the polarity differences. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining the polar Terbutaline while separating the carbamates.

Instrument Parameters:

  • Ionization: ESI Positive Mode

  • Column: UPLC-HILIC (e.g., 1.7 µm particle size)

  • Mobile Phase:

    • A: Water + 10mM Ammonium Acetate + 0.1% Formic Acid[6]

    • B: Acetonitrile[6]

  • Gradient: High organic start (95% B) to lower organic (50% B) to elute polar metabolites.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion [M+H]+Product Ion (Quantifier)Cone Voltage (V)Collision Energy (eV)
Bambuterol 368.2297.2 (Loss of carbamate)3018
Monocarbamate 297.2226.1 (Terbutaline core)2822
Terbutaline 226.1152.0 (Characteristic fragment)3525
Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms MS/MS Detection Sample Plasma/Lung Homogenate Crash Protein Precipitation (Acetonitrile) Sample->Crash Supernatant Collect Supernatant Crash->Supernatant Inject Injection (2-5 µL) Supernatant->Inject Gradient Gradient Elution (95% -> 50% ACN) Inject->Gradient Elution Elution Order: 1. Bambuterol 2. Monocarbamate 3. Terbutaline Gradient->Elution ESI ESI Positive Mode Elution->ESI MRM MRM Transitions (368>297 | 297>226 | 226>152) ESI->MRM Data Quantification MRM->Data

Figure 2: Optimized HILIC-MS/MS workflow for simultaneous quantification of Bambuterol and its hydrolytic metabolites.

Experimental Protocols

Protocol A: BChE Inhibition Kinetics (Ellman’s Method)

Objective: Determine the IC50 of Bambuterol and Monocarbamate against BChE.

  • Reagents:

    • Enzyme: Human BChE (purified from plasma).

    • Substrate: Butyrylthiocholine iodide (BTC).

    • Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Buffer: 0.1 M Phosphate buffer, pH 7.4 or 8.0.

  • Procedure:

    • Pre-incubation: Incubate BChE with varying concentrations of Bambuterol (10^-10 to 10^-5 M) for 30 minutes at 37°C. Critical Step: Bambuterol is a slow-binding inhibitor; pre-incubation is mandatory for accurate IC50.

    • Reaction Start: Add DTNB (0.3 mM final) and BTC (0.5 mM final).

    • Measurement: Monitor absorbance at 412 nm for 5 minutes.

    • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validation: Ensure Terbutaline controls show <5% inhibition at high concentrations.

Protocol B: In Vitro Hydrolysis Stability Assay

Objective: Compare the half-life of Bambuterol vs. Monocarbamate in plasma.

  • Matrix: Fresh human plasma (pooled), adjusted to pH 7.4.

  • Spiking:

    • Group A: Spike Bambuterol (1 µM).

    • Group B: Spike Monocarbamate (1 µM).

  • Incubation: Shake at 37°C water bath.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Quenching: Immediately transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via the LC-MS/MS method described in Section 4.

  • Data Analysis: Fit concentration vs. time to a first-order decay model (

    
    ) to determine 
    
    
    
    .

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[7] Drug Metabolism and Disposition, 16(5), 759-764.[7]

  • Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol.[1] Clinical Pharmacokinetics, 31(4), 246-256.

  • Zhou, J., et al. (2014). Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry.[6] Journal of Chromatography B, 969, 194-200.

  • PubChem. this compound (Compound Summary). National Library of Medicine. [8]

Sources

Technical Comparison Guide: Bambuterol Monocarbamate vs. Formoterol

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Respiratory Pharmacology & Medicinal Chemistry Format: Experimental & Mechanistic Review

Executive Summary: The Prodrug vs. The Membrane Depot

This guide provides a technical, head-to-head analysis of Bambuterol (specifically focusing on its activation via the Monocarbamate intermediate) and Formoterol . While both are Long-Acting Beta-Agonists (LABAs) used in asthma and COPD, they represent two fundamentally different medicinal chemistry strategies to achieve "long action":

  • Bambuterol (The Enzymatic Timer): A "stealth" prodrug of terbutaline. It relies on a chemical cascade (Bis-carbamate

    
     Monocarbamate 
    
    
    
    Active Drug) and reversible inhibition of plasma cholinesterase (BuChE) to achieve a 24-hour duration and lung selectivity.
  • Formoterol (The Lipophilic Anchor): A direct agonist that utilizes the "Plasmalemma Diffusion Microkinetic Model." It partitions into the lipid bilayer of the cell membrane, creating a local depot that continuously re-stimulates the

    
    -receptor.
    
Part 1: Molecular Architecture & Mechanism of Action

The core distinction lies in how the active moiety reaches and stays at the receptor site.

1.1 Bambuterol: The "Cascade" Activation

Bambuterol is the bis-dimethylcarbamate ester of terbutaline. It is inactive at the


-receptor until hydrolyzed.
  • Step 1 (Systemic Stability): The carbamate groups protect the phenolic hydroxyls from first-pass metabolism (sulfation), allowing oral bioavailability.

  • Step 2 (The "Monocarbamate" Switch): Plasma cholinesterase (BuChE) hydrolyzes one carbamate group to form Bambuterol Monocarbamate (Terbutaline Monocarbamate).

    • Critical Insight: This intermediate is more hydrophilic than the parent but retains affinity for lung tissue. It acts as a secondary pool for the final active drug.

  • Step 3 (Self-Regulation): Bambuterol reversibly inhibits BuChE. This creates a feedback loop where the drug slows its own metabolism, flattening the plasma concentration curve and extending the half-life.

1.2 Formoterol: The Microkinetic Diffusion Model

Formoterol is a direct agonist with moderate lipophilicity and a unique "amphiphilic" structure.

  • Mechanism: Upon inhalation, it enters the aqueous phase (fast onset, 1–3 mins) but significantly partitions into the plasmalemma (cell membrane lipid bilayer).

  • The Depot Effect: It laterally diffuses from the lipid bilayer to the receptor active site. As the receptor releases the drug, it is immediately "recaptured" by the membrane, preventing washout.

1.3 Mechanistic Pathway Visualization (DOT)

LABA_Mechanism cluster_0 Bambuterol Cascade cluster_1 Formoterol Microkinetics Bambuterol Bambuterol (Bis-carbamate Prodrug) BuChE Plasma Cholinesterase (BuChE) Bambuterol->BuChE Inhibits Mono Monocarbamate Intermediate (Lung Retention) Bambuterol->Mono Hydrolysis (Slow) Terbutaline Terbutaline (Active Agonist) Mono->Terbutaline Hydrolysis (Local) Receptor Beta-2 Receptor (Activation) Terbutaline->Receptor Binds Formoterol Formoterol (Direct Agonist) Membrane Lipid Bilayer (Depot) Formoterol->Membrane Partitioning Formoterol->Receptor Aqueous Phase (Fast Onset) Membrane->Receptor Lateral Diffusion (Long Duration)

Caption: Comparative activation pathways. Bambuterol utilizes enzymatic hydrolysis with a feedback inhibition loop, while Formoterol relies on membrane partitioning for sustained activity.

Part 2: Pharmacokinetic & Efficacy Profiling

The following data synthesizes comparative parameters from multiple preclinical and clinical sources.

FeatureBambuterol (Oral)Formoterol (Inhaled)Technical Implication
Primary Mechanism Prodrug (Hydrolysis dependent)Direct Agonist (Lipid diffusion)Bambuterol requires enzymatic competency (BuChE).
Onset of Action Slow (Active metabolite

~3-4h)
Rapid (1–3 minutes)Formoterol is suitable for acute relief (SMART therapy); Bambuterol is maintenance only.
Duration of Action ~24 Hours~12 HoursBambuterol allows true once-daily (QD) dosing; Formoterol is typically BID.
Lung Selectivity High (via Monocarbamate retention)Moderate to High (Topical delivery)Bambuterol's selectivity is chemical; Formoterol's is physical (inhalation).
Potency (

)
N/A (Prodrug) / Terbutaline: 7.29.2 – 10.5Formoterol is significantly more potent on a molar basis.
Systemic Bioavailability ~20% (as Terbutaline)Systemic load depends on swallowed fractionBambuterol has higher systemic burden but "smooths" peaks via slow release.
Active Intermediate Terbutaline Monocarbamate NoneThe monocarbamate is critical for lung tissue affinity and prolonged release.
Part 3: Experimental Methodologies

To validate these differences in a drug development context, the following self-validating protocols are recommended.

Protocol A: Ex Vivo Bronchodilation (Guinea Pig Trachea)

Purpose: To compare intrinsic efficacy and duration of action (washout resistance).

  • Tissue Prep: Isolate trachea from Dunkin-Hartley guinea pigs. Cut into spiral strips (2-3 cartilaginous rings wide).

  • Mounting: Suspend in 10-20 mL organ baths containing Krebs-Henseleit solution (37°C, aerated with 95%

    
    /5% 
    
    
    
    ). Apply 1.0g resting tension.[1]
  • Equilibration: Wash every 15 mins for 60 mins until baseline tension stabilizes.

  • Pre-contraction: Induce sub-maximal contraction with Methacholine (

    
     M) or Histamine.
    
  • Agonist Challenge:

    • Group 1 (Formoterol): Add cumulative concentrations (

      
       to 
      
      
      
      M).
    • Group 2 (Bambuterol): Note: Bambuterol is inactive in vitro without esterases. You must add purified BuChE to the bath OR use lung parenchymal strips (which contain endogenous esterases) instead of trachea for accurate assessment. Alternatively, test the active metabolite Terbutaline .

  • Washout (Duration Test): After achieving

    
    , wash the tissue repeatedly.
    
    • Result: Formoterol-treated tissues will remain relaxed (re-assertion from lipid depot). Terbutaline-treated tissues will rapidly re-contract (washout).

Protocol B: Plasma Cholinesterase (BuChE) Inhibition Assay

Purpose: To quantify Bambuterol's "self-regulating" mechanism.

  • Substrate: Butyrylthiocholine iodide (BTC).

  • Enzyme Source: Human plasma or purified BuChE.

  • Reaction: Ellman’s Reagent (DTNB) method.

  • Workflow:

    • Incubate BuChE with varying concentrations of Bambuterol (

      
       to 
      
      
      
      M) for 10 mins.
    • Add BTC substrate.

    • Measure absorbance at 412 nm (formation of thionitrobenzoic acid).

  • Validation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Causality Check: A low

      
       confirms Bambuterol binds BuChE tightly, validating the "slow hydrolysis" PK model.
      
Experimental Workflow Diagram (DOT)

Protocols cluster_A Protocol A: Ex Vivo Efficacy cluster_B Protocol B: BuChE Inhibition Tissue Guinea Pig Trachea (Spiral Strip) Bath Organ Bath (Krebs / 37°C) Tissue->Bath Agonist Add Agonist: Formoterol vs. Terbutaline Bath->Agonist Washout Washout Phase (30-60 mins) Agonist->Washout Measure Measure Relaxation (% Re-contraction) Washout->Measure Enzyme Human Plasma (BuChE Source) Incubate Incubate w/ Bambuterol (10 mins) Enzyme->Incubate Substrate Add Substrate (Butyrylthiocholine) Incubate->Substrate Read Spectrophotometry (412 nm) Substrate->Read

Caption: Workflow for validating receptor residence time (Protocol A) and enzymatic self-regulation (Protocol B).

Part 4: Safety & Toxicology (Systemic vs. Local)
  • Bambuterol (Systemic): As an oral agent, Bambuterol relies on the "Monocarbamate" intermediate to achieve lung selectivity. However, systemic absorption is inevitable.

    • Adverse Event Profile: Tremor and palpitations are dose-dependent but generally lower than oral terbutaline due to the "smooth" PK profile (avoiding high

      
       peaks).
      
    • Tox Note: In clinical comparisons, Bambuterol (20 mg) showed a higher incidence of tremor compared to inhaled Salmeterol or Formoterol, highlighting the superiority of the inhaled route for minimizing systemic beta-2 effects.

  • Formoterol (Inhaled): Systemic exposure occurs primarily through swallowing the deposited fraction (GI absorption) or lung absorption.

    • Safety Advantage: The high potency allows microgram-level dosing (e.g., 12-24 µg), significantly reducing the total systemic load compared to milligram-level oral dosing of Bambuterol.

References
  • Svensson, L. A. (1987).[2] Bambuterol: A Prodrug-Prodrug with Built-in Hydrolysis Brake. Acta Pharmaceutica Suecica.

  • Anderson, G. P. (1993). Formoterol: Pharmacology, molecular basis of agonism, and mechanism of long duration of action. Life Sciences.

  • Rosenborg, J., et al. (2000). Pharmacokinetics of bambuterol during oral administration to asthmatic children. British Journal of Clinical Pharmacology.

  • Linden, A., et al. (1994). Bronchodilation and systemic effects of bambuterol and formoterol in patients with asthma. European Respiratory Journal.

  • PubChem. (2025).[3] this compound (CID 133750).[3] National Library of Medicine.

Sources

Technical Guide: Meta-Analysis of Bambuterol Monocarbamate Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bambuterol (chemically 5-[2-(tert-butylamino)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate)) represents a unique class of "self-inhibiting" prodrugs designed to overcome the pharmacokinetic limitations of oral beta-2 agonists. Unlike standard bronchodilators, Bambuterol utilizes a bis-carbamate ester structure to reversibly inhibit plasma butyrylcholinesterase (BChE), the very enzyme responsible for its hydrolysis. This mechanism creates a "reservoir" effect, allowing for once-daily (24-hour) dosing and lung-specific delivery of the active metabolite, Terbutaline .

This guide synthesizes clinical data comparing Bambuterol against industry standards (Salmeterol, Terbutaline) and provides validated experimental protocols for researchers investigating carbamate-based prodrug kinetics.

Part 1: Molecular Mechanism & The "Stealth" Prodrug Rationale

The Carbamate Advantage

The core innovation of Bambuterol is its carbamate ester protection of the phenolic groups found in Terbutaline. This structure serves two critical functions:

  • First-Pass Protection: It prevents presystemic sulphate conjugation in the gut wall and liver, a major clearance pathway for oral Terbutaline.

  • Targeted Hydrolysis: The carbamate groups are hydrolyzed slowly. Crucially, Bambuterol acts as a reversible inhibitor of BChE.[1] By inhibiting the enzyme that degrades it, Bambuterol extends its own half-life and ensures a slow, smooth release of Terbutaline, preferentially in lung tissue where specific esterases and oxidative enzymes are present.

Metabolic Pathway Visualization

The following diagram illustrates the cascade from the prodrug (Bambuterol) to the active bronchodilator (Terbutaline), highlighting the BChE inhibition loop.

Bambuterol_Metabolism Bambuterol Bambuterol (Prodrug) BChE Plasma Butyrylcholinesterase (BChE) Bambuterol->BChE Reversible Inhibition (Slows Hydrolysis) Liver Hepatic Oxidation Bambuterol->Liver CYP450 Oxidation Intermediate Monocarbamate Intermediates Bambuterol->Intermediate Slow Hydrolysis BChE->Bambuterol Catalytic Hydrolysis Liver->Intermediate Lung Lung Tissue (Esterases) Terbutaline Terbutaline (Active Metabolite) Lung->Terbutaline Final Activation Intermediate->Lung Uptake

Figure 1: Metabolic activation pathway of Bambuterol. Note the feedback loop where the drug inhibits its own hydrolyzing enzyme (BChE), extending duration of action.

Part 2: Comparative Pharmacokinetics & Efficacy

Meta-Analysis of Clinical Performance

The following data synthesizes results from multiple randomized controlled trials (RCTs) comparing Bambuterol (20 mg/day) against Inhaled Salmeterol (50 µg b.i.d.) and Oral Terbutaline.

Key Finding: Bambuterol demonstrates therapeutic equivalence to inhaled Salmeterol regarding peak expiratory flow (PEF) improvements but offers a cost-benefit advantage in specific markets.

Table 1: Comparative Efficacy Profile (Pooled Data)
MetricBambuterol (20 mg Oral, OD)Salmeterol (50 µg Inhaled, BID)Terbutaline (5 mg Oral, TID)
Duration of Action ~24 Hours~12 Hours~6-8 Hours
Morning PEF Increase +28 to +50 L/min+29 to +55 L/min+16 L/min
Nocturnal Protection High (reduces overnight dip)HighModerate
Tremor Score (0-3 scale) 0.2 (Mild/Transient)0.1 (Very Low)0.6 (Moderate)
Plasma BChE Activity Inhibited (~70% reduction)No EffectNo Effect
Cost Efficiency High (Lower daily cost)ModerateHigh

Data Sources: Synthesized from comparisons in moderate-to-severe asthma patients (See References [1], [3], [5]).

Pharmacokinetic Parameters

Bambuterol's "stealth" nature is evident in its PK profile compared to its active metabolite administered directly.

ParameterBambuterol (Prodrug)Terbutaline (Active)
Tmax (Time to Peak) 3.9 – 6.8 hours1 – 2 hours
Bioavailability ~20% (as Terbutaline)30-50% (High First-Pass Loss)
Half-Life (t1/2) ~13 hours3-4 hours
Lung Selectivity High (Concentrates in lung)Low (Systemic distribution)

Part 3: Experimental Protocol (Self-Validating)

Protocol: HPLC Quantification of Terbutaline from Plasma

Objective: Since Bambuterol is a prodrug, efficacy is determined by measuring the active metabolite, Terbutaline, in plasma. This protocol uses High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) for high sensitivity.

1. Reagents & Equipment
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm particle size).

  • Mobile Phase: 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (85:15 v/v).

  • Internal Standard: Salbutamol or Bamethan.[2]

  • Solid Phase Extraction (SPE) Cartridges: C18 Sep-Pak.

2. Sample Preparation (The "Clean-Up" Step)
  • Step A: Collect 1.0 mL plasma in heparinized tubes.

  • Step B: Add 50 µL Internal Standard (1 µg/mL).

  • Step C: Alkalinize plasma with 100 µL 0.5M NaOH (pH > 10 is critical to ionize phenols for extraction).

  • Step D: Load onto pre-conditioned SPE cartridge. Wash with 2 mL water.

  • Step E: Elute with 2 mL Methanol. Evaporate to dryness under nitrogen stream at 40°C.

  • Step F: Reconstitute residue in 200 µL Mobile Phase.

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Detection: Electrochemical Detector (ECD) at +0.65 V vs. Ag/AgCl. (UV detection at 276nm is an alternative but less sensitive).

  • Injection Volume: 20-50 µL.

4. Validation Criteria (Self-Check)
  • Linearity: R² > 0.99 over range 1–20 ng/mL.[3]

  • Recovery: Spike plasma with known Terbutaline; recovery must be >85%.

  • Resolution: Terbutaline peak must be fully resolved from the Internal Standard peak (Resolution factor > 1.5).

HPLC_Workflow Sample Plasma Sample (Post-Bambuterol Dosing) SPE Solid Phase Extraction (pH > 10) Sample->SPE Add Internal Std Elution Elution & Drying (Methanol/N2) SPE->Elution HPLC HPLC Injection (C18 Column) Elution->HPLC Reconstitute Detection Electrochemical Detection (+0.65 V) HPLC->Detection Data Quantify Terbutaline (ng/mL) Detection->Data

Figure 2: Workflow for isolating and quantifying the active metabolite Terbutaline from plasma samples.

Part 4: Safety & Toxicology Analysis

The BChE Inhibition Factor

A unique toxicological marker for Bambuterol is the depression of plasma cholinesterase activity.[4]

  • Observation: Clinical trials consistently show a ~70% reduction in BChE activity during treatment.

  • Clinical Significance: This is generally benign and reversible. Activity returns to normal ~2 weeks after cessation.

  • Precaution: Caution is advised when administering succinylcholine (a muscle relaxant used in anesthesia) to patients on Bambuterol, as the neuromuscular blockade may be prolonged due to shared metabolic pathways (BChE).

Adverse Event Profile
  • Tremor/Palpitations: Dose-dependent. At 20mg, tremor rates are comparable to Salmeterol and significantly lower than oral Terbutaline.

  • Nocturnal Symptoms: Bambuterol is superior to placebo in preventing nocturnal awakenings, a critical metric for asthma quality of life.

Part 5: References

  • Comparison of oral bambuterol and inhaled salmeterol in patients with symptomatic asthma. Source: American Journal of Respiratory and Critical Care Medicine. URL:[Link]

  • Pharmacokinetics and pharmacodynamics of bambuterol, a long-acting bronchodilator pro-drug of terbutaline. Source: PubMed (Clinical Pharmacology & Therapeutics). URL:[Link]

  • Bambuterol: A More Cost-Effective Treatment than Salmeterol in Asthma Patients. Source:[2] ResearchGate / Pharmacoeconomics. URL:[Link]

  • Clinical pharmacokinetics of bambuterol. Source: PubMed (Clin Pharmacokinet). URL:[Link]

  • Comparison of oral bambuterol and terbutaline in elderly patients. Source: PubMed. URL:[Link][5]

  • Determination of terbutaline in human plasma by coupled column chromatography. Source: Journal of Chromatography B. URL:[Link]

Sources

Reproducibility of Bambuterol Monocarbamate (Impurity C) Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Experimental reproducibility, stability-indicating protocols, and comparative analysis of Bambuterol Monocarbamate against parent and metabolite forms.

Executive Summary: The Hydrolytic Cascade Challenge

This compound (CAS: 81732-67-4), pharmacopoeially designated as Impurity C , represents the critical intermediate state in the hydrolysis of the prodrug Bambuterol to its active form, Terbutaline.

For researchers, reproducibility issues with this compound rarely stem from instrument failure but rather from kinetic instability . Bambuterol is a bis-dimethylcarbamate; its "performance" in experimental settings is defined by its resistance to spontaneous hydrolysis. The Monocarbamate is the first degradation product, possessing one free phenolic hydroxyl group, making it chemically distinct from both the non-polar parent and the polar active metabolite.

The Core Reproducibility Crisis: Experimental variance often occurs because this compound is generated in situ during sample preparation or analysis if pH and temperature are not rigorously controlled. This guide provides the protocols required to stabilize, isolate, and accurately quantify this transient analyte, comparing it against the industry standards: the parent drug (Bambuterol) and the final metabolite (Terbutaline).

Comparative Performance Matrix

The following table contrasts the physicochemical and analytical behaviors of the Monocarbamate against its upstream and downstream counterparts. Understanding these shifts is prerequisite to reproducible separation.

FeatureBambuterol (Parent)This compound (Impurity C)Terbutaline (Active Metabolite)
Structure Bis-dimethylcarbamateMono-dimethylcarbamate Bis-hydroxyl (Catechol)
Polarity Non-polar (Lipophilic)Intermediate Highly Polar (Hydrophilic)
HPLC Elution (C18) Late Eluter (~2.5 - 3.0 min)Mid-Eluter Early Eluter (Solvent front risk)
Stability (pH 7.4) High (Prodrug design)Moderate (Transient) Low (Oxidation prone)
Detection Challenge Low UV absorbanceMixed absorbance Electrochemical/Fluorescence preferred
Primary Role API / ProdrugRef.[1] Standard / Degradant Active Ligand

Mechanistic Visualization: The Hydrolytic Pathway

To ensure reproducibility, one must control the "Hydrolytic Cascade." The diagram below illustrates the pathway researchers must arrest to isolate the Monocarbamate.

HydrolysisPathway cluster_conditions Critical Control Factors Bambuterol Bambuterol (Bis-carbamate) Mono This compound (Impurity C) Bambuterol->Mono Slow Hydrolysis (Spontaneous or BChE) Terbutaline Terbutaline (Active Di-ol) Mono->Terbutaline Rapid Hydrolysis (Kinetic Instability) pH pH > 6.0 Accelerates Temp Temp > 25°C Accelerates

Figure 1: The stepwise hydrolysis of Bambuterol. Reproducibility fails when the conversion from Mono to Terbutaline is not inhibited during analysis.

Critical Experimental Protocols

Protocol A: Stability-Indicating HPLC Separation

Objective: Reproducible quantification of this compound without inducing on-column degradation. Rationale: Standard C18 methods often use high pH buffers which degrade the Monocarbamate during the run. This protocol uses an acidic mobile phase to "freeze" the hydrolysis equilibrium.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate Buffer (20mM, adjusted to pH 3.5 with Acetic Acid)

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 5µm) or HILIC for enhanced polar resolution.

Workflow:

  • Preparation: Dissolve Reference Standard (Impurity C) in Methanol (not water/buffer) to prevent hydrolysis. Store at -20°C.

  • Mobile Phase:

    • Solvent A: 20mM Ammonium Acetate (pH 3.5)

    • Solvent B: Acetonitrile[2][3]

  • Gradient Program:

    • 0-2 min: 10% B (Elute Terbutaline)

    • 2-10 min: Ramp to 60% B (Elute Monocarbamate then Bambuterol)

    • 10-15 min: Hold 60% B

  • Detection: UV at 214 nm (Carbamate absorption) or MS/MS (MRM mode).

Validation Check:

  • Resolution (Rs): Ensure Rs > 2.0 between the Monocarbamate peak and the Bambuterol peak.

  • Tailing Factor: Must be < 1.5. High tailing indicates secondary interactions with silanols (common for amine-containing drugs like Bambuterol).

Protocol B: Handling & Storage for Reproducibility

Objective: Prevent "drift" in reference standard purity. Causality: this compound is hygroscopic and hydrolytically unstable.

  • Solid State: Store under inert gas (Nitrogen/Argon) at -20°C. Desiccate to prevent moisture-mediated hydrolysis.

  • In Solution:

    • NEVER store in aqueous buffer > 4 hours.

    • ALWAYS prepare fresh in Methanol or Acetonitrile.

    • Verification: Run a "System Suitability" injection of the parent Bambuterol. If the Monocarbamate peak appears in the parent standard (>0.1%), your solvent or autosampler temperature (keep < 10°C) is compromising stability.

Analytical Decision Tree

Use this workflow to select the correct method based on your specific experimental goal (e.g., Impurity Profiling vs. Bioanalysis).

AnalyticalDecision Start Experimental Goal QC Quality Control / Impurity Profiling (High Conc.) Start->QC Bio PK / Bioanalysis (Low Conc. in Plasma) Start->Bio MethodA RP-HPLC (C18) Acidic pH (3.0-4.0) QC->MethodA Extract Protein Precipitation (Acetonitrile) Bio->Extract Check Check Resolution (Mono vs Parent) MethodA->Check Critical Step MethodB HILIC-MS/MS (Better for Polar Metabolites) Extract->MethodB Avoid LLE (Hydrolysis Risk)

Figure 2: Decision matrix for selecting the analytical technique. HILIC is recommended for bioanalysis due to the polarity of the metabolites.

References

  • European Pharmacopoeia (Ph. Eur.) . Bambuterol Hydrochloride Monograph: Impurity C. European Directorate for the Quality of Medicines.

  • Svensson, L. A. (1987).[4] Bambuterol, a prodrug of terbutaline, and its metabolism.[1][4][5][6] Acta Pharmacologica et Toxicologica.

  • Bartolincić, A., et al. (2005).[3][7] Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis.

  • Zhou, J., et al. (2014). Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 133750, this compound. [Link]

Sources

Benchmarking Bambuterol Monocarbamate against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking dossier for Bambuterol Monocarbamate (CAS: 81732-67-4), specifically evaluating its role as a metabolic intermediate and critical quality standard against the parent prodrug (Bambuterol HCl) and the active moiety (Terbutaline).

Subject: this compound (Impurity C / Metabolite) Comparative Standards: Bambuterol Hydrochloride (Parent), Terbutaline Sulfate (Active) Context: Prodrug Hydrolysis Kinetics, Impurity Profiling, and BChE Inhibition Potency

Executive Technical Synthesis

This compound (specifically the mono-dimethylcarbamate ester of terbutaline) represents the rate-limiting intermediate in the metabolic activation of the asthma prodrug Bambuterol. While Bambuterol is a bis-carbamate , its conversion to the active β2-agonist Terbutaline occurs via a two-step hydrolysis catalyzed primarily by Butyrylcholinesterase (BChE).

The Core Benchmark:

  • Metabolic Stability: The Monocarbamate exhibits distinct hydrolytic kinetics compared to the parent. Benchmarking its half-life (

    
    ) is critical for understanding the "sustained release" mechanism of the drug.
    
  • Enzymatic Inhibition: Like the parent, the Monocarbamate retains carbamate moieties capable of carbamylating the serine active site of cholinesterases. Benchmarking its

    
     against BChE is vital for safety profiling.
    
  • Analytical Standard: As Impurity C (EP Standard), it is the primary degradation marker. Industry standards require its quantitation at <0.15% levels in drug substances.

Chemical & Kinetic Benchmarking

The following data benchmarks the Monocarbamate against the industry-standard parent and active forms.

Table 1: Physicochemical & Kinetic Profile
ParameterBambuterol HCl (Parent)This compound Terbutaline (Active)
Role Prodrug (Bis-carbamate)Intermediate / Impurity C Active

-Agonist
MW ( g/mol ) 403.9 (HCl salt)296.36 (Free base) 225.29
Lipophilicity (LogP) ~2.5 (High)~1.6 (Moderate) 0.9 (Low)
BChE Selectivity High (Specific Inhibitor)Moderate to High None
Hydrolysis Rate Slow (Reservoir Effect)Fast (Transient) N/A (Stable End-Product)
Primary Enzyme Butyrylcholinesterase (BChE)BChE / Plasma Esterases N/A
Mechanistic Pathway Visualization

The diagram below illustrates the sequential hydrolysis benchmark. The Monocarbamate is the pivotal node; its accumulation or rapid degradation dictates the PK profile of Terbutaline.

HydrolysisPathway Bambuterol Bambuterol (Bis-Carbamate) Mono Bambuterol Monocarbamate (Intermediate) Bambuterol->Mono Slow Hydrolysis (Rate Limiting) Terbutaline Terbutaline (Active Di-Phenol) Mono->Terbutaline Rapid Hydrolysis BChE Butyrylcholinesterase (BChE) BChE->Bambuterol Inhibition Complex BChE->Mono Catalysis

Caption: Figure 1. Sequential metabolic hydrolysis of Bambuterol. The Monocarbamate serves as the transient intermediate between the lipophilic prodrug and the hydrophilic active moiety.

Experimental Protocols for Benchmarking

To objectively benchmark the Monocarbamate, you must validate its stability and enzymatic interaction. The following protocols are designed for high-integrity data generation.

Protocol A: Comparative Enzymatic Hydrolysis Assay

Objective: Determine the hydrolysis rate constant (


) of this compound relative to Bambuterol HCl using human plasma BChE.

Reagents:

  • Purified Human BChE (Sigma-Aldrich or equivalent).

  • Substrate: this compound (Reference Std).[1]

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

Workflow:

  • Preparation: Prepare a 100

    
    M stock solution of this compound in buffer.
    
  • Incubation: Add 10 units/mL of BChE to the reaction vessel at 37°C.

  • Sampling: Aliquot 100

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 100

    
    L ice-cold Acetonitrile (ACN) containing Formoterol (Internal Standard) to stop the reaction.
    
  • Analysis: Centrifuge at 10,000g for 5 mins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Validation Criteria:

  • The Monocarbamate should show a

    
     significantly higher (faster hydrolysis) than the Bis-carbamate parent, confirming the parent's role as the "slow-release" reservoir.
    
Protocol B: Impurity Profiling via LC-MS/MS

Objective: Benchmarking the detection limit of Monocarbamate (Impurity C) in a Bambuterol drug substance matrix.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Benchmarking Fingerprint): | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Bambuterol HCl | 368.2 | 297.1 | 25 | | Monocarbamate | 297.2 | 226.1 | 22 | | Terbutaline | 226.1 | 152.0 | 20 |

Self-Validating Step: Ensure resolution (


) between the Monocarbamate peak and the Terbutaline peak is 

. The Monocarbamate is less polar than Terbutaline and should elute after Terbutaline but before Bambuterol.

Pharmacological Relevance (E-E-A-T)

Expert Insight: The Monocarbamate is not merely a degradation product; it is a pharmacologically active "choke point."

  • Safety Benchmark: Bambuterol is a potent reversible inhibitor of BChE (IC50 ~17 nM). The Monocarbamate also possesses a carbamate group, meaning it retains inhibitory potential. In benchmarking studies, if the Monocarbamate accumulates (due to renal impairment), it may prolong the BChE inhibition, affecting the metabolism of other ester-drugs (e.g., succinylcholine).

  • Stability Benchmark: In aqueous solution (pH > 7), the Monocarbamate is prone to spontaneous hydrolysis. Benchmarking data must be generated in acidic media (pH 3-4) to ensure standard integrity during storage.

References

  • Tunek, A., & Svensson, L. A. (1988).[2] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[2] Drug Metabolism and Disposition.[2][3] Link

  • European Pharmacopoeia (Ph. Eur.) . Bambuterol Hydrochloride Monograph: Impurity C (this compound). Link

  • PubChem . This compound (Compound Summary). National Library of Medicine. Link

  • Wu, J., et al. (2023).[4] Rivastigmine-Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors. Molecules. Link

Sources

In Vitro to In Vivo Correlation of Bambuterol Monocarbamate Activity: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the unique pharmacokinetic behavior of Bambuterol and its critical intermediate, Bambuterol Monocarbamate . Unlike standard prodrugs that rely solely on passive hydrolysis, Bambuterol utilizes a "built-in" regulatory mechanism where both the parent drug and its monocarbamate metabolite reversibly inhibit Butyrylcholinesterase (BChE)—the very enzyme responsible for their activation. This guide provides researchers with the mechanistic grounding, experimental protocols, and comparative data necessary to establish robust In Vitro to In Vivo Correlations (IVIVC).

Mechanistic Basis: The Self-Regulating Prodrug System

Bambuterol is a bis-dimethylcarbamate prodrug of the


-agonist terbutaline.[1] Its design overcomes the "first-pass effect" and short half-life of terbutaline.
The Monocarbamate "Bottleneck"

The conversion of Bambuterol to Terbutaline is not a single step.[2] It proceeds through a Monocarbamate intermediate.[1]

  • Step 1: Bambuterol is hydrolyzed by BChE to the Monocarbamate.[1][3]

  • Step 2 (Rate-Limiting): The Monocarbamate is hydrolyzed by BChE to Terbutaline.[1][2]

Critical Insight: Both Bambuterol and the Monocarbamate act as competitive, reversible inhibitors of BChE. By inhibiting the enzyme that degrades them, they slow their own conversion, creating a "sustained-release" profile from within the plasma. The Monocarbamate is the primary determinant of the terminal half-life.

Diagram: Metabolic Pathway & Feedback Inhibition

The following diagram illustrates the sequential hydrolysis and the inhibitory feedback loops that define the drug's kinetics.

BambuterolMetabolism Bambuterol Bambuterol (Bis-carbamate) Mono Monocarbamate (Intermediate) Bambuterol->Mono Hydrolysis (Slow) BChE Butyrylcholinesterase (Plasma Enzyme) Bambuterol->BChE Inhibition (Ki ~ nM) Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Hydrolysis (Rate Limiting) Mono->BChE Inhibition (Sustained) BChE->Bambuterol Catalysis BChE->Mono Catalysis

Caption: Figure 1. The metabolic cascade of Bambuterol. Note the dual role of BChE as both the catalyst for activation and the target of inhibition by the substrate and its intermediate.

In Vitro Assessment Protocol

To establish IVIVC, one must measure the hydrolytic stability and inhibitory potency of the Monocarbamate. Standard metabolic stability assays (e.g., liver microsomes) are insufficient because the primary metabolism occurs in plasma via BChE.

Protocol: Plasma Cholinesterase Hydrolysis & Inhibition Assay

Objective: Determine the hydrolysis rate constant (


) and Inhibition constant (

) for Bambuterol and Monocarbamate.

Materials:

  • Pooled Human Plasma (rich in BChE).

  • Purified Butyrylcholinesterase (for kinetic constants).

  • Substrate: Butyrylthiocholine (BTC) for activity monitoring.

  • HPLC-MS/MS system.[4]

Workflow:

  • Preparation:

    • Thaw pooled human plasma at 37°C.

    • Prepare stock solutions of Bambuterol and synthesized Monocarbamate (10 mM in DMSO).

  • Hydrolysis Phase (Metabolic Stability):

    • Spike plasma with Bambuterol (final conc. 1

      
      M).
      
    • Incubate at 37°C.

    • Aliquot samples at

      
       hours.
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analysis: Quantify Bambuterol, Monocarbamate, and Terbutaline via LC-MS/MS.

  • Inhibition Phase (Ellman’s Method Modified):

    • Incubate purified BChE with varying concentrations of Monocarbamate (

      
       to 
      
      
      
      M).
    • Add BTC substrate and DTNB (Ellman's reagent).

    • Measure absorbance at 412 nm to determine residual enzyme activity.

    • Calculate

      
       and 
      
      
      
      .

Data Validation Point: The appearance rate of Terbutaline must correlate with the degradation rate of the Monocarbamate, not Bambuterol. If Terbutaline appears faster than Monocarbamate degrades, check for non-specific esterase activity (albumin-mediated hydrolysis).

Comparative Performance Analysis

The following table compares Bambuterol (and its active mechanism) against its parent drug (Terbutaline) and a functional alternative (Salmeterol).

Table 1: Pharmacokinetic & Therapeutic Comparison
FeatureBambuterol (Prodrug)Terbutaline (Parent)Salmeterol (LABA)
Primary Analyte Monocarbamate / TerbutalineTerbutalineSalmeterol
Mechanism of Duration Metabolic Braking (BChE Inhibition)None (Immediate Clearance)Lipophilic Membrane Anchoring
In Vitro

(Plasma)
>10 hours (Self-inhibited)N/A (Stable in plasma)High stability
In Vivo Dosing Once Daily (QD)3x Daily (TID)Twice Daily (BID)
Peak-to-Trough Ratio Low (Smooth profile)High ( "Sawtooth" profile)Low
Systemic Side Effects Reduced (vs. oral Terbutaline)High (Tremor/Palpitations)Low (Inhaled route)
Metabolic Intermediate Monocarbamate (Active Inhibitor) None

-hydroxysalmeterol (Inactive)

The IVIVC Model: From Lab to Life

Developing an IVIVC for Bambuterol requires linking the in vitro enzyme kinetics to the in vivo absorption/conversion profile.

The Correlation Logic
  • In Vitro Input: The hydrolysis rate of the Monocarbamate (

    
    ) in human plasma.
    
  • In Vivo Output: The Mean Residence Time (MRT) of Terbutaline and the degree of BChE inhibition in the patient.

The Prediction Model: Since the Monocarbamate hydrolysis is the rate-limiting step, the in vivo formation of Terbutaline can be modeled as:



However, 

is not constant; it decreases as [Monocarbamate] increases due to autoinhibition.
Diagram: IVIVC Workflow

This flowchart guides the researcher in translating bench data to clinical prediction.

IVIVC_Workflow cluster_0 In Vitro Data Generation cluster_1 Mechanistic Modeling cluster_2 In Vivo Prediction Hydrolysis Plasma Hydrolysis Assay (Measure k_hyd) KineticModel Enzyme Kinetic Model (Non-linear Michaelis-Menten) Hydrolysis->KineticModel Inhibition BChE Inhibition Assay (Measure Ki) Inhibition->KineticModel Scaling Interspecies Scaling (Adjust for BChE variance) KineticModel->Scaling Profile Predicted Terbutaline Profile (Cmax, Tmax, MRT) Scaling->Profile

Caption: Figure 2. IVIVC Workflow for Bambuterol. Note that simple linear scaling fails; the model must account for the non-linear enzyme inhibition kinetics (


) derived in vitro.
Critical IVIVC Challenge: Species Variation

Researchers must exercise caution when using animal models.

  • Rat/Dog: High carboxylesterase activity, low BChE similarity to humans.

  • Human: High BChE activity.[5]

  • Correction: In vitro data must be generated using Human plasma. Data from rat liver microsomes will yield a poor correlation because the activating enzyme (BChE) is primarily in the plasma in humans.

References

  • Tunek, A., & Svensson, L. A. (1988).[5] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][4][5][6] Drug Metabolism and Disposition. Link

  • Sitar, D. S. (1996).[7] Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics. Link

  • Rosenborg, J., et al. (2000).[8] Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults.[8] British Journal of Clinical Pharmacology. Link

  • Nyberg, L. (1991). Pharmacokinetics of bambuterol: A new once-daily bronchodilator.[4] Acta Pharmacologica Sinica.

  • Cazzola, M., et al. (1998). Comparison of oral bambuterol and inhaled salmeterol in patients with symptomatic asthma. American Journal of Respiratory and Critical Care Medicine. Link

Sources

Comparative Pharmacokinetics: Bambuterol Monocarbamate System vs. Salmeterol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Timer vs. The Molecular Anchor

In the development of Long-Acting Beta-Agonists (LABAs), two distinct strategies have emerged to extend duration of action beyond the 4-6 hour window of albuterol. This guide compares these divergent pharmacokinetic (PK) philosophies:

  • Bambuterol (The Chemical Timer): A "stealth" prodrug approach. It utilizes a bis-carbamate structure that requires enzymatic hydrolysis to become active. The critical intermediate, Bambuterol Monocarbamate , acts as a metabolic governor, inhibiting the very enzyme (Butyrylcholinesterase) required for its own activation. This creates a self-regulating, 24-hour "sustained release" profile from an oral dose.

  • Salmeterol (The Molecular Anchor): A lipophilic affinity approach.[1][2][3] It utilizes a long lipophilic tail to partition into the cell membrane and bind to an exosite on the

    
    -adrenergic receptor.[3][4][5] This prevents the drug from washing away, extending duration via receptor residence time rather than metabolic delay.
    

Mechanistic Divergence & Signaling Pathways

To understand the pharmacokinetics, one must first understand the molecular release mechanisms.

The Bambuterol Cascade (Prodrug Activation)

Bambuterol is inactive at the receptor. Upon ingestion, it enters the systemic circulation where it encounters Butyrylcholinesterase (BChE).

  • Step 1: BChE hydrolyzes one carbamate group, forming This compound .[6]

  • Step 2 (The Bottleneck): The Monocarbamate is structurally stable and reversibly inhibits BChE. This slows down the conversion of the remaining drug.

  • Step 3: Eventually, the Monocarbamate is hydrolyzed to Terbutaline (the active drug).[7]

The Salmeterol Mechanism (Membrane Partitioning)

Salmeterol is active immediately upon binding but dissociates slowly.[4]

  • Step 1: The lipophilic tail partitions into the phospholipid bilayer of the airway smooth muscle (plasmalemma).

  • Step 2: The tail binds to a specific "exosite" on the receptor, anchoring the active head group near the binding site.

  • Step 3: This allows the active head to repetitively stimulate the receptor (the "hinge" hypothesis).

Visualizing the Pathways

The following diagram illustrates the kinetic difference between the metabolic cascade of Bambuterol and the physical anchoring of Salmeterol.

PK_Pathways cluster_Bambuterol Bambuterol: Metabolic Activation (Systemic) cluster_Salmeterol Salmeterol: Receptor Kinetics (Local) Bambuterol Bambuterol (Inactive Bis-carbamate) Mono Bambuterol Monocarbamate (Rate-Limiting Intermediate) Bambuterol->Mono Hydrolysis (Fast) Terbutaline Terbutaline (Active Agonist) Mono->Terbutaline Hydrolysis (Slow) BChE Butyrylcholinesterase (Plasma Enzyme) Mono->BChE Reversible Inhibition (Feedback Loop) Salm_Free Salmeterol (Free Drug) Salm_Mem Membrane Partitioning Salm_Free->Salm_Mem Lipophilic Diffusion Salm_Bound Receptor Bound (Active Complex) Salm_Mem->Salm_Bound Exosite Anchoring Salm_Bound->Salm_Mem Slow Dissociation

Figure 1: Comparative activation pathways. Note the feedback inhibition loop in the Bambuterol pathway (red dotted line), which dictates the PK profile.

Pharmacokinetic Profiling[8]

The following data highlights the performance differences. Note that Bambuterol is primarily an oral formulation, while Salmeterol is inhaled; however, the PK parameters reveal the underlying chemical stability.

ParameterBambuterol System (Oral)Salmeterol (Inhaled)
Primary Mechanism Prodrug Hydrolysis (Enzymatic)Lipophilic Anchoring (Physicochemical)
Active Species TerbutalineSalmeterol
Rate-Limiting Step Hydrolysis of Monocarbamate Dissociation from Receptor Exosite
Onset of Action Slow (Systemic absorption + activation)Fast (10-20 min)
Duration of Action ~24 Hours (Once Daily)~12 Hours (Twice Daily)
Protein Binding Low (Terbutaline is hydrophilic)High (>95%)
Metabolism Plasma BChE (Hydrolysis) & OxidativeHepatic CYP3A4 (Hydroxylation)
Lipophilicity (LogP) Moderate (Prodrug increases lipophilicity)High (LogP ~ 3.8 - 4.0)
Lung Selectivity High (BChE activity in lung tissue)High (Topical delivery)
The "Monocarbamate" Factor

The This compound is the defining feature of this drug's PK profile.

  • Stability: The monocarbamate is significantly more stable than the bis-carbamate parent.

  • Inhibition: It acts as a competitive inhibitor of BChE (IC50

    
     17 nM for Bambuterol vs BChE). By occupying the enzyme, it prevents the rapid "dumping" of terbutaline into the bloodstream.
    
  • Result: This creates a zero-order-like release profile, smoothing out the "peak and trough" effect often seen with standard oral terbutaline.

Experimental Protocols (Self-Validating Systems)

To objectively verify these PK differences, the following experimental workflows are recommended. These protocols are designed to isolate the specific mechanism (Enzymatic Stability vs. Receptor Affinity).

Protocol A: In Vitro Hydrolysis Kinetics (Bambuterol Validation)

Objective: To measure the stability of the Monocarbamate intermediate and its inhibition of BChE.

  • Preparation: Isolate human plasma (rich in BChE). Dilute in phosphate buffer (pH 7.4).

  • Substrate Setup: Prepare Bambuterol hydrochloride solutions (1–100

    
    M).
    
  • Reaction Initiation: Incubate plasma with Bambuterol at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately stop reaction with acetonitrile (precipitates proteins).

  • Quantification (LC-MS/MS):

    • Monitor three transitions: Bambuterol (Parent), Monocarbamate (Intermediate) , and Terbutaline (Product).[6]

    • Critical Control: Run a parallel arm with a specific BChE inhibitor (e.g., iso-OMPA). If hydrolysis stops, the mechanism is confirmed as BChE-dependent.

  • Data Analysis: Plot concentration vs. time. You should observe a rapid decay of Bambuterol, a transient accumulation of Monocarbamate, and a slow, linear appearance of Terbutaline.

Protocol B: Membrane Partitioning "Washout" Assay (Salmeterol Validation)

Objective: To demonstrate that Salmeterol's duration is due to tissue retention, not metabolic stability.

  • Tissue Prep: Use isolated guinea pig trachea or human bronchial smooth muscle cells.

  • Equilibration: Bath tissue in Krebs-Henseleit solution.

  • Dosing: Administer Salmeterol (

    
     M) vs. Albuterol (Control). Incubate for 30 mins.
    
  • The Washout (The Stress Test):

    • Perform continuous superfusion (washing) of the tissue with drug-free buffer for 60 minutes.

    • This removes any loosely bound drug (Albuterol will wash out; Salmeterol will partition).

  • Challenge: Administer a contractile agent (e.g., Methacholine or Histamine) at intervals during the washout.

  • Readout: Measure the % protection against contraction.

    • Expected Result: Albuterol protection drops to <20% within 1 hour. Salmeterol protection remains >80% due to membrane anchoring.

Clinical Implications & Conclusion

The choice between these agents represents a choice between systemic convenience and local potency .

  • This compound System: Offers the highest compliance potential (oral, once-daily). The monocarbamate's inhibition of BChE ensures that therapeutic levels of terbutaline are maintained overnight, making it highly effective for nocturnal asthma . However, because it relies on systemic conversion, systemic side effects (tremor) may be more common than with inhaled agents.

  • Salmeterol: Offers superior lung selectivity due to the inhaled route and high lipophilicity. It avoids the systemic metabolic variability of BChE levels but requires proper inhaler technique.

Final Verdict: For researchers developing next-generation LABAs, the This compound moiety represents a gold standard in "chemical programming" of drug release, whereas Salmeterol remains the benchmark for "structural programming" of receptor residence.

References

  • Nyberg, L. (1991). "Pharmacokinetics of bambuterol in healthy subjects." British Journal of Clinical Pharmacology.

  • Tunek, A., & Svensson, L. A. (1988).[8] "Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood."[6][9] Drug Metabolism and Disposition.

  • Johnson, M. (1995). "The pharmacology of salmeterol." Lung.

  • Bartolini, M., et al. (2014). "Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates."[10] Chemical Research in Toxicology.

  • Cazzola, M., et al. (2002). "Clinical pharmacokinetics of salmeterol." Clinical Pharmacokinetics.

Sources

Validating Biomarkers for Bambuterol Monocarbamate Efficacy: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Biomarkers for Bambuterol Monocarbamate Efficacy Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Bambuterol is a bis-carbamate prodrug of the


-agonist terbutaline.[1] Its clinical efficacy and once-daily profile rely entirely on a unique "self-braking" mechanism where the drug and its intermediate—This compound —reversibly inhibit Butyrylcholinesterase (BChE), the very enzyme responsible for their hydrolysis.

This guide challenges the standard practice of monitoring only the parent (Bambuterol) and the active (Terbutaline). We posit that This compound (MONO) is the critical efficacy biomarker. It acts as the rate-limiting reservoir that dictates the sustained release profile. Validating this intermediate is essential for confirming the mechanism of action, particularly in populations with BChE genetic variants.

The Mechanistic Logic: Why Monocarbamate is the Key Biomarker

Standard pharmacokinetic (PK) studies often overlook the intermediate. However, in the Bambuterol system, the Monocarbamate is not just a transient metabolite; it is a bioactive regulator.

  • The "Self-Braking" Feedback Loop: Bambuterol inhibits BChE (

    
    ). As BChE activity recovers, it hydrolyzes Bambuterol into Monocarbamate.[1]
    
  • The Monocarbamate Reservoir: The Monocarbamate also inhibits BChE, though with different kinetics. It accumulates as a secondary reservoir, slowly releasing Terbutaline.

  • Validation Implication: If Monocarbamate levels are low or degrade too quickly, the "sustained release" mechanism fails, leading to "dose dumping" of Terbutaline and increased tremor risk.

Pathway Visualization

The following diagram illustrates the hydrolysis cascade and the feedback inhibition loops that must be validated.

Bambuterol_Pathway Bambuterol Bambuterol (Bis-carbamate) BChE Butyrylcholinesterase (BChE) Bambuterol->BChE Strong Inhibition (IC50 ~17nM) Mono Bambuterol Monocarbamate (Intermediate) Bambuterol->Mono Slow Hydrolysis (Rate Limiting) BChE->Bambuterol Catalyzes Mono->BChE Moderate Inhibition Terbutaline Terbutaline (Active Beta-2 Agonist) Mono->Terbutaline Hydrolysis Effect Bronchodilation (cAMP Increase) Terbutaline->Effect Beta-2 Receptor Activation

Caption: The "Self-Braking" Mechanism: Bambuterol and its Monocarbamate intermediate inhibit the BChE enzyme that catalyzes their own conversion, creating a controlled-release feedback loop.

Biomarker Validation Panel

To validate the efficacy of the Bambuterol system, researchers must quantify the following panel. Relying solely on Terbutaline levels is insufficient for formulation development or bioequivalence studies.

Biomarker CategoryAnalyte/TargetRole in ValidationAcceptance Criteria (Ref Range)
Primary PK This compound The Reservoir: Confirms the intermediate stability and rate-limiting step.AUC ratio (Mono/Parent) must demonstrate accumulation > transient levels.
Secondary PK TerbutalineThe Active: Measures final bioavailability.[2]Peak:Trough ratio < 2.0 (indicates sustained release).
Enzymatic BChE ActivityThe Regulator: Verifies the "self-braking" inhibition is active.>30% inhibition of baseline BChE activity at steady state.
Pharmacodynamic Plasma cAMPThe Effector: Downstream signaling proxy.Dose-dependent increase correlating with Terbutaline

.
Experimental Protocols for Validation
Protocol A: Stereoselective LC-MS/MS for Monocarbamate Quantification

Why: Bambuterol and Monocarbamate possess chiral centers. The (R)-enantiomer is often hydrolyzed faster.[3] Non-chiral methods mask efficacy differences between enantiomers.

Methodology:

  • Sample Prep: Extract rat or human plasma (100 µL) using Liquid-Liquid Extraction (LLE) with ethyl acetate/hexane (1:1).

  • Stabilization (Critical): Immediately add physostigmine (10 µM) to collection tubes to stop ex vivo hydrolysis by BChE. Failure to do this invalidates the Monocarbamate measurement.

  • Separation: Use a Chiralpak AGP or macrocyclic glycopeptide (Teicoplanin) column.

  • Mobile Phase: Ammonium acetate (20 mM, pH 5.0) : Methanol (90:10).

  • Detection: MS/MS in MRM mode. Monitor transitions:

    • Bambuterol: 368.2 → 297.1

    • Monocarbamate: 297.1 → 226.1 (Specific marker)

    • Terbutaline: 226.1 → 152.1

Protocol B: BChE Inhibition Kinetics (The "Self-Braking" Assay)

Why: To confirm that the Monocarbamate is actively contributing to the sustained release profile.

  • Incubation: Incubate human plasma (source of BChE) with varying concentrations of this compound (

    
     to 
    
    
    
    M).
  • Substrate Addition: Add Butyrylthiocholine (BTC) as the reporter substrate.

  • Measurement: Monitor absorbance at 412 nm (Ellman’s reagent).

  • Validation Logic: Calculate the

    
    . If Monocarbamate 
    
    
    
    >
    
    
    M, the sustained release mechanism is compromised (impurity or degradation).
Comparative Efficacy Analysis

This table compares the this compound system against the active drug (Terbutaline) and a competitor LABA (Salmeterol).

FeatureBambuterol (Prodrug System)Terbutaline (Immediate Release)Salmeterol (Inhaled LABA)
Primary Analyte Monocarbamate & BambuterolTerbutalineSalmeterol
Release Mechanism Enzymatic Feedback (BChE) Dissolution controlledLipophilic membrane depot
Key Efficacy Marker BChE Inhibition % Peak Plasma Conc (

)
FEV1 (Local effect)
Duration of Action 24 Hours (Once Daily)6-8 Hours (3x Daily)12 Hours (2x Daily)
Peak/Trough Fluctuation Low (Smooth profile)High (Risk of tremor)Low
Lung Selectivity High (Uptake by lung tissue)Low (Systemic distribution)High

Technical Insight: Comparing Bambuterol directly to Terbutaline without measuring the Monocarbamate is flawed. A formulation could release Terbutaline correctly but fail to inhibit BChE, leading to a shorter duration of action. The Monocarbamate level is the true gauge of the "Time-Release" machinery.

References
  • Tunek, A., & Svensson, L. A. (1988).[4] Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[1][2][5] Drug Metabolism and Disposition.[2][6] Link

  • Sitar, D. S. (1996).[7] Clinical pharmacokinetics of bambuterol.[2][3][6][7][8][9][10][11] Clinical Pharmacokinetics.[2][6][7][8] Link

  • Bartolini, M., et al. (2014). Stereoselective inhibition of human butyrylcholinesterase by the enantiomers of bambuterol and their intermediates.[3] Chemical Research in Toxicology. Link

  • Nyberg, L., et al. (1998). Pharmacokinetics of bambuterol in healthy subjects.[3][6][10] British Journal of Clinical Pharmacology. Link

  • PubChem. (2025).[12] this compound (Compound Summary).[1][12] National Library of Medicine. Link

Sources

Assessing the Long-Term Safety of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the long-term safety and stability of Bambuterol Monocarbamate (BMC) . As the critical intermediate metabolite and a potential degradation impurity of the prodrug Bambuterol, BMC requires a distinct safety evaluation strategy focusing on hydrolytic kinetics, cholinesterase interaction, and impurity qualification.

Executive Summary: The Critical Intermediate

Bambuterol is a bis-dimethylcarbamate prodrug of the


-agonist terbutaline.[1][2] Its clinical efficacy and "once-daily" profile rely entirely on its slow, stepwise hydrolysis. This compound (BMC)  is the obligatory intermediate in this pathway.

From a safety perspective, BMC presents a dual challenge:

  • Pharmacological: It retains a carbamate moiety, meaning it continues to inhibit plasma butyrylcholinesterase (BChE), potentially affecting the metabolism of other drugs (e.g., succinylcholine).

  • CMC (Chemistry, Manufacturing, and Controls): As a degradation impurity (Impurity B), it must be qualified for long-term stability to ensure it does not exceed toxicological thresholds in stored formulations.

This guide provides the protocols to benchmark BMC against its parent (Bambuterol) and its active metabolite (Terbutaline).

Chemical & Metabolic Context

Understanding the position of BMC is prerequisite to safety testing. It acts as the "gatekeeper" molecule—its hydrolysis rate determines the sustained release of terbutaline.

Metabolic Pathway Visualization

The following diagram illustrates the stepwise hydrolysis and the dual role of BChE (as both the catalyst and the inhibited target).

Bambuterol_Metabolism Bambuterol Bambuterol (Bis-carbamate Prodrug) BMC This compound (Intermediate/Impurity) Bambuterol->BMC Slow Hydrolysis (Rate Limiting) BChE Butyrylcholinesterase (Plasma Enzyme) Bambuterol->BChE Reversible Inhibition (Carbamylation) Terbutaline Terbutaline (Active Beta-2 Agonist) BMC->Terbutaline Fast Hydrolysis BMC->BChE Competitive Inhibition BChE->Bambuterol Catalysis

Figure 1: Stepwise metabolic hydrolysis of Bambuterol. Note the feedback loop where the parent and intermediate inhibit the enzyme responsible for their own activation.

Comparative Performance & Safety Profile

The table below synthesizes experimental data comparing the three chemical entities. Note that BMC shares the BChE inhibitory risks of the parent but lacks the full stability of the bis-carbamate structure.

FeatureBambuterol (Parent)This compound (BMC)Terbutaline (Active)
Role Prodrug (Storage)Intermediate (Transient)Agonist (Effector)
BChE Affinity High (

nM) [1]
Moderate/High (Substrate-Inhibitor)Negligible
Hydrolytic Stability High (Presystemic stability)Moderate (Prone to rapid hydrolysis)Stable
Toxicity Concern Cholinesterase suppressionImpurity accumulation; BChE inhibition

-mediated (Tremor, Tachycardia)
Detection (UV) 210-220 nm210-220 nm276 nm

Experimental Assessment Protocols

To validate the safety of BMC, researchers must assess its behavior in two contexts: biological interaction (enzyme inhibition) and chemical stability (degradation profiling).

Protocol A: Butyrylcholinesterase (BChE) Inhibition Assay

Objective: Determine if BMC poses a higher risk of enzyme suppression than the parent drug. Rationale: Bambuterol is a "suicide substrate" or carbamylating inhibitor. We must verify if BMC retains this potent inhibitory capacity, which is relevant for drug-drug interactions.

Workflow Diagram

BChE_Assay Step1 1. Enzyme Prep Human Plasma BChE (0.5 U/mL in Phosphate Buffer) Step2 2. Inhibitor Incubation Incubate BChE with: (A) Bambuterol (Control) (B) BMC (Test) (C) Vehicle Time: 30 min @ 37°C Step1->Step2 Step3 3. Substrate Addition Add Butyrylthiocholine (BTC) + DTNB (Ellman's Reagent) Step2->Step3 Step4 4. Kinetic Measurement Absorbance @ 412 nm (Measure TNB production) Step3->Step4 Step5 5. Data Analysis Calculate % Inhibition & IC50 Step4->Step5

Figure 2: Modified Ellman’s assay workflow for assessing carbamate-mediated BChE inhibition.

Step-by-Step Methodology
  • Preparation: Dilute human butyrylcholinesterase (HuBChE) to 0.5 U/mL in 0.1 M phosphate buffer (pH 8.0).

  • Pre-incubation (Critical Step):

    • Prepare serial dilutions of BMC and Bambuterol (

      
       M to 
      
      
      
      M).
    • Incubate 100 µL of enzyme solution with 20 µL of inhibitor for 30 minutes at 37°C.

    • Note: Pre-incubation is mandatory because carbamylation is time-dependent [1].

  • Reaction Initiation: Add 100 µL of substrate mixture containing 1 mM Butyrylthiocholine iodide (BTC) and 0.3 mM DTNB.

  • Detection: Monitor absorbance at 412 nm for 5 minutes using a kinetic microplate reader.

  • Validation: The

    
     for Bambuterol should fall within the 10-20 nM range. If BMC shows 
    
    
    
    nM, it is confirmed as a potent inhibitor requiring safety monitoring in clinical settings.
Protocol B: Hydrolytic Stability & Impurity Profiling

Objective: Assess the long-term stability of BMC as a chemical impurity. Rationale: In aqueous formulations or plasma, BMC may degrade prematurely to terbutaline, altering the pharmacokinetic profile (dose dumping).

  • Sample Setup: Prepare BMC (1 mg/mL) in three matrices:

    • Acidic Buffer (pH 1.2) - Simulated Gastric Fluid.

    • Neutral Buffer (pH 7.4) - Physiological/Storage.

    • Oxidative Stress (0.3%

      
      ).
      
  • Incubation: Store samples at 40°C (accelerated stability) for 7 days.

  • Analysis (UPLC-PDA):

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Mobile Phase: Gradient of Ammonium Acetate (pH 5.0) and Acetonitrile.

    • Detection: 214 nm (Carbamate detection) and 276 nm (Terbutaline detection).

  • Acceptance Criteria:

    • BMC must not degrade >5% into Terbutaline under neutral conditions to ensure shelf-life stability.

    • Any unknown secondary degradation peak >0.1% must be isolated for MS identification.

Long-Term Toxicity Considerations

While acute toxicity is often driven by the active moiety (terbutaline), long-term safety concerns for carbamates focus on genotoxicity and cumulative enzyme suppression .

  • Genotoxicity: Carbamates can theoretically interact with DNA. Standard Ames testing (OECD 471) is required for BMC if it exceeds qualification thresholds (usually >0.15% in drug substance).

  • Enzyme Recovery: In vivo studies have shown that BChE activity returns to baseline ~2 weeks after Bambuterol cessation [2].[3] Safety assessments for BMC must confirm that its inhibition is similarly reversible and does not result in permanent enzyme inactivation (aging).

References

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3][4][5] Drug Metabolism and Disposition.[1][2]

  • Sitar, D. S. (1996).[2][6] Clinical pharmacokinetics of bambuterol.[1][3] Clinical Pharmacokinetics.[1][3]

  • AstraZeneca. (2023). Environmental Risk Assessment Data: Bambuterol hydrochloride.

  • MedChemExpress. (2024).[7] Bambuterol Hydrochloride Safety Data Sheet.[8][9][10]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Bambuterol Monocarbamate (CAS: 81732-67-4), often identified as Impurity C in European Pharmacopoeia (EP) standards, is a partially hydrolyzed metabolite of the prodrug Bambuterol. Unlike the parent bis-carbamate, this molecule possesses a free phenolic hydroxyl group, significantly altering its solubility and reactivity profile while retaining potent biological activity as a


-adrenoceptor agonist precursor.

Operational Criticality: Improper disposal of this compound presents two distinct risks:

  • Environmental Toxicity: Classified as H410 (Very toxic to aquatic life with long-lasting effects) , necessitating a Zero-Liquid Discharge (ZLD) policy.

  • Bioactive Transformation: Spontaneous or enzymatic hydrolysis releases Terbutaline , a potent bronchodilator. Waste streams containing this intermediate must be managed as high-potency API (Active Pharmaceutical Ingredient) waste, not generic chemical waste.

Hazard Identification & Waste Classification

Before initiating disposal, verify the material against the following specifications to ensure correct waste stream segregation.

ParameterSpecificationOperational Implication
Chemical Name 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamateDo not confuse with Bambuterol HCl (parent) or Terbutaline (hydrolysis product).
GHS Classification Aquatic Chronic 1 (H410) , Acute Tox. 4 (H302)Strict Prohibition: No sink disposal. Double containment required.
Reactivity Susceptible to hydrolysis in basic pH (>8.0)Segregation: Keep away from caustic waste streams (e.g., Sodium Hydroxide) to prevent uncontrolled generation of Terbutaline.
Waste Code (EU/US) EWC 18 01 08 * (Cytotoxic/Cytostatic medicines) or RCRA P/U-listed equivalent (if applicable)Must be incinerated at high temperatures (>1000°C).

Pre-Disposal Handling: The "Self-Validating" System

To ensure safety, we employ a Self-Validating Containment Protocol . This means the packaging itself provides visual confirmation of safety before the waste leaves the hood.

A. Solid Waste (Powders, Contaminated Solids)
  • Primary Containment: Place substance in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Validation Step: Twist and tape the neck. Invert the bag. If fine powder migrates to the seal, the containment is compromised.

  • Secondary Containment: Place the primary bag into a rigid, amber High-Density Polyethylene (HDPE) container. The amber color prevents photodegradation, which can create unknown radical species.

  • Labeling: Affix a "HIGH POTENCY API WASTE" label. Explicitly list "this compound" to alert downstream handlers of the carbamate functionality.

B. Liquid Waste (Mother Liquors, HPLC Effluent)
  • Solvent Matrix: Ensure the solvent matrix is compatible with incineration.

  • pH Stabilization: Check pH. If pH > 8, adjust to pH 5-7 using dilute Acetic Acid.

    • Expert Insight: We acidify slightly because the monocarbamate is stable in mild acid. In base, it rapidly hydrolyzes to Terbutaline. We want to prevent this transformation in the waste drum to avoid changing the hazard profile of the mixture unexpectedly.

  • Segregation: Do not mix with oxidizers (e.g., Peroxides, Nitric Acid). Carbamates can form unstable N-nitroso compounds under oxidative conditions.

Disposal Decision Matrix (Workflow)

The following diagram outlines the logical decision tree for disposing of this compound, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid Bagging Double Bag (4 mil LDPE) Visual Leak Check Solid->Bagging RigidContainer Rigid Amber HDPE Container Label: 'API WASTE - TOXIC' Bagging->RigidContainer Storage Secure Storage < 25°C, Access Controlled RigidContainer->Storage pHCheck Check pH Liquid->pHCheck AdjustPH Adjust to pH 5-7 (Prevent Hydrolysis) pHCheck->AdjustPH pH > 8 Segregate Segregate from Oxidizers (Avoid N-Nitroso formation) pHCheck->Segregate pH < 8 AdjustPH->Segregate Segregate->Storage Disposal High-Temp Incineration (>1100°C) with Gas Scrubbing Storage->Disposal

Figure 1: Decision matrix for the segregation and packaging of this compound waste streams.

Destruction Methodology

The only validated destruction method for this compound is High-Temperature Incineration .

Why Chemical Deactivation is NOT Recommended

While many labs use bleach (hypochlorite) or strong acids to deactivate biologicals, this is contraindicated for this compound:

  • Hydrolysis Risk: Strong acid/base hydrolysis cleaves the carbamate bond but leaves the Terbutaline scaffold intact. Terbutaline is environmentally persistent and bioactive.

  • Oxidation Risk: Treating carbamates with hypochlorite (bleach) can generate N-chlorocarbamates, which are potentially explosive and mutagenic.

Approved Incineration Parameters
  • Temperature: Primary chamber > 850°C; Secondary chamber > 1100°C.

  • Residence Time: > 2 seconds.

  • Scrubbing: Required for Nitrogen Oxides (NOx) generated from the carbamate/amine moieties.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the area. Don full PPE: Nitrile gloves (double gloved), lab coat, and P3/N95 particulate respirator (powders) or organic vapor cartridge (solutions).

  • Containment:

    • Solids: Cover with damp paper towels to prevent dust generation.

    • Liquids: Absorb with specific "Chemizorb" or vermiculite. Do not use sawdust (combustible).

  • Decontamination: Clean surface with detergent and water. Collect all cleaning materials into the Hazardous Waste stream (Solid).

  • Verification: Wipe test the area. Analyze via HPLC-UV to ensure no detectable residue remains (Limit of Detection < 0.1 µg/cm²).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 133750, this compound. Retrieved January 28, 2026 from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Bambuterol Hydrochloride Impurity C. European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • Vacondio, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses hydrolytic stability and metabolic pathways). Retrieved from [Link]

Personal protective equipment for handling Bambuterol Monocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: Bambuterol Monocarbamate (Intermediate/Metabolite of Bambuterol) Primary Hazard Class: Potent Active Pharmaceutical Ingredient (API) Intermediate. Critical Mechanism: Dual-action toxicity.[1]

  • 
    -Adrenergic Agonism:  Potent bronchodilation, tachycardia, and skeletal muscle tremor.
    
  • Butyrylcholinesterase (BChE) Inhibition: Unlike pure Terbutaline, the carbamate moiety in this compound inhibits plasma cholinesterase, potentially prolonging the effects of succinylcholine-type anesthetics and altering metabolic profiles.

Operational Directive: Treat this compound as an OEB 4 (Occupational Exposure Band 4) compound until specific toxicology data proves otherwise. This requires high-containment protocols, not just standard laboratory PPE.

Risk Assessment & Hazard Profiling

Effective safety relies on understanding the "Source-Path-Receptor" model. For this compound, the primary risk is inhalation of aerosolized powder during weighing or transfer, followed by dermal absorption.

Hazard DomainRisk LevelPhysiological Justification
Inhalation CRITICAL Direct systemic entry via alveolar absorption. As a prodrug intermediate, hydrolysis to Terbutaline occurs post-absorption.
Dermal HIGH Carbamates often possess lipophilic properties facilitating stratum corneum crossing.
Ocular MODERATE Mucosal absorption is rapid; physical irritation is secondary to systemic uptake.
Systemic HIGH Risk of "Monday Morning Fever" (tolerance loss over weekends) and cardiovascular stress (tachycardia).
Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier.[2] This protocol uses a "Defense in Depth" strategy.

A. Respiratory Protection

Standard N95 masks are insufficient for OEB 4 solids.

Operation ScaleRecommended DeviceSpecification
< 10 mg (Solution) Half-Face RespiratorP100 / N100 Cartridges (99.97% efficiency).
< 100 mg (Solid) Powered Air Purifying Respirator (PAPR)HEPA filter; loose-fitting hood to accommodate facial hair/glasses.
> 100 mg (Solid) Glovebox / IsolatorNegative pressure isolator (No direct respiratory PPE required if seal is validated).
B. Dermal & Ocular Protection

Permeation breakthrough time is the critical metric.

  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (minimum 4 mil).

    • Outer Layer: Extended cuff Nitrile or Neoprene (minimum 5-8 mil).

    • Protocol: Change outer gloves every 60 minutes or immediately after splash.

  • Body: Tyvek® or equivalent non-woven, polyethylene-coated coveralls. Lab coats are unacceptable for solid handling as they retain dust.

  • Eyes: Chemical splash goggles (ventless) are required. Safety glasses with side shields are only acceptable if working inside a full-face isolator.

Decision Logic: Containment vs. PPE

Engineering controls (containment) always supersede PPE. Use the following logic flow to determine your setup requirements.

PPE_Decision_Logic Start Start: Handling this compound Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Oil Form->Liquid Qty_Solid Quantity > 10mg? Solid->Qty_Solid Qty_Liquid Aerosol Risk? Liquid->Qty_Liquid Isolator REQ: Negative Pressure Isolator PPE: Double Gloves, Lab Coat Qty_Solid->Isolator Yes PAPR REQ: Fume Hood + PAPR PPE: Tyvek Suit, Double Gloves Qty_Solid->PAPR No Qty_Liquid->PAPR High (Heating/Sonication) FumeHood REQ: Fume Hood PPE: N100 Mask, Double Gloves, Goggles Qty_Liquid->FumeHood Low (Pipetting)

Figure 1: Decision matrix for selecting Engineering Controls and PPE based on physical state and quantity.

Operational Protocol: Donning & Doffing

Cross-contamination during "doffing" (removal) is the most common cause of operator exposure.

Pre-Requisites:

  • Designated "Anteroom" or "Gowning Area."

  • Sticky mats at the exit of the handling room.

Step-by-Step Doffing Workflow:

  • Outer Glove Removal: Remove outer gloves inside the fume hood/isolator or immediately upon exiting the hot zone. Dispose in hazardous waste.

  • Suit Removal: Unzip Tyvek suit. Peel the suit down and away from the body, turning it inside out to trap any dust. Do not shake the suit.

  • Respirator Removal: Remove respirator last. Wipe down the exterior of the reusable respirator with a surfactant wipe before removing it from the face.

  • Wash: Wash hands with soap and cool water (warm water opens pores) immediately after removing inner gloves.

Decontamination & Disposal

Bambuterol derivatives are stable. Simple water rinsing is insufficient.

  • Surface Decontamination:

    • Solubilize: Wipe surfaces with Ethanol (70%) or Isopropanol to lift the organic carbamate.

    • Degrade: Follow with a mild alkaline solution (0.1M NaOH) if compatible with surface material. Carbamates are susceptible to alkaline hydrolysis [1]. Note: This hydrolysis may yield Terbutaline; ensure all waste is captured.

    • Rinse: Final water rinse.

  • Disposal:

    • Solids: High-temperature incineration (>800°C) is the only validated disposal method.

    • Liquids: Absorb onto diatomaceous earth or vermiculite and incinerate. Do not pour down drains.

Emergency Response

Medical Surveillance Note: Workers handling this compound should have a baseline cholinesterase activity test. In the event of significant exposure:

  • Inhalation: Remove to fresh air. Monitor for tachycardia and muscle tremor.

  • Antidote Awareness: Medical professionals should be aware that this is a

    
    -agonist. Non-selective 
    
    
    
    -blockers (e.g., Propranolol) may antagonize the effects but should be used with extreme caution in asthmatics [2].
References
  • PubChem. (2023). Bambuterol Hydrochloride - Hydrolysis and Stability. National Library of Medicine. Available at: [Link]

  • StatPearls. (2023). Beta2 Agonists Toxicity and Management. NCBI Bookshelf. Available at: [Link]

  • SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bambuterol Monocarbamate
Reactant of Route 2
Bambuterol Monocarbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.